2,3,3-Trimethylcyclohexene
Description
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Properties
IUPAC Name |
1,6,6-trimethylcyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8-6-4-5-7-9(8,2)3/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMLKGCOROJNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3,3-Trimethylcyclohexene chemical properties and structure
An In-Depth Technical Guide to 2,3,3-Trimethylcyclohexene: Chemical Properties and Structure
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this alicyclic hydrocarbon.
Introduction and Nomenclature
This compound, systematically named 1,6,6-trimethylcyclohexene according to IUPAC nomenclature, is a cyclic alkene with the chemical formula C₉H₁₆.[1][2] Its structure consists of a six-membered carbon ring containing one double bond, with three methyl group substituents. The presence and arrangement of these methyl groups significantly influence its chemical and physical properties. It is important to distinguish this isomer from other trimethylcyclohexenes, such as 1,2,3-trimethylcyclohexene and 1,5,5-trimethylcyclohexene, as their properties can differ substantially.[3][4][5][6][7][8]
Molecular Structure and Physical Properties
The core of this compound is the cyclohexene ring, which adopts a half-chair conformation to minimize steric strain. The double bond is located between carbons 1 and 2, and the three methyl groups are attached to carbons 2 and 3. Two of these methyl groups are geminally substituted on carbon 3.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [1][2] |
| IUPAC Name | 1,6,6-trimethylcyclohexene | [1] |
| CAS Number | 69745-49-9 | [1][2] |
| Boiling Point | 138.8 °C at 760 mmHg | [9] |
| Density | 0.795 g/cm³ | [9] |
| Flash Point | 21.9 °C | [9] |
| LogP | 3.14 | [9] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol. This reaction typically proceeds via an E1 elimination mechanism, which is favored by the formation of a stable tertiary carbocation intermediate.
Reaction Mechanism
The synthesis involves the protonation of the hydroxyl group of the alcohol by an acid catalyst (e.g., sulfuric acid or phosphoric acid), followed by the loss of a water molecule to form a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene. The formation of the more substituted double bond is generally favored according to Zaitsev's rule.[10]
The dehydration of a similar compound, 2-methylcyclohexanol, is a well-studied example that illustrates the principles of this reaction, including the potential for carbocation rearrangements and the formation of multiple alkene products.[11]
Experimental Protocol: Dehydration of 2,3,3-Trimethylcyclohexanol
The following protocol is a generalized procedure based on the acid-catalyzed dehydration of cyclic alcohols.[12][13]
Materials:
-
2,3,3-Trimethylcyclohexanol
-
Concentrated sulfuric acid or phosphoric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place 2,3,3-trimethylcyclohexanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to distill the alkene product as it forms. The lower boiling point of the alkene compared to the alcohol drives the reaction to completion.[11]
-
Collect the distillate, which will contain the alkene and water.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Perform a final distillation to purify the this compound.
Alternative Synthesis Route
An alternative synthesis route involves the reduction of 2,2,6-trimethylcyclohexanone to 2,2,6-trimethylcyclohexanol, followed by acid-catalyzed dehydration.[14] This two-step process can provide high yields of the desired product.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound from 2,2,6-trimethylcyclohexanone.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124, corresponding to its molecular weight.[1][2] Significant fragmentation peaks are observed, with a base peak typically at m/z 68 and other prominent peaks at m/z 67 and 109.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
-
C-H stretch (alkenyl): A peak just above 3000 cm⁻¹, characteristic of the C-H bonds on the double bond.[15]
-
C-H stretch (alkyl): Strong absorptions just below 3000 cm⁻¹, corresponding to the C-H bonds of the methyl and methylene groups.[15]
-
C=C stretch: A peak in the region of 1680-1630 cm⁻¹, indicating the presence of the carbon-carbon double bond.[15]
-
C-H bend (alkenyl): Absorptions in the 1000-600 cm⁻¹ region, which can help to determine the substitution pattern of the alkene.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the vinylic proton, the allylic protons, the methylene protons, and the methyl groups. The chemical shifts and coupling patterns of these signals would be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and the methyl groups.[16] The number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Chemical Reactivity
The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions characteristic of alkenes. The substitution pattern around the double bond influences the regioselectivity of these reactions. Due to the trisubstituted nature of the double bond, reactions will generally follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate.
Potential reactions include:
-
Hydrogenation: Addition of hydrogen across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) to yield 1,1,2-trimethylcyclohexane.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to produce haloalkanes.
-
Hydration: Acid-catalyzed addition of water to yield an alcohol.
-
Oxidation: Reactions with oxidizing agents like permanganate or ozone can cleave the double bond or form diols.
Safety and Handling
This compound is a flammable liquid and vapor.[3] It may cause skin and eye irritation, as well as respiratory irritation.[16] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.
Conclusion
This compound is a valuable compound for both synthetic and mechanistic studies in organic chemistry. Its synthesis via the dehydration of the corresponding alcohol is a classic and illustrative transformation. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is crucial for its effective application in research and development.
References
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FooDB. Showing Compound 2,2,6-Trimethylcyclohexanone (FDB012038). [Link]
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UCO Chemistry. (2014, January 24). Lab 12: Dehydration of 2-methylcyclohexanol [Video]. YouTube. [Link]
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Brant Kedrowski. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture [Video]. YouTube. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15507, 1,2,3-Trimethylcyclohexane. [Link]
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ResearchGate. (2025, August 7). Synthesis of five- and six-membered 2-trimethylsilyl-1,3,3-trimethylcycloalkenes: A novel preparation of alkyl/alkenyl/aryl-(1′,3′,3′-trimethylcyclopentenyl)ketones. [Link]
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Brant Kedrowski. (2020, April 21). Dehydration of 2-Methylcyclohexanol Experiment, Part 2: Carrying Out the Dehydration Reaction [Video]. YouTube. [Link]
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Reddit. (2024, August 6). Find the major product.They gave 1,2,3 trimethyl cyclohexene as the answer.Can anyone explain how this product is formed as the carbocation stability will imply the product will be 1,5,5 trimethyl cyclohexene. : r/OrganicChemistry. [Link]
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An In-depth Technical Guide to the Physical Properties of 2,3,3-Trimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethylcyclohexene, systematically known as 1,6,6-trimethylcyclohexene, is a cyclic alkene with the chemical formula C₉H₁₆. This colorless liquid organic compound is characterized by its alicyclic structure and the presence of a carbon-carbon double bond within the six-membered ring, which imparts specific reactivity and physical characteristics. An understanding of its fundamental physical properties, such as boiling point and density, is paramount for its application in chemical synthesis, as a potential solvent, and in the development of new chemical entities. This guide provides a detailed examination of these properties, the methodologies for their determination, and the underlying scientific principles.
Core Physical Properties
The boiling point and density are critical physical constants that provide insight into the intermolecular forces and the molecular packing of a substance. For this compound, these properties are influenced by its molecular weight, shape, and the nature of its constituent atoms.
| Physical Property | Value | Units |
| Boiling Point | 138.8 - 146.85 | °C at 760 mmHg |
| Density | 0.795 - 0.823 | g/cm³ |
Note: The range in values reflects data from multiple sources and may be attributed to minor variations in experimental conditions and sample purity.[1][2][3][4]
Boiling Point: Principles and Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This physical constant is a key indicator of a substance's volatility and is intrinsically linked to the strength of its intermolecular van der Waals forces. For a non-polar hydrocarbon like this compound, these forces are primarily London dispersion forces, which increase with molecular size and surface area.
Experimental Protocol: Boiling Point Determination via Simple Distillation
Simple distillation is a robust method for determining the boiling point of a pure liquid.[5][6] The procedure relies on heating the liquid to its boiling point, condensing the vapor, and recording the temperature at which a steady state of distillation is achieved.
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.
-
Temperature Measurement: The temperature is continuously monitored. The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing.[6]
-
Pressure Correction: It is crucial to note the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.[5]
Density: Principles and Determination
Density is defined as the mass of a substance per unit of volume. It is an intrinsic property that depends on the mass of the constituent atoms and how closely they are packed. For liquids, density is influenced by temperature, with most liquids becoming less dense as the temperature increases due to increased molecular motion and volume expansion.
Experimental Protocol: Density Determination by Mass and Volume Measurement
A straightforward and accurate method for determining the density of a liquid involves the precise measurement of its mass and volume.
Methodology:
-
Tare the Volumetric Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is weighed on an analytical balance to determine its mass (m₁).
-
Fill with Sample: The volumetric flask is carefully filled with this compound up to the calibration mark.
-
Measure the Mass: The filled volumetric flask is reweighed to obtain the total mass (m₂).
-
Calculate the Mass of the Liquid: The mass of the this compound is calculated by subtracting the mass of the empty flask from the total mass (m_liquid = m₂ - m₁).
-
Calculate the Density: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the flask (ρ = m_liquid / V).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.
Caption: Experimental workflows for determining the boiling point and density.
Conclusion
The accurate determination of the boiling point and density of this compound is fundamental for its handling, application, and quality control in scientific research and industrial processes. The methodologies outlined in this guide provide a reliable framework for obtaining these critical physical properties, ensuring data integrity and reproducibility. Adherence to precise experimental techniques and an understanding of the underlying scientific principles are essential for achieving accurate and trustworthy results.
References
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Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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Stenutz. (n.d.). 1,6,6-trimethylcyclohexene. Retrieved from [Link]
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LookChem. (n.d.). Cas 69745-49-9, this compound. Retrieved from [Link]
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Chemsrc. (2024, January 6). This compound | CAS#:69745-49-9. Retrieved from [Link]
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JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
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NIST. (n.d.). Cyclohexene, 1,6,6-trimethyl-. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment 1 - Density, Measurement, & Error. Retrieved from [Link]
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NIST. (n.d.). Cyclohexene, 1,6,6-trimethyl-. Retrieved from [Link]
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Reddit. (2019, July 18). How can you experimentally measure a liquids density relative to water if the liquid is soluble in water? Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2,3,3-Trimethylcyclohexene Isomers
This guide provides a comprehensive technical overview for the synthesis and characterization of 2,3,3-trimethylcyclohexene isomers, tailored for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed experimental protocols, and offer in-depth analysis of the spectroscopic data that is crucial for isomer identification and characterization.
Introduction: The Significance of Trimethylcyclohexene Scaffolds
Substituted cyclohexene rings are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules. The specific substitution pattern and stereochemistry of these rings can profoundly influence their biological activity and physical properties. The this compound isomers, as chiral building blocks, offer unique steric and electronic properties that make them valuable intermediates in the synthesis of complex target molecules. A thorough understanding of their synthesis and unequivocal characterization is therefore paramount for their effective utilization in research and development.
This guide will focus on the preparation of this compound isomers via the acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol. We will explore the underlying reaction mechanism, the factors governing product distribution, and the analytical techniques required for comprehensive characterization of the resulting isomeric mixture.
Synthesis of this compound Isomers
The most common and practical laboratory-scale synthesis of this compound isomers involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3,3-trimethylcyclohexanol. This elimination reaction proceeds through a carbocation intermediate, and the regiochemical outcome is primarily governed by Zaitsev's rule.
Mechanistic Insights: The E1 Pathway
The acid-catalyzed dehydration of secondary and tertiary alcohols predominantly follows the E1 (Elimination, Unimolecular) mechanism.[1] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation, which is a relatively stable intermediate. Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
The rate-determining step in the E1 reaction is the formation of the carbocation.[2] Tertiary alcohols, like 2,3,3-trimethylcyclohexanol, readily undergo this reaction under relatively mild conditions due to the stability of the resulting tertiary carbocation.
Regioselectivity: Zaitsev's Rule and Product Distribution
The dehydration of 2,3,3-trimethylcyclohexanol can potentially yield two constitutional isomers: 2,3,3-trimethyl-1-cyclohexene and 1,5,5-trimethyl-1-cyclohexene (if a methyl shift occurs, though less likely with a stable tertiary carbocation). According to Zaitsev's rule, in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product.[3] In this case, the removal of a proton from the more substituted β-carbon (C2) would lead to the formation of the tetrasubstituted alkene, 2,3,3-trimethyl-1-cyclohexene, which is expected to be the major product. Abstraction of a proton from the less substituted β-carbon (C6) would result in the trisubstituted alkene, 1,5,5-trimethyl-1-cyclohexene, as a minor product. The reaction is generally heated to favor elimination over the competing substitution (SN1) reaction.[3]
Diagram: Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound isomers.
Experimental Protocol (Adapted from the Dehydration of Cyclohexanol)
This protocol is adapted from a standard procedure for the dehydration of cyclohexanol and should be optimized for the specific substrate, 2,3,3-trimethylcyclohexanol.[4]
Materials:
-
2,3,3-Trimethylcyclohexanol
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3,3-trimethylcyclohexanol and a few boiling chips. Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (typically 10-20% by volume of the alcohol).
-
Distillation: Assemble the fractional distillation apparatus. Gently heat the reaction mixture to initiate the dehydration. The lower-boiling alkene products will distill as they are formed, driving the equilibrium towards the products. Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the layers and wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Final Purification: Decant or filter the dried organic liquid into a clean, dry round-bottom flask and perform a final fractional distillation to obtain the purified this compound isomers.
Characterization of this compound Isomers
A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized this compound isomers and for determining the isomeric ratio.
Diagram: Analytical Workflow
Caption: The analytical workflow for the characterization of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the isomeric mixture and providing information about their molecular weight and fragmentation patterns.
-
Gas Chromatography (GC): The different isomers will likely have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. The relative peak areas can be used to determine the isomeric ratio in the product mixture.
-
Mass Spectrometry (MS): The mass spectrum of each isomer will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (124.22 g/mol ).[5] The fragmentation pattern can provide clues to the structure of each isomer, although it may be very similar for constitutional isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the product. The presence of a C=C double bond and the absence of the broad O-H stretch of the starting alcohol are key indicators of a successful reaction.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| C=C Stretch | 1680-1640 | Presence of a carbon-carbon double bond.[2] |
| =C-H Stretch | 3100-3000 | C-H bond on a sp² hybridized carbon.[6] |
| C-H Stretch (sp³) | < 3000 | C-H bonds on sp³ hybridized carbons. |
| O-H Stretch (Alcohol) | 3600-3200 (broad) | Absence of this peak confirms the dehydration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of the this compound isomers.
3.3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. Key expected signals for 2,3,3-trimethyl-1-cyclohexene include:
-
Vinylic Proton: A signal in the downfield region (around 5.0-6.0 ppm) corresponding to the proton on the double bond (if any). For the major product, 2,3,3-trimethyl-1-cyclohexene, there are no vinylic protons, which is a key distinguishing feature.
-
Methyl Protons: Several singlets or doublets in the upfield region (around 0.8-1.7 ppm) corresponding to the three methyl groups. The gem-dimethyl groups at the C3 position will likely appear as two distinct singlets due to their different chemical environments. The methyl group at C2 will also be a singlet.
-
Cyclohexene Ring Protons: A series of multiplets in the upfield region (around 1.2-2.2 ppm) corresponding to the methylene protons of the cyclohexene ring.
3.3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. Key expected signals for 2,3,3-trimethyl-1-cyclohexene include:
-
Olefinic Carbons: Two signals in the downfield region (around 120-140 ppm) corresponding to the sp² hybridized carbons of the double bond.
-
Quaternary Carbons: Signals for the carbon atoms with no attached protons (C2 and C3).
-
Methyl Carbons: Signals in the upfield region (around 20-30 ppm) for the three methyl groups.
-
Cyclohexene Ring Carbons: Signals for the sp³ hybridized methylene carbons of the ring.
The precise chemical shifts and coupling constants will allow for the unambiguous assignment of the structure of each isomer. The integration of the signals in the ¹H NMR spectrum can also be used to confirm the isomeric ratio determined by GC.
Conclusion
The synthesis of this compound isomers via acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol is a robust and illustrative example of an E1 elimination reaction. A thorough understanding of the reaction mechanism and the principles of regioselectivity is crucial for predicting and controlling the product distribution. The successful characterization of the resulting isomers relies on a multi-technique analytical approach, with NMR spectroscopy providing the most definitive structural information. This guide provides the foundational knowledge and practical considerations for researchers to confidently synthesize and characterize these valuable synthetic intermediates.
References
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JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from JoVE website: [Link]
- Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.
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University of California, Irvine. (n.d.). Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522358, this compound. Retrieved from [Link]
- Mahmoud, B. H., & Greenlee, K. W. (1962). Synthesis and Hydrogenation of the 3,4,5-Trimethylcyclohexenes. The Journal of Organic Chemistry, 27(1), 16-19.
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AdiChemistry. (n.d.). Saytzeff's rule|Zaitsev's|Mechanism|dehydration of alcohol|elimination|stability of alkenes. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
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Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]
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Topic: Natural Occurrence and Isolation of 2,3,3-Trimethylcyclohexene
An In-depth Technical Guide for the Research Professional
Abstract
This technical guide provides a comprehensive overview of the natural occurrence and isolation of 2,3,3-trimethylcyclohexene (also known by its IUPAC name, 1,6,6-trimethylcyclohexene). While its direct biosynthesis in organisms is not extensively documented, its presence is often linked to the chemical transformation of other abundant natural terpenes. This document serves as a vital resource for researchers, chemists, and drug development professionals, offering a deep dive into the principles and field-proven methodologies for extracting and purifying this and similar volatile organic compounds from complex natural matrices. We will explore primary extraction techniques, including traditional steam distillation and modern Supercritical Fluid Extraction (SFE), followed by high-resolution purification protocols. The causality behind each experimental choice is detailed, ensuring a blend of theoretical understanding and practical applicability. All protocols are presented as self-validating systems, culminating in analytical verification to confirm identity and purity.
Introduction to this compound
This compound is a cyclic monoterpene (C9H16) characterized by a cyclohexene ring with three methyl group substituents.[1] Understanding its physicochemical properties is fundamental to designing effective isolation and purification strategies. As a volatile organic compound, its isolation is governed by its vapor pressure and solubility characteristics.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 1,3,3-Trimethylcyclohexene | 3,3,5-Trimethylcyclohexene |
| IUPAC Name | 1,6,6-trimethylcyclohexene[1] | 1,3,3-trimethylcyclohexene[2] | 3,3,5-trimethylcyclohexene[3] |
| Molecular Formula | C9H16[1] | C9H16[2] | C9H16[3] |
| Molecular Weight | 124.22 g/mol [1] | 124.22 g/mol [2] | 124.22 g/mol [3] |
| Boiling Point | ~130-132 °C (predicted) | ~115-130 °C[4] | N/A |
| LogP | 3.3[1] | 3.3[2] | 3.6[3] |
| CAS Number | 69745-49-9[1] | 503-47-9[5] | 503-45-7[3] |
Note: Experimental data for this compound is limited; some values are based on computational predictions.
The structural arrangement of methyl groups significantly influences the molecule's stability and reactivity. For instance, the thermodynamic stability of different trimethylcyclohexene isomers can dictate the final product distribution in acid-catalyzed rearrangement reactions of other terpenes, a common occurrence during certain extraction procedures.[6]
Natural Occurrence and Biosynthetic Context
While many terpenes are direct products of biosynthesis in plants and microorganisms, the specific natural occurrence of this compound is not as widely reported as that of other monoterpenes like pinene or limonene. It is often considered a secondary product, potentially formed from the rearrangement of more common terpene precursors under specific environmental or processing conditions (e.g., changes in pH or temperature during extraction).
Related compounds, such as 2,6,6-trimethylcyclohex-2-ene-1,4-dione, have been identified in natural sources like saffron and tea, highlighting the presence of the trimethylcyclohexene backbone in nature.[7] The isolation of this compound is therefore often an exercise in isolating a minor component from a complex essential oil matrix, requiring highly selective and efficient techniques.
Methodologies for Isolation and Purification
The isolation of a volatile, non-polar compound like this compound from a biological matrix is a multi-stage process.[8] The overarching strategy involves a primary extraction to liberate the volatile oils from the plant material, followed by purification steps to isolate the target compound from the complex mixture.
Primary Extraction: Steam Distillation
Steam distillation is a classic and highly effective technique for extracting temperature-sensitive volatile compounds like terpenes.[9] It allows for distillation at temperatures below the compound's atmospheric boiling point, thus preventing thermal degradation.[10]
Principle of Causality: The method works because the total vapor pressure of an immiscible mixture of water and an organic compound is the sum of their individual vapor pressures. Distillation occurs when this combined pressure equals the atmospheric pressure. Since water provides substantial vapor pressure, the mixture boils at a temperature below 100°C, protecting the delicate structure of the target analyte.[9]
-
Material Preparation: Grind the dried plant material (e.g., leaves, flowers) to increase the surface area for efficient steam penetration.
-
Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel). Ensure all joints are securely clamped.[11]
-
Extraction: Pass steam from the generator through the biomass flask. The steam will volatilize the essential oils.[11]
-
Condensation: The vapor mixture of water and volatile oils travels to the condenser, where it cools and returns to a liquid state.[10]
-
Collection: Collect the condensate in the separatory funnel. The less dense, water-immiscible oil layer containing this compound will separate from the aqueous layer, typically floating on top.[10]
-
Isolation: Carefully separate the organic layer from the aqueous layer.
Scientist's Note: The key advantage of steam distillation is its solvent-free nature, which yields a pure, organic extract without contaminants from chemical solvents.[10][12] However, its effectiveness can vary depending on the plant matrix and is not universally applicable to all plants.[12]
Primary Extraction: Supercritical Fluid Extraction (SFE)
SFE is a more modern, "green" extraction technique that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the solvent.[13] Supercritical CO2 behaves as a liquid for dissolving analytes but as a gas for diffusion, allowing for rapid and efficient extractions.
Principle of Causality: The solvent power of supercritical CO2 can be precisely tuned by manipulating temperature and pressure.[13] For non-polar compounds like this compound, neat CO2 under supercritical conditions is an excellent solvent.[14] By carefully adjusting these parameters, one can selectively extract different classes of compounds. The extraction is terminated by simply depressurizing the system, causing the CO2 to return to its gaseous state and leaving behind a solvent-free extract.[15]
-
Material Preparation: Load the dried and ground plant material into the SFE extraction vessel.
-
System Pressurization: Pressurize the system with CO2 to the desired level (e.g., 8.0-10.0 MPa) and adjust the temperature (e.g., 313-323 K) to bring the CO2 into its supercritical state.[13]
-
Static Extraction: Allow the supercritical CO2 to equilibrate with the plant matrix for a set period (e.g., 20 minutes) to dissolve the target compounds.
-
Dynamic Extraction: Flow fresh supercritical CO2 through the vessel at a controlled rate to continuously move the extract to the collection stage.
-
Decompression & Collection: Route the CO2-extract mixture to a separator where the pressure is reduced. The CO2 vaporizes, leaving the non-volatile extract behind.
-
Fractionation (Optional): For enhanced selectivity, a two-step SFE can be employed. The first step uses non-polar conditions (neat CO2) to extract volatile terpenes. Subsequently, a co-solvent like ethanol can be introduced to extract more polar compounds in a separate fraction.[14][16]
Table 2: Comparative Analysis of Primary Extraction Methodologies
| Feature | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Principle | Co-distillation with water at <100°C[9] | Extraction with tunable supercritical CO2[13] |
| Selectivity | Moderate; extracts all volatile compounds. | High; tunable via pressure/temperature.[13][14] |
| Solvent Residue | None (water)[12] | None (CO2 evaporates)[15] |
| Operating Temp. | ~100°C | Near-ambient (e.g., 40-50°C) |
| Compound Integrity | Good for most terpenes, but some thermal degradation is possible. | Excellent; ideal for thermally labile compounds. |
| Cost & Complexity | Low initial cost, simple setup.[12] | High initial investment, complex equipment.[13] |
| Best For | Large-scale, robust extraction of essential oils.[12] | High-purity, selective extraction of sensitive compounds.[17] |
Purification: Fractional Distillation & Preparative Chromatography
The crude oil obtained from primary extraction is a complex mixture. Isolating this compound requires further purification.
-
Fractional Distillation: This technique separates compounds based on differences in their boiling points. For a mixture of trimethylcyclohexene isomers and other terpenes with close boiling points, a distillation column with a high number of theoretical plates (e.g., a Vigreux column) is necessary. The fraction distilling at the specific boiling point of this compound is collected.
-
Preparative Column Chromatography: For achieving the highest purity, preparative chromatography is the method of choice.[18]
-
Stationary Phase: Prepare a column packed with silica gel, a polar stationary phase.
-
Mobile Phase Selection: Use a non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate. The optimal solvent ratio should be determined via preliminary Thin Layer Chromatography (TLC).
-
Sample Loading: Dissolve the concentrated fraction from distillation in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase. As a non-polar compound, this compound will have a low affinity for the polar silica gel and will elute relatively quickly. More polar impurities will be retained longer on the column.
-
Fraction Collection: Collect the eluent in small fractions and analyze each by TLC or GC-MS to identify those containing the pure product.
Analytical Validation
Post-purification, the identity and purity of the isolated this compound must be unequivocally confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile compounds. The sample is vaporized and separated on a GC column based on boiling point and polarity. The retention time provides a preliminary identification, while the mass spectrometer fragments the molecule, producing a unique mass spectrum or "fingerprint" that can be compared to spectral libraries for definitive identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum can confirm the precise arrangement of protons, and therefore the specific isomeric form of the trimethylcyclohexene.[19][20]
Conclusion
The isolation of this compound from natural sources is a challenging yet achievable task that demands a sophisticated, multi-step approach. While its direct natural abundance may be low, its presence as a potential rearrangement product of other terpenes makes its isolation relevant in the broader context of essential oil analysis. This guide has detailed the foundational principles and actionable protocols for its extraction and purification, emphasizing the causal links between methodological choices and successful outcomes. By combining classic techniques like steam distillation with modern methods such as SFE and validating the final product with rigorous analytical chemistry, researchers can confidently isolate this and other valuable monoterpenes for applications in research and development.
References
- Henning, J. A., Core, R. J., & Gardea-Torresdey, J. L. (1994). Extracting Volatile Compounds from Single Plants using Supercritical Fluid Extraction. Crop Science.
- Terpene Extraction Methods: Steam Distill
- Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant m
- Extraction of terpenoids. (n.d.). Slideshare.
- Henning, J., Core, R. J., & Gardea-Torresdey, J. (1994). Extracting volatile compounds from single plants using supercritical fluid extraction. Semantic Scholar.
- Steam Distillation: Learn About Terpenes with True Terpenes. (2018). True Terpenes.
- Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling. (n.d.). PMC - NIH.
- Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant m
- How to Isolate Cannabis Terpenes Using Steam Distill
- Terpene Extraction SOP. (2019). Goldleaf Scientific.
- This compound. (n.d.). PubChem.
- Electronic Supplementary Information for. (n.d.). The Royal Society of Chemistry.
- 1,3,3-Trimethylcyclohexene. (n.d.). PubChem.
- 1,3,3-Trimethylcyclohexene. (2018). SIELC Technologies.
- 39 Coupled Protons in NMR Spectra. (n.d.). Course Hero.
- 3,3,5-Trimethylcyclohexene. (n.d.). PubChem.
- Natural product isolation. (n.d.).
- Application Note and Protocol for the Purification of 3-Methyl-2-cyclopenten-1-one. (n.d.). Benchchem.
- 2,6,6-trimethylcyclohex-2-ene-1,4-dione (chem007738). (n.d.). ContaminantDB.
- Find the major product. They gave 1,2,3 trimethyl cyclohexene as the answer. Can anyone explain how this product is formed as the carbocation stability will imply the product will be 1,5,5 trimethyl cyclohexene. (2024). Reddit.
- 1,3,3-trimethylcyclohexene synthesis. (n.d.). ChemicalBook.
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Stereoisomers and conformational analysis of trimethylcyclohexanes
An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of Trimethylcyclohexanes
For the Researcher, Scientist, and Drug Development Professional
Abstract
Substituted cyclohexanes are ubiquitous structural motifs in organic chemistry, with profound implications in fields ranging from natural products to medicinal chemistry. Their stereochemical and conformational properties directly influence molecular shape, reactivity, and biological activity. This guide provides a comprehensive exploration of the stereoisomers and conformational analysis of trimethylcyclohexanes, a seemingly simple yet remarkably complex class of molecules. We will delve into the intricate interplay of steric and electronic effects that govern the stability of various isomers and their conformers, offering a foundational understanding for professionals in chemical research and drug development.
Introduction: The Significance of Cyclohexane Stereochemistry
The cyclohexane ring is not a planar hexagon; it predominantly adopts a strain-free "chair" conformation. This three-dimensional arrangement creates two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The spatial orientation of substituents is a critical determinant of a molecule's properties. In drug development, for instance, the precise arrangement of functional groups on a cyclohexane scaffold can dictate its binding affinity to a biological target. A deep understanding of the principles governing stereoisomerism and conformational preferences is therefore not merely academic but a practical necessity for rational molecular design.
The Stereoisomers of Trimethylcyclohexane
The constitutional isomers of trimethylcyclohexane are defined by the substitution pattern on the cyclohexane ring: 1,1,2-, 1,1,3-, 1,1,4-, 1,2,3-, 1,2,4-, and 1,3,5-trimethylcyclohexane. Within these constitutional isomers, the possibility of stereoisomerism (cis/trans isomerism and enantiomerism) arises, leading to a multitude of unique structures.
Cis/Trans Isomerism in Substituted Cyclohexanes
-
Cis: Substituents are on the same face of the ring.
-
Trans: Substituents are on opposite faces of the ring.
This seemingly straightforward definition is nuanced by the chair conformation. In a chair conformation, cis and trans relationships are determined by whether substituents are on the same or opposite sides of the ring's average plane.
A Systematic Breakdown of Trimethylcyclohexane Isomers
The following table summarizes the possible stereoisomers for each constitutional isomer of trimethylcyclohexane.
| Constitutional Isomer | Number of Stereoisomers | Chirality | Notes |
| 1,1,2-Trimethylcyclohexane | 2 (a pair of enantiomers) | Chiral | The C2 position is a stereocenter. |
| 1,1,3-Trimethylcyclohexane | 2 (a pair of enantiomers) | Chiral | The C3 position is a stereocenter. |
| 1,1,4-Trimethylcyclohexane | 1 | Achiral | Possesses a plane of symmetry. |
| 1,2,3-Trimethylcyclohexane | 4 (two pairs of enantiomers) | Chiral | Multiple stereocenters lead to diastereomers and enantiomers. |
| 1,2,4-Trimethylcyclohexane | 4 (two pairs of enantiomers) | Chiral | Multiple stereocenters lead to diastereomers and enantiomers. |
| 1,3,5-Trimethylcyclohexane | 2 (cis and trans) | Achiral | The cis isomer is achiral (meso), and the trans isomer is achiral. |
Conformational Analysis: The Energetics of Molecular Shape
The different chair conformations of a cyclohexane derivative are not equally stable. The relative energies of these conformers are determined by a variety of steric interactions.
The Chair Flip
Cyclohexane rings are conformationally mobile and can undergo a "chair flip," where one chair conformation interconverts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.
Caption: The process of a chair flip in a substituted cyclohexane.
A-Values: Quantifying Steric Strain
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The A-value for a methyl group is approximately 1.7 kcal/mol.
1,3-Diaxial Interactions: The Key to Conformational Preference
The primary source of steric strain for an axial substituent is the presence of 1,3-diaxial interactions. These are gauche-butane-like interactions between the axial substituent and the axial hydrogens on the same side of the ring.
Caption: A typical computational workflow for conformational analysis.
Conclusion: A Foundation for Molecular Design
The stereochemical and conformational analysis of trimethylcyclohexanes provides a microcosm of the principles that govern the three-dimensional structure of all cyclic molecules. A thorough understanding of these fundamentals is indispensable for researchers in organic synthesis, medicinal chemistry, and materials science. By mastering the concepts of stereoisomerism, A-values, and 1,3-diaxial interactions, and by proficiently applying experimental and computational techniques, scientists can rationally design and synthesize molecules with desired shapes and properties, ultimately accelerating the pace of discovery and innovation.
References
-
Allinger, N. L., & Freiberg, L. A. (1960). The Relative Stabilities of cis- and trans-1,4-Dialkylcyclohexanes. Journal of the American Chemical Society, 82(9), 2393–2394. [Link]
IUPAC nomenclature and CAS number for 2,3,3-Trimethylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Trimethylcyclohexenes
In the intricate world of organic chemistry, precise nomenclature is paramount. The compound commonly referred to as 2,3,3-trimethylcyclohexene is, under the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC), correctly identified as 1,6,6-trimethylcyclohexene .[1][2] This technical guide will delve into the core scientific attributes of 1,6,6-trimethylcyclohexene, providing an in-depth exploration of its chemical identity, synthesis, and potential applications, particularly within the realm of drug discovery and development. As a monoterpene, a class of naturally occurring compounds, 1,6,6-trimethylcyclohexene and its derivatives hold significant interest for their diverse biological activities and potential as scaffolds for novel therapeutics.[3][4] This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to understand and utilize this versatile chemical entity.
Part 1: Chemical Identity and Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of 1,6,6-trimethylcyclohexene.
IUPAC Nomenclature and CAS Number
The accurate identification of a chemical substance is crucial for clear communication and regulatory compliance. As established, the correct IUPAC name for the compound of interest is 1,6,6-trimethylcyclohexene.[1][2] The numbering of the cyclohexene ring begins at the double bond, assigning the lowest possible locants to the methyl substituents.
Physicochemical Properties
The physical and chemical properties of 1,6,6-trimethylcyclohexene dictate its behavior in various experimental settings and are essential for designing synthetic routes and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [1][5] |
| Molecular Weight | 124.22 g/mol | [1][5] |
| Boiling Point | 138.8 °C at 760 mmHg | [5] |
| Density | 0.795 g/mL | [5] |
| Flash Point | 21.9 °C | [5] |
| Refractive Index | 1.441 | [5] |
Part 2: Synthesis and Characterization
The ability to efficiently synthesize and rigorously characterize a target molecule is fundamental to its use in research and drug development. This section details a logical synthetic approach to 1,6,6-trimethylcyclohexene and the spectroscopic techniques used for its identification and purification.
Synthetic Protocol: Acid-Catalyzed Dehydration of 2,2,6-Trimethylcyclohexanol
A common and effective method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols.[3][6][7] In the case of 1,6,6-trimethylcyclohexene, a logical precursor is 2,2,6-trimethylcyclohexanol. The reaction proceeds via an E1 elimination mechanism, which favors the formation of the more substituted and thus more stable alkene, in accordance with Zaitsev's rule.[6][7]
Experimental Protocol: Synthesis of 1,6,6-Trimethylcyclohexene
Objective: To synthesize 1,6,6-trimethylcyclohexene via the acid-catalyzed dehydration of 2,2,6-trimethylcyclohexanol.
Materials:
-
2,2,6-Trimethylcyclohexanol
-
Concentrated phosphoric acid (85%) or sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
-
Round-bottom flask (appropriate size)
-
Distillation apparatus (simple or fractional)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: Place 2,2,6-trimethylcyclohexanol into a round-bottom flask with a few boiling chips. Cautiously add a catalytic amount of concentrated phosphoric acid (approximately 10-20% by volume of the alcohol).[7][8]
-
Dehydration and Distillation: Assemble a distillation apparatus. Heat the reaction mixture gently. The lower-boiling alkene products will distill as they are formed, driving the equilibrium toward the product side according to Le Châtelier's principle.[3] Collect the distillate, which will be a mixture of the alkene product and water.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[8] Carbon dioxide evolution may occur, so vent the funnel frequently.
-
Aqueous Wash: Wash the organic layer with water to remove any remaining salts.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]
-
Isolation: Decant or filter the dried organic layer into a clean, dry flask. The resulting liquid is crude 1,6,6-trimethylcyclohexene.
-
Purification (Optional): For higher purity, the crude product can be further purified by fractional distillation.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), which is essential for the elimination reaction to proceed.[3][9]
-
Distillation: The continuous removal of the lower-boiling alkene product from the reaction mixture prevents the reverse reaction (hydration) and ensures a high yield.[3]
-
Sodium Bicarbonate Wash: This step is crucial to remove the acid catalyst, which could otherwise cause polymerization or isomerization of the alkene product upon storage or further heating.[8]
Spectroscopic Characterization
Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic methods.
2.2.1 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,6,6-trimethylcyclohexene (C₉H₁₆), the molecular ion peak (M⁺) would be observed at m/z = 124. The fragmentation pattern would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexene ring.
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for 1,6,6-trimethylcyclohexene would be:
-
C=C stretch: A peak around 1640-1680 cm⁻¹ indicative of the carbon-carbon double bond.
-
=C-H stretch: A peak just above 3000 cm⁻¹ corresponding to the stretching of the vinylic C-H bond.
-
C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹ due to the stretching of the C-H bonds of the methyl and methylene groups.
2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the vinylic proton, the allylic protons, and the protons of the three methyl groups. The chemical shifts and coupling patterns would be unique to the 1,6,6-trimethylcyclohexene isomer.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and the methyl groups. The chemical shifts would confirm the connectivity of the carbon skeleton.
Part 3: Applications in Drug Discovery and Development
While specific applications of 1,6,6-trimethylcyclohexene in drug development are not extensively documented, its classification as a monoterpene places it within a class of molecules with significant and diverse pharmacological activities.[4] Terpenes and their derivatives have historically been a rich source of therapeutic agents and continue to be valuable starting points for the design of new drugs.[3][9]
Terpenes as Bioactive Scaffolds
Terpenes exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4] This inherent bioactivity makes them attractive scaffolds for medicinal chemistry campaigns. The rigid, three-dimensional structure of the cyclohexene ring in 1,6,6-trimethylcyclohexene provides a defined spatial arrangement for its substituents, which can be crucial for binding to biological targets.
Potential as a Starting Material
The double bond in 1,6,6-trimethylcyclohexene is a versatile functional group that can be readily modified through a variety of chemical transformations, such as:
-
Epoxidation: Formation of an epoxide, which can then be opened by various nucleophiles to introduce new functional groups.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group.
-
Ozonolysis: Cleavage of the double bond to form carbonyl compounds.
-
Diels-Alder Reactions: Acting as a dienophile to form more complex polycyclic structures.
This chemical tractability allows for the synthesis of a library of derivatives from the 1,6,6-trimethylcyclohexene core, which can then be screened for biological activity.
Workflow for a Terpene-Based Drug Discovery Program
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A Methodological Guide to the Thermochemical Landscape of 2,3,3-Trimethylcyclohexene
Abstract
This technical guide provides a comprehensive framework for determining the essential thermochemical properties of 2,3,3-trimethylcyclohexene, a substituted cyclic alkene of interest in various chemical research and development sectors. In the absence of extensive published experimental data for this specific isomer, this document emphasizes the robust experimental and computational methodologies required to establish its thermochemical profile. We detail the theoretical underpinnings and practical execution of key techniques, including combustion calorimetry for enthalpy of formation, differential scanning calorimetry for heat capacity, and vapor pressure analysis for enthalpy of vaporization. Furthermore, we present a rigorous computational workflow utilizing Density Functional Theory (DFT) to predict and corroborate experimental findings. This guide is intended to serve as a foundational resource for researchers, enabling the precise and reliable characterization of this compound and analogous compounds, thereby supporting reaction modeling, process design, and safety assessments.
Introduction: The Imperative for Accurate Thermochemical Data
Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are cornerstones of chemical process design, safety analysis, and the fundamental understanding of molecular stability and reactivity. For a compound like this compound, a volatile organic compound (VOC), this information is critical for predicting its behavior in various chemical environments, from combustion engines to pharmaceutical synthesis. The energy released during combustion, the heat required to raise its temperature, and its phase change behavior are all governed by these fundamental properties.
Given the sparse specific experimental data for this compound in publicly accessible databases like the NIST WebBook, this guide adopts a methodological approach.[1] It is designed to empower researchers to generate high-quality thermochemical data through a combination of established experimental techniques and state-of-the-art computational chemistry.
Foundational Molecular Properties
Before delving into the methodologies for determining its thermochemical properties, it is essential to establish the basic molecular identity of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | |
| Molecular Weight | 124.22 g/mol | |
| IUPAC Name | 1,6,6-trimethylcyclohex-1-ene | |
| CAS Registry Number | 69745-49-9 |
This data is compiled from publicly available chemical databases.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data for volatile organic compounds like this compound requires meticulous procedures to ensure accuracy. The following sections detail the primary experimental workflows.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is most commonly determined indirectly by measuring the enthalpy of combustion (ΔcH°).
The principle lies in Hess's Law, where the enthalpy of formation of the target compound can be calculated from its enthalpy of combustion and the known enthalpies of formation of the combustion products (CO₂ and H₂O).
Experimental Workflow: Oxygen Bomb Calorimetry
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Protocol:
-
Sample Preparation: An accurately weighed sample of high-purity this compound is placed in a crucible inside the bomb calorimeter. A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state.
-
Pressurization: The bomb is sealed, purged of atmospheric nitrogen, and then pressurized with pure oxygen to approximately 30 atm.
-
Calorimetry: The sealed bomb is submerged in a precisely measured volume of water in the calorimeter. The initial temperature is recorded.
-
Ignition: The sample is ignited using a fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Data Analysis: The temperature change is carefully monitored and recorded. The gross heat released is calculated by multiplying the temperature change by the heat capacity of the calorimeter (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).
-
Corrections: Corrections are applied for the heat released by the ignition wire and for the formation of any side products like nitric acid (from residual nitrogen).
-
Calculation of ΔfH°: The standard enthalpy of combustion (ΔcH°) is calculated per mole of the sample. The standard enthalpy of formation (ΔfH°) is then derived using the following equation for the combustion of C₉H₁₆:
C₉H₁₆(l) + 13 O₂(g) → 9 CO₂(g) + 8 H₂O(l)
ΔfH°(C₉H₁₆) = 9 * ΔfH°(CO₂) + 8 * ΔfH°(H₂O) - ΔcH°(C₉H₁₆)
Where the ΔfH° values for CO₂(g) and H₂O(l) are well-established.
Heat Capacity Determination using Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. DSC is a rapid and accurate method for determining the heat capacity of liquids.[2]
Experimental Workflow: DSC for Heat Capacity
Caption: Workflow for determining heat capacity using DSC.
Protocol:
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium for temperature, sapphire for heat capacity).
-
Baseline Measurement: A baseline is established by running the DSC with two empty, hermetically sealed aluminum pans over the desired temperature range. This accounts for any instrumental asymmetry.
-
Standard Measurement: A known mass of a heat capacity standard (e.g., sapphire) is placed in one of the pans, and the DSC run is repeated under the same conditions as the baseline.
-
Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan to prevent evaporation. The DSC run is then performed under identical conditions.
-
Calculation of Cp: The heat capacity of the sample is calculated at a given temperature using the following equation:
Cp(sample) = Cp(standard) * (m(standard) / m(sample)) * (Δq(sample) / Δq(standard))
Where Cp is the heat capacity, m is the mass, and Δq is the difference in heat flow between the sample/standard and the baseline.
Enthalpy of Vaporization from Vapor Pressure Measurements
The enthalpy of vaporization (ΔvapH) is the heat required to transform one mole of a liquid into a gas at a constant temperature and pressure. It can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation. For this, a static or ebulliometric method is suitable.[3][4]
Experimental Workflow: Static Vapor Pressure Method
Protocol:
-
Sample Degassing: A pure sample of this compound is placed in an equilibrium cell and thoroughly degassed to remove any dissolved air or other volatile impurities. This is crucial for accurate vapor pressure measurements.
-
Temperature Control: The equilibrium cell is placed in a thermostat with precise temperature control.
-
Equilibration: The sample is allowed to reach thermal and vapor-liquid equilibrium at a set temperature.
-
Pressure Measurement: The vapor pressure of the sample is measured using a high-precision pressure transducer.
-
Data Collection: Steps 2-4 are repeated at various temperatures to obtain a set of vapor pressure-temperature data points.
-
Data Analysis: The data is fitted to the Antoine equation, and the enthalpy of vaporization is calculated from the slope of the line when plotting ln(P) versus 1/T, as described by the Clausius-Clapeyron equation:
d(ln P) / d(1/T) = -ΔvapH / R
Where P is the vapor pressure, T is the absolute temperature, and R is the ideal gas constant.
Computational Thermochemistry: A Predictive and Corroborative Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermochemical properties of molecules.[5][6] These methods can provide valuable estimates where experimental data is lacking and can also be used to corroborate experimental findings. High-accuracy composite methods, such as the Gaussian-n (G3 and G4) theories, can achieve chemical accuracy (typically within 4 kJ/mol of experimental values).[7][8][9]
Computational Workflow: DFT for Thermochemical Data
Caption: Workflow for computational determination of thermochemical properties.
Protocol:
-
Geometry Optimization: The 3D structure of this compound is built and then optimized to find its lowest energy conformation. A common and effective level of theory for this is B3LYP with the 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory.[10] This step is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Thermochemical Data Extraction: The output from the frequency calculation provides the necessary data to determine the standard entropy (S°) and heat capacity (Cp) based on statistical mechanics principles, which consider the translational, rotational, and vibrational contributions.[11][12][13]
-
Enthalpy of Formation Calculation: The absolute electronic energy from the DFT calculation is used to determine the enthalpy of formation. To improve accuracy, an isodesmic reaction scheme is often employed. This involves constructing a hypothetical reaction where the types of bonds are conserved on both the reactant and product sides. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be calculated with a higher degree of accuracy due to the cancellation of systematic errors in the computational method.
Data Presentation and Uncertainty
All experimentally determined and computationally predicted thermochemical data should be presented with a clear statement of uncertainty. For experimental data, this involves a rigorous analysis of all potential sources of error, following guidelines such as those provided by the National Institute of Standards and Technology (NIST).[14][15][16] For computational data, the uncertainty is typically estimated by comparing the results for a set of known compounds with their experimental values.
Table of Key Thermochemical Properties for this compound (Illustrative)
| Property | Symbol | Value (at 298.15 K) | Units | Methodology |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | kJ/mol | Combustion Calorimetry |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | kJ/mol | From ΔfH°(l) and ΔvapH |
| Standard Molar Entropy (gas) | S°(g) | To be determined | J/(mol·K) | DFT Calculation |
| Heat Capacity (liquid) | Cp(l) | To be determined | J/(mol·K) | Differential Scanning Calorimetry |
| Enthalpy of Vaporization | ΔvapH | To be determined | kJ/mol | Vapor Pressure Measurement |
Conclusion
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Molecular formula and weight of 2,3,3-Trimethylcyclohexene
An In-depth Technical Guide to 2,3,3-Trimethylcyclohexene
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a notable member of the substituted cycloalkene family. The document details its fundamental molecular and physical properties, including its correct IUPAC nomenclature, molecular formula, and weight. It explores established synthetic methodologies, offering a detailed, step-by-step protocol for its formation via alcohol dehydration, a common and efficient route for related isomers. Furthermore, the guide outlines the expected spectroscopic signatures for structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A dedicated section examines the characteristic chemical reactivity of the molecule, with a focus on allylic functionalization. Finally, potential applications in fine chemical synthesis and polymer science are discussed, providing context for its relevance to researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
Nomenclature and Structure
The compound commonly referred to as this compound is more formally identified under IUPAC nomenclature as 1,6,6-trimethylcyclohexene .[1] This naming convention prioritizes the lowest possible locant numbers for the double bond, which is positioned between carbons 1 and 2. The three methyl groups are subsequently located at positions 1, 6, and 6. The molecule consists of a six-membered carbon ring containing one double bond and is substituted with three methyl groups, two of which are attached to the same carbon atom (a gem-dimethyl group).
The molecular formula for this compound is C₉H₁₆ .[1]
Key Physicochemical Data
The fundamental properties of 1,6,6-trimethylcyclohexene are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | PubChem[1] |
| Molecular Weight | 124.22 g/mol | PubChem[1] |
| IUPAC Name | 1,6,6-trimethylcyclohexene | PubChem[1] |
| Synonyms | This compound | PubChem[1] |
| CAS Number | 69745-49-9 | PubChem[1] |
The Isomeric Landscape
This compound is part of a broader family of C₉H₁₆ isomers that share the same molecular weight but differ in the placement of the double bond and methyl substituents. Understanding these isomers is crucial for analytical differentiation and for appreciating the structure-activity relationships in synthetic applications. Other notable isomers include:
Each isomer exhibits unique spectroscopic data and reactivity profiles, dictated by the electronic and steric environment of its functional groups.
Synthesis and Manufacturing
The synthesis of substituted cyclohexenes often leverages commercially available cyclohexanone precursors. A robust and high-yield method for a related isomer, 1,3,3-trimethylcyclohexene, involves a two-step process starting from 2,2,6-trimethylcyclohexanone.[3][7] This pathway, involving reduction followed by acid-catalyzed dehydration, serves as an excellent model for the synthesis of this compound from a corresponding trimethylcyclohexanol.
Synthetic Pathway: Dehydration of 1,6,6-Trimethylcyclohexanol
The most direct laboratory-scale synthesis involves the acid-catalyzed E1 elimination of water from 1,6,6-trimethylcyclohexanol. The choice of a non-nucleophilic acid and controlled temperature is critical to favor the elimination pathway and prevent competing substitution reactions. The thermodynamic stability of the resulting trisubstituted alkene drives the reaction to completion.
Caption: E1 Elimination mechanism for the synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol is adapted from a well-established procedure for a closely related isomer and is expected to yield the desired product with high efficiency.[3][7]
-
Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 70.1 g (0.5 mol) of 1,6,6-trimethylcyclohexanol and 300 mL of a suitable non-polar solvent like toluene.
-
Catalyst Addition : Add 1.0 g of p-toluenesulfonic acid (p-TsOH) to the flask. The p-TsOH serves as the proton source to initiate the dehydration.
-
Heating : Heat the reaction mixture to 60-65°C and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : After cooling the mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution to neutralize the acid, followed by 100 mL of brine.
-
Isolation : Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification : The crude product can be purified by fractional distillation under atmospheric pressure to yield the final colorless liquid product.
Spectroscopic and Analytical Characterization
Structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The spectrum is expected to show a characteristic signal for the vinylic proton on the double bond in the range of δ 5.0-5.5 ppm. The three methyl groups will appear as singlets in the upfield region (δ 0.9-1.2 ppm). The protons on the cyclohexene ring will produce complex multiplets between δ 1.3-2.2 ppm.
-
¹³C NMR : The two carbons of the double bond are expected to appear in the δ 120-140 ppm region. The quaternary carbons (C3 and the methyl-bearing C2) will also be distinct. The aliphatic carbons of the ring and the methyl groups will resonate in the upfield region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. For a related isomer, a characteristic C=C stretching vibration is observed around 1640 cm⁻¹.[3] A similar peak is expected for this compound. Additional important peaks include C-H stretching from the alkene at ~3020 cm⁻¹ and from the alkyl groups just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at an m/z of 124.[3] The fragmentation pattern is expected to be dominated by the loss of a methyl group (M-15), resulting in a prominent peak at m/z 109, which corresponds to a stable tertiary carbocation.
| Technique | Expected Key Signals |
| ¹H NMR | δ 5.0-5.5 (m, 1H, vinylic), δ 0.9-1.2 (s, 9H, methyls) |
| ¹³C NMR | δ 120-140 (alkene carbons) |
| IR (cm⁻¹) | ~3020 (sp² C-H stretch), ~2960 (sp³ C-H stretch), ~1640 (C=C stretch) |
| MS (m/z) | 124 (M⁺), 109 (M-15) |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its alkene functional group. It readily undergoes electrophilic addition reactions and is also susceptible to reactions at the allylic positions.
Allylic Bromination with N-Bromosuccinimide (NBS)
Allylic bromination is a highly selective reaction that introduces a bromine atom at the carbon adjacent to a double bond. For a similar isomer, 1,3,3-trimethylcyclohexene, reaction with NBS yields three products, including stereoisomers.[8] This reaction is initiated by light or a radical initiator and proceeds via a radical chain mechanism. The stability of the intermediate allylic radical dictates the regioselectivity of the product.
For this compound, there are two potential allylic positions where bromination can occur, leading to a mixture of constitutional isomers.
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Methodological & Application
Synthesis of 2,3,3-Trimethylcyclohexene from 2,2,6-trimethylcyclohexanone
Application Note: A Guide to the Synthesis of 2,3,3-Trimethylcyclohexene
Abstract: This document provides a detailed guide for the synthesis of this compound, a valuable cyclic alkene, starting from the sterically hindered ketone, 2,2,6-trimethylcyclohexanone. We will explore two robust synthetic strategies: a two-step reduction and dehydration pathway and the classic Bamford-Stevens reaction. This guide offers in-depth mechanistic insights, comprehensive, step-by-step experimental protocols, and methods for product characterization, tailored for researchers and professionals in organic synthesis and drug development. The causality behind experimental choices is elucidated to ensure both reproducibility and a deep understanding of the chemical transformations involved.
Introduction: The Challenge of Steric Hindrance
The synthesis of highly substituted alkenes is a cornerstone of organic chemistry, with applications ranging from fragrance chemistry to the construction of complex pharmaceutical intermediates. This compound (also known as 1,6,6-trimethylcyclohexene) is a tetrasubstituted olefin whose synthesis presents a unique challenge due to the steric environment of its precursor, 2,2,6-trimethylcyclohexanone[1]. The ketone's carbonyl group is flanked by three methyl groups, one at the α-position (C6) and a gem-dimethyl group at the other α-position (C2). This significant steric congestion hinders the approach of nucleophiles and can complicate many standard olefination reactions.
This application note details two effective methods to overcome this steric barrier and achieve a high-yield synthesis of the desired thermodynamic alkene product.
Strategic Overview: Selecting the Optimal Synthetic Route
The conversion of a ketone to an alkene can be approached through various methods. However, the specific substitution pattern of 2,2,6-trimethylcyclohexanone necessitates a careful selection of the reaction pathway.
-
Direct Olefination (e.g., Wittig Reaction): While the Wittig reaction is a powerful tool for alkene synthesis, its efficiency can be dramatically reduced by sterically hindered ketones.[2][3] The formation of the requisite oxaphosphetane intermediate would be sterically demanding, likely leading to low yields.[2]
-
Shapiro and Bamford-Stevens Reactions: These reactions proceed via a tosylhydrazone intermediate, converting the C=O bond into a C=N bond, which is then eliminated. The Shapiro reaction, employing strong organolithium bases, typically favors the formation of the less-substituted, kinetic alkene product.[4][5] In contrast, the Bamford-Stevens reaction, which uses bases like sodium methoxide in protic solvents, proceeds through a carbocationic intermediate that rearranges to form the more stable, thermodynamically favored alkene.[6][7][8] This makes the Bamford-Stevens reaction an excellent candidate for synthesizing the tetrasubstituted this compound.
-
Reduction and Dehydration: A reliable, two-step alternative involves the initial reduction of the ketone to its corresponding alcohol, 2,2,6-trimethylcyclohexanol. This transformation is readily achieved with standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. The subsequent acid-catalyzed dehydration of the alcohol follows an E1 mechanism, which also strongly favors the formation of the most stable (Zaitsev's rule) alkene product.[9][10] A specific, high-yield protocol for this exact transformation has been reported, making it a highly authoritative and trustworthy choice.[11]
Based on this analysis, this guide will focus on the two most promising strategies: Route A: Reduction and Dehydration and Route B: The Bamford-Stevens Reaction .
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Protocol A: Two-Step Reduction and Dehydration
This protocol is adapted from a validated procedure with a reported overall yield of 96.8%.[11] It is the recommended route due to its high efficiency and demonstrated success for this specific substrate.
The first step involves the reduction of the ketone to the corresponding secondary alcohol using palladium on carbon as a catalyst under a hydrogen atmosphere.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| 2,2,6-Trimethylcyclohexanone | 140.22[1] | 70.1 g | 0.50 | Starting material |
| Acetonitrile (MeCN) | 41.05 | 300 g | - | Solvent |
| 5% Palladium on Carbon (Pd/C) | - | 0.8 g | - | Catalyst |
| Hydrogen Gas (H₂) | 2.02 | 0.8-1.0 MPa | - | Reducing agent |
| Nitrogen Gas (N₂) | 28.01 | - | - | Inert gas |
Procedure:
-
Reactor Setup: Charge a 500 mL stainless steel autoclave equipped with a stirrer and thermometer with acetonitrile (300 g), 2,2,6-trimethylcyclohexanone (70.1 g), and 5% Pd/C catalyst (0.8 g).
-
Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the autoclave, maintaining a pressure of 0.8-1.0 MPa.
-
Reaction: Heat the mixture to 40-45°C and stir for 4 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.
-
Isolation: Open the autoclave and filter the reaction mixture to remove the Pd/C catalyst. The resulting filtrate, containing 2,2,6-trimethylcyclohexanol, is used directly in the next step without further purification.
The crude alcohol is dehydrated using p-toluenesulfonic acid to yield the final alkene product.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| Crude Alcohol Solution | - | All from Step 1 | ~0.50 | Reactant in solution |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 1.0 g | 0.0058 | Acid catalyst |
| Dichloromethane (DCM) | 84.93 | 200 g (100+50+50) | - | Extraction solvent |
Procedure:
-
Reaction Setup: Transfer the filtrate from Step 1 into a 500 mL flask equipped with a stirrer, thermometer, and reflux condenser.
-
Catalyst Addition: Add p-toluenesulfonic acid (1.0 g) to the flask.
-
Dehydration: Heat the mixture to 60-65°C and stir for 4 hours.
-
Quenching & Extraction: Cool the reaction to 20-25°C. Add dichloromethane (100 g) and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 50 g portions of dichloromethane.
-
Solvent Removal: Combine all organic phases. Recover the dichloromethane and acetonitrile via atmospheric distillation.
-
Final Purification: Perform a final distillation, collecting the fraction at 115-130°C to yield pure this compound as a colorless liquid. The reported yield is 60.1 g (96.8%).[11]
Protocol B: The Bamford-Stevens Reaction
This route provides an alternative pathway via a tosylhydrazone intermediate. It is a classic method for generating the thermodynamically favored alkene.[12][13]
The ketone is condensed with p-toluenesulfonohydrazide (tosylhydrazine) to form the key intermediate.[14][15]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| 2,2,6-Trimethylcyclohexanone | 140.22 | 14.0 g | 0.10 | Starting material |
| Tosylhydrazine (TsNHNH₂) | 186.24 | 18.6 g | 0.10 | Reagent |
| Ethanol (EtOH) | 46.07 | 100 mL | - | Solvent |
| Acetic Acid (catalytic) | 60.05 | ~0.5 mL | - | Catalyst |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2,2,6-trimethylcyclohexanone (14.0 g) and tosylhydrazine (18.6 g) in ethanol (100 mL).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The formation of a white precipitate indicates product formation.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid tosylhydrazone product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. The product is typically used in the next step without further purification.
The tosylhydrazone is treated with a strong base in a high-boiling protic solvent to induce elimination.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| Tosylhydrazone | 308.44 | 15.4 g | 0.05 | Reactant from Step 1 |
| Sodium Methoxide (NaOMe) | 54.02 | 5.4 g | 0.10 | Base (2 equiv.) |
| Ethylene Glycol | 62.07 | 100 mL | - | High-boiling solvent |
Procedure:
-
Setup: In a flask equipped with a distillation head, add ethylene glycol (100 mL) and sodium methoxide (5.4 g). Heat gently to dissolve the base.
-
Addition: Add the tosylhydrazone (15.4 g) portion-wise to the hot solution. Vigorous evolution of nitrogen gas will be observed.
-
Elimination & Distillation: The alkene product will form and distill out of the reaction mixture as it is formed. Continue heating until no more product distills over.
-
Workup: Collect the distillate, wash with water to remove any co-distilled ethylene glycol, and then wash with brine.
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and distill to obtain the pure alkene.
Product Characterization and Analysis
Confirming the identity and purity of the final product is critical. A combination of chromatographic and spectroscopic methods should be employed.
Expected Product: this compound (C₉H₁₆, M.W. 124.22 g/mol )[16][17].
| Technique | Expected Results & Interpretation |
| GC-MS | A single major peak in the gas chromatogram indicates high purity. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 124. Key fragmentation patterns can further confirm the trimethylcyclohexene structure. Potential isomeric impurities, such as 1,2,3-trimethylcyclohexene, would appear as separate peaks with distinct retention times but an identical m/z of 124.[18][19] |
| ¹H NMR | The spectrum should be consistent with the target structure. Key expected signals include: a singlet for the vinylic proton, singlets for the gem-dimethyl groups, and a signal for the other methyl group, along with multiplets for the aliphatic ring protons. |
| ¹³C NMR | The spectrum should show 9 distinct carbon signals. The two olefinic carbons will appear in the characteristic downfield region (~120-140 ppm). The quaternary carbon of the gem-dimethyl group will also be identifiable. |
| IR Spectroscopy | The disappearance of the strong C=O stretch from the starting ketone (around 1710 cm⁻¹) and the appearance of a C=C stretch (around 1650 cm⁻¹) confirms the conversion of the functional group. |
Troubleshooting and Field Insights
-
Incomplete Reaction (Route A): If hydrogenation is slow, ensure the catalyst is active and the system is free of catalyst poisons. If dehydration is incomplete, reaction time can be extended or a stronger acid catalyst can be trialed, though this may increase side product formation.
-
Isomeric Impurities: Both routes are designed to favor the thermodynamic product. However, small amounts of other isomers may form. Careful fractional distillation is key to achieving high purity. GC analysis is essential to quantify the isomeric ratio.[20]
-
Handling of Reagents: Sodium methoxide is moisture-sensitive and corrosive. Palladium on carbon can be pyrophoric when dry and exposed to air. Handle these reagents with appropriate care and under an inert atmosphere where necessary.
Conclusion
The synthesis of this compound from its sterically hindered ketone precursor can be achieved efficiently through strategic route selection. The two-step reduction and dehydration pathway offers a validated, high-yield protocol that is highly recommended for its reliability.[11] Alternatively, the Bamford-Stevens reaction provides a classic and effective method for accessing the desired thermodynamic alkene. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently synthesize this valuable chemical building block for further application.
References
- Grokipedia. Bamford–Stevens reaction.
- Wikipedia. Bamford–Stevens reaction.
- J&K Scientific LLC. Bamford-Stevens Reaction.
- AdiChemistry.
- Chemistry Notes.
- Allwood, D. M., Blakemore, D. C., & Ley, S. V. Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. Organic Letters.
- PMC.
- Wikipedia. Shapiro reaction.
- Canadian Science Publishing. The synthesis of silyl- and germyldiazoalkanes via tosylhydrazones.
- ChemTube3D. Bamford-Stevens reaction Step 1.
- Unknown.
- ChemicalBook. 1,3,3-trimethylcyclohexene synthesis.
- Wikipedia. Wittig reaction.
- Unknown.
- YouTube. Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020-04-19).
- YouTube. Shapiro Reaction. (2023-12-22).
- Unknown. Synthesis of an Alkene via the Wittig Reaction.
- PubChem. This compound.
- Unknown. How can you account for the fact that 2,2,6-trimethylcyclohexanone yields no detectable aldol product even though it has an acidic \alpha hydrogen?.
- PubChem. 2,2,6-Trimethylcyclohexanone.
- PubChem. 1,3,3-Trimethylcyclohexene.
- PubChem. 1,2,3-Trimethylcyclohex-1-ene.
- ResearchGate. Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. (2008).
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- 14. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Catalytic Hydrogenation of 2,3,3-Trimethylcyclohexene and its Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of 2,3,3-trimethylcyclohexene and related sterically hindered cyclic alkenes. It covers the underlying mechanistic principles, catalyst selection strategies, detailed experimental protocols, and methods for product analysis. The focus is on providing practical, field-proven insights to overcome the challenges associated with the reduction of tetrasubstituted olefins, ensuring high-yield, and predictable outcomes.
Introduction: The Challenge of Sterically Hindered Alkenes
Catalytic hydrogenation is a cornerstone of modern organic synthesis, valued for its high atom economy and generally clean reaction profiles.[1] The reaction involves the addition of two hydrogen atoms across a double or triple bond, typically facilitated by a metal catalyst.[2] While the hydrogenation of simple alkenes is often straightforward, tetrasubstituted olefins, such as this compound, present a significant synthetic hurdle. The steric bulk around the C=C double bond hinders the alkene's ability to adsorb onto the catalyst surface, often resulting in sluggish or incomplete reactions under standard conditions.[3][4]
This compound serves as an excellent model substrate for studying the reduction of these challenging molecules. Its hydrogenation product, 1,1,2-trimethylcyclohexane, is a saturated carbocycle, and achieving efficient conversion requires careful optimization of catalysts and reaction parameters.[5][6][7] This guide elucidates the critical factors that govern the success of this transformation, providing a robust framework for its application to more complex derivatives encountered in pharmaceutical and materials science research.
The Mechanism of Heterogeneous Catalytic Hydrogenation
The most widely accepted mechanism for heterogeneous catalytic hydrogenation is the Horiuti-Polanyi mechanism. This process occurs on the surface of a solid metal catalyst (e.g., Palladium, Platinum) and is characterized by its stereospecificity.
Key Mechanistic Steps:
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the active sites of the metal catalyst, and the H-H bond is cleaved to form metal-hydride bonds.
-
Alkene Adsorption: The alkene approaches the catalyst surface and its π-electron system coordinates with the metal, forming a π-adsorbed intermediate.
-
Stepwise Hydrogen Transfer: One of the surface-bound hydrogen atoms is transferred to one of the carbons of the double bond, forming a half-hydrogenated intermediate (a metal-alkyl complex). This step can be reversible.
-
Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon, completing the addition. This step is typically irreversible and leads to the formation of the alkane.
-
Product Desorption: The resulting saturated alkane has a weaker affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.
A crucial consequence of this surface-mediated mechanism is that both hydrogen atoms are delivered to the same face of the double bond. This is known as syn-addition and has important stereochemical implications for the products formed.[8][9]
Caption: General mechanism of heterogeneous catalytic hydrogenation.
Catalyst Selection: A Critical Choice
The choice of catalyst is paramount for the successful hydrogenation of hindered alkenes. While numerous catalysts are available, their activity towards tetrasubstituted double bonds varies significantly.
| Catalyst System | Common Form | Typical Conditions | Expertise & Experience Insights |
| Palladium | 5-10% Pd on Carbon (Pd/C) | 1-50 atm H₂, 25-80 °C | The workhorse for general-purpose hydrogenation. However, its activity can be insufficient for highly hindered alkenes like this compound, often requiring higher temperatures or pressures. Excellent for chemoselectivity, often leaving carbonyls and benzyl groups intact.[1] |
| Platinum | Platinum(IV) oxide (PtO₂, Adam's Catalyst) | 1-4 atm H₂, 25 °C | Generally more active than palladium for hydrogenating sterically hindered and tetrasubstituted alkenes.[1] The active catalyst is finely divided platinum metal, formed in situ by the reduction of the oxide. |
| Rhodium | 5% Rh on Carbon or Alumina | 1-10 atm H₂, 25 °C | Highly active for the hydrogenation of aromatic rings, but also very effective for alkenes under mild conditions. Can be a good choice when Pt or Pd fail. |
| Ruthenium | 5% Ru on Carbon | 50-100 atm H₂, 80-150 °C | Typically requires more forcing conditions but is effective for reducing aromatic systems and can be used for challenging alkenes.[10] |
| Raney Nickel | Ni-Al alloy activated with NaOH | 1-50 atm H₂, 25-100 °C | A cost-effective and highly active catalyst, but often shows lower chemoselectivity, potentially reducing other functional groups like ketones or nitriles.[1] It is pyrophoric and requires careful handling. |
| Homogeneous Catalysts | Wilkinson's, Crabtree's Catalysts | 1-50 atm H₂, 25-60 °C | Offer high activity and selectivity, especially in asymmetric synthesis.[11] However, they can be sensitive to steric hindrance around the double bond, and catalyst/product separation can be more complex than with heterogeneous systems.[4][12] |
Authoritative Insight: For this compound, Platinum(IV) oxide (Adam's catalyst) is often the most reliable choice due to its superior activity with sterically crowded substrates under mild conditions. While Pd/C can work, it may require elevated pressures and temperatures, which can increase the risk of side reactions if other functional groups are present in derivatives.
Experimental Protocol: Hydrogenation of this compound
This protocol details a standard laboratory procedure for the hydrogenation of this compound to 1,1,2-trimethylcyclohexane using Adam's catalyst.
Safety First:
-
Hydrogen Gas: Highly flammable. Ensure the apparatus is leak-proof and operate in a well-ventilated fume hood away from ignition sources.
-
Catalysts: Platinum oxide is an oxidant. Catalysts like Pd/C and Raney Ni are pyrophoric when dry and exposed to air. Never allow the catalyst to dry on filter paper. Quench spent catalyst carefully.
-
Solvents: Use flammable solvents like ethanol or ethyl acetate with appropriate precautions.
Materials & Reagents:
-
This compound (Substrate)
-
Platinum(IV) oxide (PtO₂, Adam's Catalyst)
-
Ethanol (EtOH), reagent grade (Solvent)
-
Hydrogen gas (H₂), high purity
-
Nitrogen or Argon gas (Inert gas)
-
Celite® 545 (Filter aid)
-
Diatomaceous earth
Equipment:
-
Parr shaker hydrogenator or a heavy-walled flask suitable for balloon hydrogenation
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Buchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup:
-
Place this compound (e.g., 1.24 g, 10.0 mmol) and a magnetic stir bar into a 100 mL heavy-walled hydrogenation flask.
-
Add ethanol (25 mL) to dissolve the substrate.
-
-
Catalyst Addition:
-
In a single, swift portion, add the Platinum(IV) oxide catalyst (e.g., 25 mg, ~1 mol%). Causality Note: The catalyst is added last to minimize any potential pre-reaction with the solvent or atmospheric moisture.
-
-
System Purge (Critical for Safety & Efficacy):
-
Securely attach the flask to the gas manifold.
-
Evacuate the flask under vacuum for 1-2 minutes to remove air.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere. Trustworthiness Note: This step is crucial to prevent the formation of explosive mixtures of hydrogen and oxygen.
-
-
Hydrogenation:
-
Perform a final evacuation and then backfill the flask with hydrogen gas from a balloon (or connect to the Parr apparatus and pressurize to the desired setting, e.g., 50 psi).
-
Begin vigorous stirring. The black suspension indicates the active platinum metal has formed.
-
Monitor the reaction. With a balloon, progress can be observed by the deflation of the balloon. In a Parr apparatus, the pressure drop is monitored. The reaction is typically complete within 2-24 hours, depending on scale and efficiency.
-
-
Reaction Work-up and Catalyst Removal:
-
Once the reaction is complete (no further hydrogen uptake), carefully purge the system with inert gas three times to remove all residual hydrogen.
-
Prepare a small pad of Celite® in a Buchner funnel. Expertise Note: A pad of Celite prevents the fine catalyst particles from passing through the filter paper.
-
Wet the Celite pad with a small amount of the reaction solvent (ethanol).
-
Carefully filter the reaction mixture through the Celite pad under vacuum. Wash the flask and the filter cake with additional ethanol (2 x 10 mL) to ensure complete transfer of the product.
-
CRITICAL: Do not allow the filter cake containing the catalyst to dry. Immediately quench it by submerging it in a beaker of water.
-
-
Product Isolation:
-
Transfer the clear filtrate to a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The remaining liquid is the crude 1,1,2-trimethylcyclohexane product. Purity is often >95% by this method.
-
Product Characterization
-
GC-MS: To confirm the molecular weight (126.24 g/mol ) and assess purity.[5]
-
¹H NMR: Disappearance of the olefinic proton signal (~5.2-5.5 ppm) and appearance of new aliphatic signals.
-
¹³C NMR: Disappearance of the sp² carbon signals (~120-140 ppm).
-
IR Spectroscopy: Disappearance of the C=C stretch (~1650 cm⁻¹).
Caption: Experimental workflow for catalytic hydrogenation.
Application to Functionalized Derivatives: Chemoselectivity
When hydrogenating derivatives of this compound, the primary concern shifts to chemoselectivity —the selective reduction of the target double bond without affecting other functional groups.
-
Carbonyls (Ketones, Esters): Under standard conditions with Pd/C or PtO₂, the C=C bond is reduced much faster than C=O bonds.[1] This allows for the selective hydrogenation of α,β-unsaturated systems to the corresponding saturated ketone or ester.
-
Aromatic Rings: Aromatic systems are significantly more stable and require more forcing conditions (higher pressure/temperature) or more active catalysts like Rhodium or Ruthenium to be reduced.[13] This difference allows for the selective reduction of an alkene without touching a nearby phenyl ring.
-
Directing Groups: Functional groups such as hydroxyl (-OH) or ethers can coordinate to the catalyst surface and direct the hydrogen addition to a specific face of the molecule.[12][14] This is a powerful tool for controlling diastereoselectivity in more complex substrates, though its effect is diminished with highly hindered tetrasubstituted alkenes where steric factors dominate.
References
- High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Vertex AI Search.
- High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes | ACS Catalysis.
- Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy C
- High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes.
- Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA.
- Direct Hydrogenation of Sterically Hindered, Unactivated Alkenes Catalyzed by Phosphino(silyl)‐Nickel Complexes.
- Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews.
- Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt‐Ni Alloy Catalyst.
- Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy C
- Hydrogenation C
- Catalytic Hydrogen
- 1,1,2-Trimethylcyclohexane. LookChem.
- Selectivity to cyclohexene in the gas-phase hydrogenation of benzene over ruthenium. Faraday Discussions of the Chemical Society.
- Practice Problem: Hydrogenation, Isomerism, and Cyclohexane Chairs. YouTube.
- Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogen
- 11.
- 1,1,2-Trimethylcyclohexane | C9H18 | CID 35363. PubChem.
- Catalytic Hydrogen
- This compound | C9H16 | CID 522358. PubChem.
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Asymmetric Synthesis Leveraging the 2,3,3-Trimethylcyclohexene Scaffold: A Guide to Creating Chiral Building Blocks
Abstract
Chiral cyclohexane derivatives are privileged scaffolds in a multitude of natural products and active pharmaceutical ingredients. Their synthesis in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and drug development. This technical guide details the strategic use of 2,3,3-trimethylcyclohexene, an achiral and readily available starting material, as a versatile platform for asymmetric synthesis. We move beyond simple protocols to explain the causal mechanisms behind stereocontrol, focusing on the asymmetric dihydroxylation and epoxidation of its trisubstituted double bond. By leveraging the inherent structural and electronic properties of this scaffold, researchers can generate high-value, enantiomerically enriched synthons such as chiral diols and epoxides. These building blocks are primed for further elaboration into complex molecular architectures. This document provides field-proven, step-by-step protocols, quantitative data summaries, and mechanistic diagrams to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Strategic Considerations: The this compound Scaffold
This compound (IUPAC Name: 1,6,6-trimethylcyclohexene) is an achiral cyclic olefin.[1] Its utility in asymmetric synthesis arises not from inherent chirality, but from its potential to be converted into chiral products through stereoselective reactions. The key to its strategic application lies in understanding its structural features:
-
Prochiral Double Bond: The trisubstituted double bond presents two distinct faces (Re and Si) to incoming reagents. An asymmetric catalyst can selectively block one face, directing the reaction to occur on the other and thereby establishing new stereocenters with high fidelity.
-
Gem-Dimethyl Group: The C3 (or C6 by IUPAC) gem-dimethyl group acts as a significant steric directing group. It locks the local conformation and can influence the trajectory of approaching reagents, often enhancing the facial selectivity dictated by a chiral catalyst.
-
Reactive Sites: The primary sites for transformation are the π-system of the double bond (for additions like dihydroxylation, epoxidation, and hydroboration) and the allylic positions, which can be functionalized via radical or organometallic pathways.
Caption: Prochiral faces of this compound available for asymmetric attack.
Key Asymmetric Transformations and Protocols
The generation of chiral building blocks from this compound hinges on highly reliable and selective asymmetric reactions. Below, we detail the protocols for two of the most powerful transformations: Asymmetric Dihydroxylation and Asymmetric Epoxidation.
Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a premier method for converting alkenes into chiral vicinal diols with high enantioselectivity.[2][3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst in the cycle.[4] For a trisubstituted alkene like this compound, this reaction can generate two adjacent stereocenters in a single, predictable step.
Causality of Stereoselection: The chiral ligand (e.g., (DHQD)₂PHAL or (DHQ)₂PHAL) coordinates to the osmium center, creating a U-shaped chiral binding pocket.[4] The alkene substrate approaches this complex, and steric interactions between the alkene's substituents and the ligand framework allow for a favored trajectory. The mnemonic for prediction is well-established: using AD-mix-β (containing a DHQD-based ligand) typically delivers the diol from the "top" face (β-attack), while AD-mix-α (DHQ-based ligand) delivers it from the "bottom" face (α-attack) when the alkene is oriented appropriately.[4]
Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.
Protocol 1: Synthesis of (1R,2R)-1,6,6-Trimethylcyclohexane-1,2-diol via Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation.[3]
-
Materials:
-
AD-mix-β (Commercially available pre-mixture of K₃Fe(CN)₆, K₂CO₃, K₂OsO₄·2H₂O, and (DHQD)₂PHAL)
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14.0 g, for 10 mmol scale) and a solvent mixture of t-BuOH and H₂O (1:1, 100 mL).
-
Stir the mixture at room temperature until both phases are clear and the mixture has cooled to 0 °C in an ice bath.
-
Add this compound (1.24 g, 10.0 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C for 6-12 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction mixture will typically change from a dark brown to a greenish color.
-
Slowly add solid sodium sulfite (15.0 g) to the reaction mixture at 0 °C and stir for an additional 1 hour, allowing the mixture to warm to room temperature.
-
Add ethyl acetate (100 mL) and stir. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 2 M NaOH, followed by brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude diol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral vicinal diol.
-
Determine the enantiomeric excess (ee) of the product via chiral HPLC analysis or by derivatization with a chiral agent (e.g., Mosher's acid).
-
Table 1: Expected Outcome for Asymmetric Dihydroxylation
| Substrate Class | Ligand System | Typical Yield | Typical ee |
|---|---|---|---|
| Trisubstituted Alkene | AD-mix-β | 75-95% | >95% |
| Trisubstituted Alkene | AD-mix-α | 75-95% | >95% |
Note: Data are representative for this class of reaction and may vary based on precise conditions.
Jacobsen-Katsuki Asymmetric Epoxidation
For alkenes lacking a directing hydroxyl group, the Jacobsen-Katsuki epoxidation offers a powerful alternative for creating chiral epoxides.[5] This reaction employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (mCPBA). The resulting chiral epoxides are exceptionally versatile building blocks, readily undergoing ring-opening reactions with a wide range of nucleophiles.[6]
Causality of Stereoselection: The proposed mechanism involves the formation of a high-valent manganese-oxo species. The alkene is thought to approach the metal-oxo bond from the side ("side-on approach") to avoid steric clash with the bulky groups on the salen ligand. The chirality of the diamine backbone in the salen ligand effectively shields one face of the approaching alkene, leading to preferential epoxidation of the other face. The choice of the (R,R) or (S,S) enantiomer of the catalyst dictates which enantiomer of the epoxide is formed.
Protocol 2: Synthesis of (1S,2R,3S)-1,2-Epoxy-1,6,6-trimethylcyclohexane via Jacobsen Epoxidation
This protocol is a representative procedure based on established methods for Jacobsen epoxidation.
-
Materials:
-
(R,R)-Jacobsen's catalyst [(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]
-
This compound
-
Dichloromethane (DCM), buffered with 4Å molecular sieves
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Commercial bleach (buffered to pH ~11 with Na₂HPO₄ and NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flask containing a stirred solution of this compound (5.0 mmol) in buffered DCM (10 mL) at 0 °C, add 4-phenylpyridine N-oxide (1.0 mmol, 0.2 eq).
-
Add the (R,R)-Jacobsen's catalyst (0.15 mmol, 0.03 eq).
-
To this mixture, add the buffered bleach solution (15 mL) dropwise over 1-2 hours via an addition funnel, maintaining a temperature of 0 °C.
-
Stir the biphasic mixture vigorously for 12-24 hours at 0 °C. Monitor the reaction by GC or TLC.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully in vacuo (the product is volatile).
-
Purify the crude epoxide by flash chromatography on silica gel (pre-treated with triethylamine to prevent epoxide opening) to yield the chiral epoxide.
-
Determine the enantiomeric excess via chiral GC or HPLC analysis.
-
Table 2: Expected Outcome for Asymmetric Epoxidation
| Catalyst Enantiomer | Expected Product Enantiomer | Typical Yield | Typical ee |
|---|---|---|---|
| (R,R)-Jacobsen's | (1S,2R,3S) | 70-90% | >90% |
| (S,S)-Jacobsen's | (1R,2S,3R) | 70-90% | >90% |
Note: Yield and ee are dependent on substrate and precise reaction conditions.
Applications in Target-Oriented Synthesis
The chiral diols and epoxides synthesized from this compound are not end products but powerful intermediates for drug discovery and development.[6][7] Their value lies in the ability to be transformed into a variety of other functional groups with high stereochemical fidelity.
-
Chiral Epoxides: These are perhaps the more versatile synthons. The strained three-membered ring can be opened by a vast array of nucleophiles (amines, azides, alkoxides, organocuprates, etc.) in a regio- and stereospecific manner (typically via an Sₙ2 mechanism), leading to trans-1,2-difunctionalized cyclohexanes.[8] This strategy allows for the rapid construction of complex chiral backbones found in many pharmaceuticals.
-
Chiral Diols: Vicinal diols can be protected differentially to allow for selective functionalization of each hydroxyl group. They can also be converted into cyclic sulfates or sulfites, which act as excellent electrophiles, mimicking the reactivity of epoxides.[9] Oxidative cleavage of the diol provides access to chiral dialdehydes, which can be used in subsequent carbon-carbon bond-forming reactions.
Caption: Synthetic utility of chiral epoxides and diols derived from this compound.
Conclusion
While this compound is an achiral molecule, its prochiral nature makes it an outstanding starting point for the efficient construction of valuable chiral building blocks.[7][10] Methodologies such as the Sharpless Asymmetric Dihydroxylation and Jacobsen-Katsuki Epoxidation provide reliable and highly stereoselective routes to functionalized cyclohexane derivatives. The protocols and mechanistic insights provided in this guide demonstrate that a strategic approach, grounded in the principles of asymmetric catalysis, can transform a simple, inexpensive olefin into a diverse array of enantiomerically enriched intermediates critical for the advancement of pharmaceutical research and development.
References
-
Wikipedia. (n.d.). Asymmetric epoxidation. Retrieved January 3, 2026, from [Link]
-
Burgess, K., & Ohlmeyer, M. J. (1991). Amide-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of Organic Chemistry, 56(3), 1027–1036. Available from: [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Available from: [Link]
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Oestreich, M. (2010). Amide-directed catalytic asymmetric hydroboration of trisubstituted alkenes. Angewandte Chemie International Edition, 49(35), 6077-6079. Available from: [Link]
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Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved January 3, 2026, from [Link]
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Mondal, P., et al. (2025). Efficient and controlled ring-opening copolymerization of cyclohexene oxide with cyclic anhydrides catalyzed. RSC Publishing. Available from: [Link]
-
Zhang, L., et al. (2014). Cobalt-Catalyzed Enantioselective Hydroboration of 1,1-Disubstituted Aryl Alkenes. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved January 3, 2026, from [Link]
-
Huang, Z., et al. (2014). Cobalt-Catalyzed Enantioselective Hydroboration of 1,1-Disubstituted Aryl Alkenes. Journal of the American Chemical Society, 136(44), 15501–15504. Available from: [Link]
-
ResearchGate. (2008). From p-benzoquinone to useful chiral cyclohexane building blocks. Retrieved January 3, 2026, from [Link]
-
SlideShare. (2016). Asymmetric Epoxidation. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2018). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved January 3, 2026, from [Link]
-
van der Meer, M., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. Available from: [Link]
-
YouTube. (2024). Advanced Organic Chemistry: Asymmetric Epoxidation. Retrieved January 3, 2026, from [Link]
-
ACS Fall 2025. (2025). Rhodium-catalyzed highly enantioselective hydroboration of acyclic tetrasubstituted alkenes directed by an amide. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2001). Asymmetric Dihydroxylation of Alkenes. Retrieved January 3, 2026, from [Link]
-
MDPI. (2021). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved January 3, 2026, from [Link]
-
Semantic Scholar. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexene oxide. Retrieved January 3, 2026, from [Link]
-
Davies, S. G., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry, 11(10), 1305-1329. Available from: [Link]
-
Royal Society of Chemistry. (2023). Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2012). Synthesis of five- and six-membered 2-trimethylsilyl-1,3,3-trimethylcycloalkenes.... Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 1,2,3-Trimethylcyclohex-1-ene. Retrieved January 3, 2026, from [Link]
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Navigating the Olfactory Landscape of Cyclic Hydrocarbons: Application Notes for 2,3,3-Trimethylcyclohexene in the Fragrance and Flavor Industry
Abstract
This technical guide provides a comprehensive framework for the evaluation and application of 2,3,3-trimethylcyclohexene (also known as 1,6,6-trimethylcyclohexene) within the fragrance and flavor sectors. Notably, publicly available sensory data for this specific isomer is scarce, necessitating a rigorous and systematic approach to its characterization. This document, therefore, serves as both an application note and a foundational protocol for researchers, perfumers, and flavorists. By leveraging comparative data from structurally related isomers and establishing robust evaluation methodologies, we aim to equip scientists and drug development professionals with the tools to unlock the potential of this and other novel cyclic hydrocarbon ingredients.
Introduction: The Isomeric Puzzle of Trimethylcyclohexenes
The molecular structure of a fragrance ingredient is the primary determinant of its olfactory character. Even subtle shifts in the placement of functional groups can dramatically alter the perceived scent. This is particularly true for isomers of cyclic hydrocarbons like trimethylcyclohexene. While sharing the same chemical formula (C₉H₁₆), the various isomers of trimethylcyclohexene present a diverse and often unpredictable range of sensory profiles.
For instance, 1,2,3-trimethylcyclohexene is characterized by its distinct citrus, lime, and herbal notes. Conversely, isomers such as 1,3,3-trimethylcyclohexene and 3,3,5-trimethylcyclohexene are documented as not being suitable for fragrance or flavor applications, underscoring the critical influence of methyl group positioning on the cyclohexene ring.
This compound (CAS No. 69745-49-9) remains an enigmatic member of this family. The absence of established sensory data in industry literature presents both a challenge and an opportunity. This guide provides the necessary protocols to systematically evaluate its potential as a novel fragrance and flavor ingredient.
Physicochemical Properties: A Comparative Analysis
Understanding the physical and chemical properties of a potential fragrance ingredient is fundamental to its application. These parameters influence its performance, stability, and compatibility in various product matrices. Below is a comparative table of this compound and its isomers.
| Property | This compound | 1,2,3-Trimethylcyclohexene | 1,3,3-Trimethylcyclohexene | 3,3,5-Trimethylcyclohexene |
| Synonym | 1,6,6-Trimethylcyclohexene | - | - | ε-Cyclogeraniolene |
| CAS Number | 69745-49-9[1] | 88608-77-9[2] | 503-47-9[3] | 503-45-7[4][5] |
| Molecular Formula | C₉H₁₆ | C₉H₁₆ | C₉H₁₆ | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol | 124.23 g/mol [6] | 124.22 g/mol [3] | 124.22 g/mol |
| Boiling Point | Not available | Not available | 138.8 °C[3] | ~142-145 °C[4] |
| Flash Point | Not available | 15.56 °C (est.) | 21.9 °C[3] | Not available |
| Density | Not available | 0.835 g/mL[6] | 0.795 g/cm³[3] | ~0.84 g/cm³[4] |
| Refractive Index | Not available | 1.430-1.445 | 1.441[3] | Not available |
Sensory Profile Evaluation: A Foundational Protocol
Given the lack of sensory data for this compound, a systematic evaluation is the critical first step. The following protocol is designed to characterize its odor and flavor profile.
Odor Profile Evaluation
Objective: To define the olfactory characteristics of this compound.
Materials:
-
This compound (high purity, >98%)
-
Ethanol (perfumer's grade, odorless)
-
Dipropylene glycol (DPG)
-
Smelling strips
-
Glass vials
Protocol:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in both ethanol and DPG at 10%, 1%, and 0.1% (w/w). This is crucial as the odor profile of a chemical can change significantly with concentration.
-
Olfactory Assessment:
-
Dip smelling strips into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
A panel of trained perfumers or sensory analysts should evaluate the strips at different time intervals (top note: initial impression; heart note: after 5-10 minutes; base note: after 1-2 hours) to assess the odor evolution and substantivity.
-
Record descriptive terms for the odor, such as fruity, floral, woody, green, citrus, etc.
-
-
Comparative Analysis: Evaluate the odor of this compound alongside its isomers (e.g., 1,2,3-trimethylcyclohexene) to identify unique characteristics and potential applications.
Caption: Workflow for Sensory Profile Evaluation.
Flavor Profile Evaluation (Preliminary)
Objective: To conduct a preliminary assessment of the potential flavor characteristics of this compound. This should only be undertaken if the material is of high purity and toxicological data permits.
Materials:
-
This compound (food grade, if available)
-
Propylene glycol (PG)
-
Sugar-water solution (10% sucrose)
-
Trained flavorists
Protocol:
-
High Dilution Preparation: Prepare a very dilute solution of this compound in PG (e.g., 100 ppm).
-
Dosing in Base: Add a controlled amount of the PG dilution to the sugar-water solution to achieve a final concentration in the parts-per-million (ppm) or parts-per-billion (ppb) range.
-
Taste Evaluation: A panel of qualified flavorists should taste the solution, noting any flavor characteristics, off-notes, and the overall taste profile.
-
Safety First: Given the lack of safety data for consumption, this evaluation should be approached with extreme caution and may be initially limited to aroma evaluation in a food matrix.
Application in Formulations: Stability and Compatibility
The stability of a fragrance ingredient is paramount for the shelf-life and performance of a consumer product.[7][8][9][10]
Stability Testing Protocol
Objective: To assess the stability of this compound in a representative fragrance base.
Materials:
-
This compound
-
Simple Eau de Toilette (EDT) base (e.g., 80% ethanol, 15% deionized water, 5% fragrance concentrate)
-
Clear glass bottles
-
UV light chamber
-
Temperature-controlled ovens
Protocol:
-
Sample Preparation: Prepare a solution of this compound at a target concentration (e.g., 0.5%) in the EDT base. A control sample of the EDT base without the test ingredient should also be prepared.
-
Accelerated Aging: Store the samples under various stress conditions:
-
Elevated temperature (e.g., 40°C and 50°C)
-
UV light exposure (simulating retail lighting)
-
Freeze-thaw cycles (e.g., -10°C to 25°C)
-
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Odor Profile: Any changes from the initial scent.
-
Color: Discoloration or changes in clarity.
-
pH: Drifts in acidity or alkalinity.
-
Chemical Integrity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products.
-
Caption: Protocol for Stability Testing of a Novel Fragrance Ingredient.
Quality Control and Assurance
Maintaining the purity and consistency of raw materials is essential in the fragrance and flavor industry.[11][12][13][14][15]
Quality Control Protocol for this compound
Objective: To establish a standard procedure for the quality control of incoming batches of this compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Refractometer
-
Densitometer
-
Karl Fischer titrator for moisture analysis
Protocol:
-
Visual and Olfactory Check: Inspect the material for color, clarity, and any off-odors compared to a retained standard.
-
Physicochemical Analysis:
-
Refractive Index: Measure at 20°C.
-
Specific Gravity: Measure at 20°C.
-
Moisture Content: Determine using Karl Fischer titration.
-
-
Purity by GC-MS:
-
Perform a GC-MS analysis to determine the purity of the material.
-
Identify and quantify any impurities.
-
Compare the chromatogram to that of a reference standard to ensure batch-to-batch consistency.
-
Safety and Regulatory Considerations
As of the date of this publication, specific toxicological and regulatory data for this compound is limited. The toxicological properties have not been fully investigated.[16] Therefore, it is imperative to handle this material with care, using appropriate personal protective equipment (PPE) in a well-ventilated area.
For related compounds, safety assessments have been conducted. For example, 2,6,6-trimethyl-1&2-cyclohexen-1-carboxaldehyde has been evaluated and is not considered genotoxic.[17] However, this data cannot be directly extrapolated to this compound.
The fragrance industry is self-regulated to a large extent through the International Fragrance Association (IFRA), which sets standards for the safe use of fragrance materials.[18] Any new ingredient would need to undergo a thorough safety assessment before being widely adopted. In the European Union, cosmetic ingredients are under constant review, and certain fragrance allergens must be declared on product labels.[19][20]
Conclusion and Future Outlook
This compound represents an unexplored area in the vast palette of fragrance and flavor ingredients. Its structural similarity to isomers with known and varied sensory profiles suggests that it could possess unique and valuable olfactory properties. However, its potential can only be realized through rigorous and systematic evaluation.
The protocols outlined in this guide provide a roadmap for the characterization of this compound, from initial sensory profiling to stability and quality control. By adhering to these methodologies, researchers and formulators can confidently assess its suitability for use in consumer products. The key to unlocking its potential lies in empirical data, and it is our hope that this guide will serve as the foundation for such investigations.
References
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- 5. 3,3,5-trimethyl cyclohexene, 503-45-7 [thegoodscentscompany.com]
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- 8. ttslaboratuvar.com [ttslaboratuvar.com]
- 9. iltusa.com [iltusa.com]
- 10. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
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- 12. prezi.com [prezi.com]
- 13. The Secrets of Quality Control in Fragrances [chromatography-gc.com]
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- 20. perfumerflavorist.com [perfumerflavorist.com]
Reaction mechanisms of 2,3,3-Trimethylcyclohexene with various reagents
An in-depth guide to the reaction mechanisms of 2,3,3-trimethylcyclohexene, a trisubstituted alkene whose reactivity is governed by electronic effects and significant steric hindrance. This document provides senior researchers, scientists, and drug development professionals with a detailed exploration of its behavior with various common reagents, blending mechanistic theory with practical application notes and protocols.
Introduction: The Unique Reactivity of this compound
This compound is an interesting substrate for electrophilic addition and oxidation reactions. Its reactivity is primarily dictated by two key structural features:
-
A Trisubstituted Double Bond: The C1-C2 double bond is electron-rich, making it a potent nucleophile, eager to react with electrophiles.
-
Steric Hindrance: The presence of a gem-dimethyl group at the C3 position, adjacent to the double bond, creates significant steric bulk. This bulk influences the regioselectivity and stereoselectivity of reactions by directing incoming reagents to the less hindered face of the molecule.
These features lead to predictable, yet often nuanced, reaction outcomes, particularly concerning carbocation stability, the potential for rearrangements, and the stereochemical course of additions. This guide will dissect these nuances across several key reaction classes.
Electrophilic Addition of Hydrogen Halides (Hydrohalogenation)
The reaction of alkenes with hydrogen halides (HX) is a cornerstone of organic synthesis for producing alkyl halides.[1] This reaction proceeds via an electrophilic addition mechanism.[2]
Mechanism and Regioselectivity
The hydrohalogenation of this compound follows Markovnikov's rule, which states that the proton (electrophile) adds to the carbon of the double bond that bears more hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[1][3]
The mechanism is a two-step process:
-
Protonation of the Alkene: The electron-rich π-bond of the alkene attacks the electrophilic proton of the H-X molecule.[3] Protonation can occur at C1 or C2. Protonation at C1 leads to a highly stable tertiary carbocation at C2, whereas protonation at C2 would lead to a less stable secondary carbocation at C1. Consequently, the reaction proceeds exclusively through the tertiary carbocation intermediate. This is the rate-determining step of the reaction.[1][3]
-
Nucleophilic Attack by Halide: The resulting halide ion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product.[3]
A critical consideration in reactions involving carbocations is the possibility of rearrangement to form a more stable intermediate.[4] In the case of the tertiary carbocation formed from this compound, a 1,2-methyl shift from the adjacent C3 position could occur, transforming it into a different tertiary carbocation. While such rearrangements are possible, especially under heated conditions, direct capture of the initial, more rapidly formed carbocation is often the major pathway.[5][6]
Application Protocol: Synthesis of 2-Chloro-1,1,2-trimethylcyclohexane
This protocol describes a general procedure for the hydrohalogenation of a cyclohexene derivative.
Materials:
-
This compound
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or solution in ether)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, gas inlet tube, magnetic stirrer, drying tube
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in ether dropwise with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by adding cold 5% sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or distillation as required.
Mechanistic Diagram: Hydrohalogenation
Caption: Hydrohalogenation proceeds via a stable tertiary carbocation.
Hydration of the Alkene Double Bond
The addition of water across the double bond to form an alcohol can be achieved through several methods, each with distinct regioselectivity and mechanistic pathways.
Acid-Catalyzed Hydration
Mechanism: Analogous to hydrohalogenation, acid-catalyzed hydration involves the protonation of the alkene to form the most stable carbocation, followed by nucleophilic attack by water.[7][8] A final deprotonation step by a water molecule yields the alcohol and regenerates the acid catalyst.[9] This reaction follows Markovnikov's rule and is susceptible to carbocation rearrangements.[10]
Oxymercuration-Demercuration
Mechanism: This two-step method is a superior alternative for Markovnikov hydration as it completely avoids carbocation rearrangements.[11][12]
-
Oxymercuration: The alkene attacks mercuric acetate, Hg(OAc)₂, forming a cyclic mercurinium ion intermediate.[13][14] This three-membered ring prevents rearrangements. Water then attacks the more substituted carbon (C2) from the anti-face, leading to anti-addition of -OH and -HgOAc.[14]
-
Demercuration: The C-Hg bond is reductively cleaved using sodium borohydride (NaBH₄), replacing the mercuric group with a hydrogen atom.[14] The stereochemistry of this step is not always controlled, which can lead to a mixture of syn and anti addition products overall.[13]
Hydroboration-Oxidation
Mechanism: This reaction provides a route to anti-Markovnikov alcohols with syn-stereochemistry.[15][16]
-
Hydroboration: Borane (BH₃), often used as a complex with THF, adds across the double bond in a single, concerted step.[16] Boron, the electrophilic atom, adds to the less sterically hindered carbon (C1), while hydrogen adds to the more substituted carbon (C2). This addition occurs on the same face of the double bond (syn-addition) due to the concerted nature of the mechanism.[15][17]
-
Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This step replaces the C-B bond with a C-OH bond with retention of stereochemistry.[15]
Summary of Hydration Methods
| Method | Reagents | Regioselectivity | Stereochemistry | Rearrangement? | Major Product |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Markovnikov | Not controlled | Yes | 1,2,3-Trimethylcyclohexan-1-ol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Markovnikov | Anti-addition (step 1) | No | 1,2,3-Trimethylcyclohexan-1-ol |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | No | 2,3,3-Trimethylcyclohexan-1-ol |
Application Protocol: Hydroboration-Oxidation
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M)
-
Anhydrous Tetrahydrofuran (THF)
-
3M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Nitrogen atmosphere setup
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.
-
Cool the flask to 0°C in an ice bath.
-
Add the 1M BH₃·THF solution dropwise via syringe over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back to 0°C and slowly add 3M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂. (Caution: Exothermic reaction).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purify by column chromatography.
Oxidation Reactions
Oxidation of the double bond in this compound can lead to either the formation of an epoxide or complete cleavage of the bond.
Epoxidation with m-CPBA
Mechanism: The reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide (an oxirane).[18] The reaction proceeds through a concerted "butterfly" transition state where the oxygen atom is delivered to the double bond in a single step.[18] This mechanism ensures that the addition is stereospecifically syn, meaning both C-O bonds form on the same face of the original double bond.[18] For this compound, the peroxyacid will preferentially approach from the face opposite the bulky gem-dimethyl group to minimize steric clash.
Application Protocol: Epoxidation with m-CPBA
This protocol provides a general method for the epoxidation of a cyclohexene derivative.[19]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a flask and cool to 0°C.
-
In a separate beaker, dissolve m-CPBA (1.1-1.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the alkene solution over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxyacid.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting epoxide if necessary.
Ozonolysis
Mechanism: Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond entirely.[20] Ozone (O₃) first adds to the alkene to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide.[20] This ozonide is then cleaved in a "work-up" step.
-
Reductive Work-up: Using reagents like zinc (Zn) and water or dimethyl sulfide (DMS), the ozonide is cleaved to form aldehydes or ketones. Any C-H bonds on the original alkene carbons are preserved.[20]
-
Oxidative Work-up: Using hydrogen peroxide (H₂O₂), any aldehydes formed during cleavage are further oxidized to carboxylic acids. Ketones remain unchanged.[20]
For this compound, ozonolysis cleaves the C1-C2 bond. C1 is bonded to one hydrogen, and C2 is bonded to two carbons. Therefore, reductive work-up will yield a keto-aldehyde: 6-oxo-5,5-dimethylheptanal . Oxidative work-up will yield a keto-acid: 6-oxo-5,5-dimethylheptanoic acid .
Workflow Diagram: Ozonolysis
Caption: Ozonolysis cleaves the double bond, yielding different products based on the work-up conditions.
Reduction via Catalytic Hydrogenation
Mechanism: Catalytic hydrogenation reduces the alkene to an alkane by adding two hydrogen atoms across the double bond.[21] This reaction requires a metal catalyst, typically palladium (Pd), platinum (Pt), or nickel (Ni), often on a carbon support (e.g., Pd/C).[22] The reaction occurs on the surface of the metal catalyst. The alkene and H₂ are adsorbed onto the surface, and the two hydrogen atoms are delivered to the same face of the double bond, resulting in a syn-addition.[21] For this compound, this yields cis-1,2,2-trimethylcyclohexane.
Application Note: This is a thermodynamically favorable, exothermic reaction.[21] The stability of different alkenes can be compared by measuring their heats of hydrogenation; more stable (more substituted) alkenes release less heat.[21]
References
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Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.2.1 – Hydrohalogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
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OrgoSolver. (n.d.). Hydrohalogenation of Alkenes (HBr/HCl) — Mechanism, Regiochemistry, Carbocation Rearrangements. Retrieved from [Link]
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Khan Academy. (n.d.). Hydrohalogenation (video) | Alkene reactions. Retrieved from [Link]
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OSTI.GOV. (2020, June 12). Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. Retrieved from [Link]
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Catalysis Science & Technology (RSC Publishing). (n.d.). Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework. Retrieved from [Link]
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Ashenhurst, J. (2023, August 31). Oxymercuration Demercuration of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Oxymercuration-Demercuration. Retrieved from [Link]
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Vedantu. (n.d.). What are the products obtained after ozonolysis of class 11 chemistry CBSE. Retrieved from [Link]
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Professor Dave Explains. (2018, July 11). Oxymercuration-Demercuration [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Possible reaction pathway of the epoxidation for cyclohexene over the NiO catalyst. Retrieved from [Link]
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Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). New epoxidation with m-chloroperbenzoic acid at elevated temperatures. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2024, August 6). Find the major product.They gave 1,2,3 trimethyl cyclohexene as the answer.Can anyone explain how this product is formed as the carbocation stability will imply the product will be 1,5,5 trimethyl cyclohexene. r/OrganicChemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 26). Alkene Reaction Mechanism - Hydrohalogenation [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
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Orgo Made Easy. (2013, April 16). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction [Video]. YouTube. Retrieved from [Link]
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Pearson+. (n.d.). The hydroboration-oxidation reaction of (Z)-2,3,5-trimethylhex-3-.... Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, April 27). Oxymercuration Demercuration Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 11). 10.16: Hydration - Hydroboration-Oxidation. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. Retrieved from [Link]
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Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Chad's Prep. (2018, September 13). 8.3a Hydration Acid Catalyzed Hydration [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2019, December 30). 11.5: Catalytic Hydrogenation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and mCPBA-mediated epoxidation of 3β-hydroxy- (3) and.... Retrieved from [Link]
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Leah4sci. (2012, October 12). Alkene Reaction Mechanism - Hydrohalogenation [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, November 11). Hydrohalogenation - Alkene Reaction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, December 4). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples) [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Epoxidation Using m-CPBA [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved from [Link]
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learning simple. (2014, September 22). Acid Catalyzed Hydration of Alkenes [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, September 21). The hydrogenation of isophorone to trimethyl cyclohexanone using the downflow single capillary reactor | Request PDF. Retrieved from [Link]
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Brainly. (2022, September 6). [FREE] Consider the reaction of 1,3,3-trimethylcyclohexene in the presence of NBS (with trace HBr). How many. Retrieved from [Link]
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PubChem. (n.d.). 1,3,3-Trimethylcyclohexene. Retrieved from [Link]
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MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2,3,6-Trimethylcyclohexan-1-one. Retrieved from [Link]
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The Chemistry Solution. (2021, February 25). What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Oxidation of 2,3,3-Trimethylcyclohexene
Introduction
2,3,3-Trimethylcyclohexene, a substituted cyclic alkene, serves as an excellent model substrate for investigating the intricacies of alkene oxidation reactions. Its trisubstituted double bond and the presence of a gem-dimethyl group introduce steric and electronic factors that influence regioselectivity, stereoselectivity, and product distribution. Understanding the oxidation pathways of such molecules is of paramount importance in synthetic organic chemistry, drug development, and the synthesis of fine chemicals, where precise control over the introduction of oxygen-containing functional groups is crucial. This application note provides a comprehensive guide to various oxidation reactions of this compound, complete with detailed experimental protocols and guidelines for product analysis.
I. Oxidative Cleavage Reactions
Oxidative cleavage of the carbon-carbon double bond in this compound can be achieved through ozonolysis or with strong oxidizing agents like hot, acidic potassium permanganate. These reactions lead to the formation of carbonyl compounds and carboxylic acids by breaking the cyclic structure.
A. Ozonolysis
Ozonolysis is a powerful method for cleaving double bonds to yield aldehydes and ketones under reductive workup conditions, or carboxylic acids and ketones under oxidative workup conditions.[1][2] The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[2] Subsequent workup determines the final products.
For this compound, the trisubstituted nature of the double bond will lead to the formation of a ketone at the more substituted carbon and either an aldehyde or a carboxylic acid at the less substituted carbon upon cleavage.
Predicted Products:
-
Reductive Workup: 3,3-dimethyl-6-oxoheptanal
-
Oxidative Workup: 2,2-dimethyl-6-oxoheptanoic acid
Protocol 1: Ozonolysis of this compound (Reductive Workup)
Materials:
-
This compound (1.0 g, 8.05 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS) (1.5 mL, 20.1 mmol)
-
Sudan Red III (indicator, optional)
-
Nitrogen gas
-
Magnesium sulfate (MgSO4), anhydrous
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 g, 8.05 mmol) in anhydrous DCM (50 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.
-
If desired, add a small amount of Sudan Red III as an indicator.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is complete when the solution retains a pale blue color, indicating the presence of unreacted ozone, or when the red color of the indicator disappears.
-
Once the reaction is complete, switch the gas flow to nitrogen to purge the excess ozone from the solution until the blue color dissipates.
-
While maintaining the cold temperature, add dimethyl sulfide (1.5 mL, 20.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 3,3-dimethyl-6-oxoheptanal.
B. Permanganate Oxidation (Hot, Acidic)
Hot, acidic potassium permanganate (KMnO4) is a harsh oxidizing agent that cleaves the double bond of an alkene, and any resulting aldehydes are further oxidized to carboxylic acids.[3][4] Ketones, being resistant to further oxidation under these conditions, remain as the final product on the other side of the cleaved bond.
Predicted Product:
-
2,2-dimethyl-6-oxoheptanoic acid
Protocol 2: Hot Acidic Potassium Permanganate Oxidation
Materials:
-
This compound (1.0 g, 8.05 mmol)
-
Potassium permanganate (KMnO4) (approx. 5 g, 31.6 mmol)
-
10% Sulfuric acid (H2SO4) (50 mL)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Concentrated Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 8.05 mmol) and 10% sulfuric acid (50 mL).
-
Heat the mixture to reflux.
-
Slowly add solid potassium permanganate in small portions to the refluxing mixture. The purple color of the permanganate will disappear as it reacts. Continue addition until a faint purple color persists, indicating complete oxidation of the alkene.
-
Cool the reaction mixture to room temperature.
-
Add solid sodium bisulfite portion-wise until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Transfer the solution to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and extract the product into a saturated sodium bicarbonate solution (3 x 30 mL).
-
Carefully acidify the aqueous bicarbonate layer with concentrated HCl until the solution is acidic to litmus paper. The carboxylic acid product will precipitate or can be extracted.
-
Extract the acidified aqueous layer with diethyl ether (3 x 40 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation to yield 2,2-dimethyl-6-oxoheptanoic acid.
II. Addition Reactions to the Double Bond
These reactions involve the addition of atoms to the carbons of the double bond without cleaving the ring structure.
A. Epoxidation
Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, a three-membered ring containing an oxygen atom. The reaction is a syn-addition, meaning the oxygen atom is delivered to one face of the double bond.[4] For this compound, the approach of the bulky m-CPBA molecule is likely to be sterically hindered by the methyl groups, influencing the stereochemical outcome.
Predicted Product:
-
2,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane
Protocol 3: Epoxidation with m-CPBA
Materials:
-
This compound (1.0 g, 8.05 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (77% purity, ~2.2 g, ~9.66 mmol)
-
Dichloromethane (DCM) (40 mL)
-
10% Sodium sulfite (Na2SO3) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Dissolve this compound (1.0 g, 8.05 mmol) in DCM (40 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add m-CPBA (approximately 2.2 g of 77% purity) in small portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture again in an ice bath and quench the excess peroxy acid by adding 10% sodium sulfite solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove m-chlorobenzoic acid, followed by water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude epoxide can be purified by distillation or column chromatography if necessary.
B. Dihydroxylation with Cold, Alkaline Permanganate
Reaction of an alkene with a cold, dilute, and alkaline solution of potassium permanganate results in syn-dihydroxylation, forming a cis-diol.[5] This reaction proceeds through a cyclic manganate ester intermediate.
Predicted Product:
-
cis-1,2,3,3-Tetramethylcyclohexane-1,2-diol
III. Allylic Oxidation
Allylic oxidation introduces an oxygen functional group at a carbon atom adjacent to the double bond. Reagents such as selenium dioxide (SeO2) with a co-oxidant like tert-butyl hydroperoxide (TBHP) are commonly used for this transformation. In this compound, there are two potential allylic positions that can be oxidized.
Predicted Products:
-
2,3,3-Trimethylcyclohex-1-en-4-ol
-
1,6,6-Trimethylcyclohex-2-en-1-ol
-
Corresponding α,β-unsaturated ketones upon further oxidation.
IV. Product Analysis
A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of the oxidation products.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating the components of the reaction mixture and obtaining their mass spectra.[6]
-
Sample Preparation: The crude reaction mixture can be dissolved in a suitable solvent (e.g., diethyl ether or DCM) and injected directly into the GC-MS.
-
Expected Observations:
-
The retention times will allow for the separation of starting material, products, and byproducts.
-
The mass spectra will provide the molecular weight of the compounds and characteristic fragmentation patterns. For example, cyclic ketones often exhibit a fragment at m/z 55.[6] The fragmentation of the keto-acid from oxidative cleavage would likely show losses of water, the carboxylic acid group, and fragments corresponding to the alkyl chain.
-
| Compound | Molecular Weight | Potential Key Fragments (m/z) |
| 3,3-dimethyl-6-oxoheptanal | 156.24 | 138 (M-18), 111, 97, 83, 69, 55, 43 |
| 2,2-dimethyl-6-oxoheptanoic acid | 172.24 | 154 (M-18), 129, 111, 97, 83, 69, 57, 43 |
| 2,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane | 140.22 | 125, 111, 97, 83, 69, 55 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the isolated products.
-
Sample Preparation: Purified products should be dissolved in a deuterated solvent (e.g., CDCl3).
-
Expected Observations:
-
Oxidative Cleavage Products: The appearance of aldehyde protons (~9-10 ppm in ¹H NMR) or carboxylic acid protons (>10 ppm in ¹H NMR), and carbonyl carbons (~170-210 ppm in ¹³C NMR) will confirm the cleavage of the double bond.
-
Epoxide: The protons on the epoxide ring will appear as characteristic signals in the ¹H NMR spectrum, typically in the range of 2.5-3.5 ppm. The carbons of the epoxide ring will resonate around 50-60 ppm in the ¹³C NMR spectrum.
-
Diol: The presence of hydroxyl protons (variable chemical shift, will exchange with D2O) in the ¹H NMR and carbon atoms attached to hydroxyl groups (~60-80 ppm in ¹³C NMR) will be indicative of diol formation.
-
Allylic Oxidation Products: The appearance of a new hydroxyl group or a carbonyl group, along with the retention of the double bond signals, will confirm allylic oxidation. The position of the new functional group can be determined by analyzing the coupling patterns in the ¹H NMR spectrum and using 2D NMR techniques like COSY and HMBC.
-
References
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University of Toronto. (2022). Oxidation of Alkenes. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2015). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Synthetic Communications, 45(13), 1546-1555. Retrieved from [Link]
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Viski, P., Szeverenyi, Z., & Simandi, L. I. (1986). Cleavage of Alkenes to Aldehydes Using Potassium Permanganate. The Journal of Organic Chemistry, 51(17), 3213–3214. Retrieved from [Link]
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LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMnO4 and O3. Retrieved from [Link]
-
Wikipedia. (2023). Ozonolysis. Retrieved from [Link]
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Zhang, W., et al. (2013). Oxidation of Cyclohexene in the Presence of Transition-Metal-Substituted Phosphotungstates and Hydrogen Peroxide: Catalysis and Reaction Pathways. Industrial & Engineering Chemistry Research, 52(4), 1549-1556. Retrieved from [Link]
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MDPI. (2019). Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts. Retrieved from [Link]
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-
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-
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-
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-
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-
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Copernicus Publications. (2023). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology, 5(3), 1537-1545. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 2,3,3-Trimethylcyclohexene Derivatives in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide elucidates the pivotal role of 2,3,3-trimethylcyclohexene and its isomers as foundational scaffolds in the synthesis of high-value pharmaceutical intermediates. We will dissect the synthetic pathways leading to critical molecules such as β-ionone and safranal, detailing their subsequent transformation into pharmaceutically active compounds, with a significant focus on the synthesis of retinoids. This document provides not only the theoretical underpinnings and mechanistic insights but also actionable, field-tested protocols for the synthesis and analysis of these key intermediates.
Introduction: The Versatility of the Trimethylcyclohexene Scaffold
The trimethylcyclohexene ring system, a seemingly simple cyclic alkene, is a cornerstone in the synthesis of a diverse array of complex natural products and active pharmaceutical ingredients (APIs). Its inherent reactivity, coupled with the steric and electronic influence of its methyl substituents, allows for a range of selective chemical transformations. Among its isomers, structures derived from the cyclization of citral, which are closely related to this compound, serve as the industrial starting points for two particularly valuable intermediates: β-ionone and safranal. These molecules are not merely synthetic curiosities; they are direct precursors to compounds with profound biological activities, making them indispensable in modern drug discovery and development.
The β-Ionone Pathway: A Gateway to Retinoids and Carotenoids
β-Ionone is arguably one of the most important C13-terpenoid building blocks in the chemical industry.[1] Its significance in the pharmaceutical sector stems from its role as a primary precursor to Vitamin A and other retinoids, a class of compounds essential for vision, cell growth, and differentiation.[2][3]
Synthesis of β-Ionone from Citral-Derived Precursors
The industrial synthesis of β-ionone typically begins with citral, which is first condensed with acetone to form pseudoionone. Subsequent acid-catalyzed cyclization of pseudoionone yields a mixture of α- and β-ionone. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of acid catalyst.[2]
Causality in Catalyst Selection: The use of a strong protic acid, such as sulfuric acid, favors the formation of the thermodynamically more stable β-ionone, where the double bond is in conjugation with the carbonyl group. In contrast, weaker acids like phosphoric acid can lead to a higher proportion of the kinetically favored α-ionone. This selectivity is a direct consequence of the carbocation intermediates formed during the cyclization, with the reaction pathway that allows for the formation of the more substituted and conjugated alkene being the most energetically favorable.
Experimental Protocol: Synthesis of β-Ionone
Objective: To synthesize β-ionone via the cyclization of pseudoionone.
Materials:
-
Pseudoionone
-
Concentrated Sulfuric Acid (98%)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 50 mL of diethyl ether and cool the flask in an ice bath.
-
Slowly add 10 g of concentrated sulfuric acid to the diethyl ether with vigorous stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, dissolve 20 g of pseudoionone in 50 mL of diethyl ether.
-
Add the pseudoionone solution dropwise to the stirred sulfuric acid-ether mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 1 hour.
-
Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure β-ionone.
Data Presentation: Purity and Yield of β-Ionone Synthesis
| Parameter | Value | Method of Analysis |
| Yield | 75-85% | Gravimetric |
| Purity | >95% | Gas Chromatography (GC) |
| Boiling Point | 126-128 °C at 12 mmHg |
From β-Ionone to Vitamin A: A Pharmaceutical Transformation
The conversion of β-ionone to Vitamin A (retinol) is a multi-step process that involves the extension of the side chain by five carbon atoms. Various synthetic strategies have been developed for this transformation, often involving Wittig or Horner-Wadsworth-Emmons reactions. A common industrial approach involves the C13 + C2 -> C15 + C5 strategy.
This synthetic route underscores the critical importance of β-ionone as a pharmaceutical intermediate, providing the foundational trimethylcyclohexene ring and a portion of the polyene chain that are characteristic of retinoids.[4] The synthesis of various retinoid drugs, such as Tretinoin (all-trans-retinoic acid) and Isotretinoin (13-cis-retinoic acid), also starts from β-ionone, highlighting its versatility in medicinal chemistry.[5]
The Safranal Branch: A Bioactive Intermediate and Synthetic Scaffold
Safranal is the primary compound responsible for the characteristic aroma of saffron and possesses a wide range of pharmacological activities.[6][7] Its synthesis from precursors related to this compound positions it as a valuable natural product for drug discovery efforts.
Synthesis of Safranal
The synthesis of safranal can be achieved through the oxidation of β-cyclocitral, which is an isomer of the precursors to this compound.
Causality in Synthetic Strategy: The challenge in safranal synthesis lies in the selective oxidation of the allylic methyl group of a suitable precursor without affecting the aldehyde functionality or the ring system. This requires the use of mild and selective oxidizing agents.
Experimental Protocol: Synthesis of Safranal (Conceptual)
Objective: To synthesize safranal through the oxidation of a suitable precursor.
Materials:
-
β-Cyclocitral
-
Selenium Dioxide (SeO2)
-
Dioxane
-
Sodium Bicarbonate Solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve β-cyclocitral in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture for a specified period, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and filter to remove selenium metal.
-
Dilute the filtrate with diethyl ether and wash with sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude safranal by column chromatography or distillation.
Safranal and its Derivatives in Drug Development
Safranal itself exhibits a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects.[8][9][10] This inherent bioactivity makes safranal an attractive lead compound in drug discovery. Furthermore, its chemical structure provides a scaffold for the synthesis of novel analogs with potentially enhanced therapeutic properties. For instance, derivatives of safranal have been investigated as potential antiproliferative agents against pancreatic cancer.[11]
The exploration of safranal and its synthetic derivatives represents a promising avenue for the development of new therapeutic agents for a variety of diseases, including neurodegenerative disorders and cancer.[12][13][14]
Conclusion: A Continuing Legacy in Pharmaceutical Synthesis
The this compound framework and its related isomers are not merely simple organic molecules but are integral to the synthesis of a wealth of pharmaceutically important compounds. Through key intermediates like β-ionone and safranal, this chemical scaffold provides access to life-saving retinoid drugs and promising new therapeutic agents. The synthetic pathways and protocols detailed herein offer a glimpse into the practical application of these versatile building blocks and underscore their enduring significance in the field of drug development. As synthetic methodologies continue to evolve, the strategic importance of the trimethylcyclohexene core in creating novel and effective pharmaceuticals is set to continue.
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Pharmacological effects of Safranal: An updated review. (n.d.). Retrieved from [Link][8]
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Pharmacological effects of Safranal: An updated review. (n.d.). Iranian Journal of Basic Medical Sciences. Retrieved from [Link][6]
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Pharmacological effects of Safranal: An updated review. (2023). Iranian Journal of Basic Medical Sciences, 26(7), 747-758. [Link][9]
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Pharmacological effects of Safranal: An updated review. (2023). ResearchGate. Retrieved from [Link][10]
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Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. (2021). ACS Omega, 6(31), 20204-20213. [Link]
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Retinoids and Related Compounds. Part 22. 1) Synthesis of b-Ionone Analog Tricarbonyliron Complexes. (1999). Chemical and Pharmaceutical Bulletin, 47(2), 171-176. [Link][15]
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Synthesis and biological evaluation of β-ionone oriented proapoptosis agents by enhancing the ROS generation. (2020). Bioorganic Chemistry, 104, 104273. [Link][16]
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Saffron and its derivatives, crocin, crocetin and safranal: a patent review. (2017). Semantic Scholar. Retrieved from [Link][14]
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Safranal Analogs as Antiproliferative Agents Against Pancreatic Cancer. (2017). ResearchGate. Retrieved from [Link][11]
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Research Progress on the Biosynthesis and Regulation of Β-Ionone. (2023). Oreate AI Blog. Retrieved from [Link]
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SYNTHESIS OF β-IONONE. (2001). Organic Preparations and Procedures International, 33(2), 219-222. [Link][1]
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Method for synthesizing beta-ionone. (2008). Google Patents. Retrieved from [2]
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Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain. (2022). Frontiers in Bioengineering and Biotechnology, 10, 989395. [Link][17]
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Application Notes and Protocols for the Polymerization of 2,3,3-Trimethylcyclohexene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the polymerization of 2,3,3-trimethylcyclohexene, a substituted cyclic alkene monomer. Given the electronic and structural characteristics of this monomer, this guide focuses on cationic polymerization as the most viable synthetic route. We will explore the underlying chemical principles, provide a comprehensive experimental protocol, and discuss the anticipated properties of the resulting polymer, poly(this compound). Furthermore, we will address the limitations of other common polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP), for this particular monomer.
Introduction: The Scientific Rationale
The polymerization of cyclic and substituted alkene monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with unique thermal and mechanical properties. This compound presents an interesting case study. The presence of three methyl groups on the cyclohexene ring significantly influences its reactivity. These electron-donating alkyl groups increase the electron density of the double bond, making the monomer more nucleophilic.[1][2] This heightened nucleophilicity makes the alkene susceptible to attack by electrophilic species, a key step in cationic polymerization.[3][4]
The substitution pattern also plays a crucial role in the stability of the potential carbocation intermediate formed during polymerization. Upon electrophilic attack, a tertiary carbocation would be formed, which is stabilized by the inductive effects of the attached alkyl groups.[2][5] This inherent stability of the cationic intermediate is a primary reason why cationic polymerization is the most promising pathway for this monomer.[1][2]
Conversely, the low ring strain of the six-membered cyclohexene ring makes Ring-Opening Metathesis Polymerization (ROMP) an unsuitable method.[6] ROMP is driven by the release of ring strain, and the relatively stable cyclohexene ring lacks a significant thermodynamic driving force for ring-opening.[6]
This application note will therefore provide a detailed exploration of the cationic polymerization of this compound, offering a robust starting point for researchers interested in synthesizing and exploring the properties of the resulting polyalkene.
Mechanistic Insight: Cationic Polymerization of this compound
Cationic polymerization is a chain-growth polymerization that proceeds via a positively charged active center.[1][3] The process can be broken down into three main stages: initiation, propagation, and termination.
2.1. Initiation
Initiation involves the generation of a carbocation from the monomer. This is typically achieved using a Lewis acid in the presence of a protic co-initiator (such as water or an alcohol).[1][5] The Lewis acid, for instance, aluminum chloride (AlCl₃), activates the co-initiator, which then protonates the alkene double bond to form the stable tertiary carbocation.[1][5]
2.2. Propagation
The newly formed carbocation is a potent electrophile. It will readily attack the nucleophilic double bond of another monomer molecule.[3] This process regenerates the carbocation at the end of the growing polymer chain, allowing for the sequential addition of more monomers.[1][3]
2.3. Termination and Chain Transfer
The polymerization process can be terminated in several ways, including reaction with a nucleophile or spontaneous rearrangement.[1] Chain transfer, where the active center is transferred to another molecule (like a monomer or solvent), can also occur, leading to the termination of one polymer chain and the initiation of another.[1]
Caption: Cationic Polymerization Mechanism of this compound.
Experimental Protocol: Cationic Polymerization
This protocol provides a representative procedure for the cationic polymerization of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization by water.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | (Specify Supplier) | Purify by distillation over CaH₂. |
| Aluminum Chloride (AlCl₃) | Anhydrous, >99% | (Specify Supplier) | Handle in a glovebox. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | (Specify Supplier) | Purify using a solvent purification system. |
| Methanol (MeOH) | ACS Grade | (Specify Supplier) | For quenching and precipitation. |
| Hydrochloric Acid (HCl) | 1 M in MeOH | (Specify Supplier) | For catalyst deactivation. |
3.2. Equipment
-
Schlenk line or glovebox
-
Round-bottom flasks with magnetic stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
3.3. Step-by-Step Procedure
-
Reactor Setup: A 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is cooled to room temperature under a stream of dry nitrogen.
-
Solvent and Monomer Addition: 50 mL of anhydrous dichloromethane is transferred to the flask via cannula. The flask is then cooled to -78 °C using a dry ice/acetone bath. 10 mL of purified this compound is added via syringe.
-
Initiator Preparation: In a separate, dry vial inside a glovebox, prepare a stock solution of the initiator by dissolving 0.1 g of anhydrous AlCl₃ in 10 mL of anhydrous dichloromethane.
-
Initiation of Polymerization: Slowly add 1 mL of the AlCl₃ stock solution to the stirred monomer solution via syringe. The reaction mixture may develop a slight color.
-
Polymerization: Allow the reaction to proceed at -78 °C for 2-4 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination: Quench the polymerization by adding 5 mL of methanol containing a few drops of hydrochloric acid.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 400 mL of vigorously stirred methanol.
-
Purification: Collect the white polymer precipitate by filtration. Wash the polymer with fresh methanol and dry it under vacuum at 40-50 °C to a constant weight.
Caption: Experimental Workflow for Cationic Polymerization.
Alternative Polymerization Strategies: A Critical Evaluation
While cationic polymerization is the most promising route, it is instructive to consider why other common methods are less suitable for this compound.
-
Ring-Opening Metathesis Polymerization (ROMP): As previously mentioned, the low ring strain of the cyclohexene ring provides an insufficient thermodynamic driving force for this type of polymerization.[6] Catalysts like Grubbs or Schrock catalysts are unlikely to efficiently polymerize this monomer via a ring-opening pathway.[6]
-
Radical Polymerization: While radical polymerization is a versatile technique, it is generally less effective for tri-substituted alkenes like this compound. Steric hindrance around the double bond can impede the approach of the growing radical chain.[7] Furthermore, allylic hydrogen abstraction from the methyl groups can lead to chain transfer and the formation of branched, low molecular weight polymers.[7]
-
Ziegler-Natta Polymerization: Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins.[8][9] While some substituted cycloalkenes have been polymerized using these catalysts, the steric bulk of this compound may hinder coordination to the catalytic center, potentially leading to low polymerization rates and low molecular weight polymers.[10] However, this method could be a secondary avenue for exploration if cationic methods prove unsatisfactory.
Characterization and Expected Properties of Poly(this compound)
The synthesized poly(this compound) should be characterized using standard polymer analysis techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and the absence of monomer.
-
Gel Permeation Chromatography (GPC): GPC will provide information on the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC analysis will determine the glass transition temperature (Tg) of the polymer.
Based on the structure of the monomer, the resulting polymer is expected to be an amorphous solid with a relatively high glass transition temperature due to the rigid cyclohexyl rings in the polymer backbone. The bulky trimethyl-substituted rings will likely restrict chain mobility, contributing to a higher Tg. The polymer should be soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and toluene.
Conclusion
The polymerization of this compound is most effectively approached through cationic polymerization due to the electron-donating nature of the alkyl substituents and the stability of the resulting tertiary carbocation intermediate. The provided protocol offers a robust starting point for the synthesis of poly(this compound). Researchers are encouraged to optimize reaction conditions to achieve desired molecular weights and polymer properties. A thorough understanding of the underlying reaction mechanisms and the limitations of alternative polymerization methods is crucial for the successful synthesis and application of this novel polymeric material.
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Application Note: Investigating the Reactivity of 2,3,3-Trimethylcyclohexene in Diels-Alder Cycloadditions
Theoretical Framework: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereospecific formation of a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne).[1] This pericyclic reaction proceeds via a concerted [4+2] cycloaddition mechanism, where four π-electrons from the diene and two π-electrons from the dienophile reorganize to form two new sigma bonds and one new pi bond.[2]
Several factors govern the facility and outcome of this transformation:
-
Diene Conformation: The reaction requires the diene to adopt an s-cis conformation to allow for the simultaneous bonding of its terminal carbons (C1 and C4) to the dienophile.[3][4] Acyclic dienes can often achieve this through bond rotation, but dienes locked in an s-trans conformation are unreactive.
-
Electronic Demand: The reaction is most efficient when there is a significant energy difference between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This is typically achieved by using an electron-rich diene (with electron-donating groups, EDGs) and an electron-poor dienophile (with electron-withdrawing groups, EWGs).[5][6]
-
Steric Hindrance: Severe steric crowding at the bonding sites of either the diene or the dienophile can dramatically reduce reaction rates or prevent the reaction entirely.[3][7] Synthesizing highly substituted cyclohexene systems via the Diels-Alder reaction has historically been a significant challenge due to these steric clashes.[7]
Caption: General mechanism of the Diels-Alder reaction.
Critical Analysis of 2,3,3-Trimethylcyclohexene Reactivity
A rigorous evaluation of the structure of this compound (IUPAC name: 1,6,6-trimethylcyclohexene[8]) reveals its profound unsuitability for standard Diels-Alder reactions.
Inviability as a Diene
This compound contains only a single carbon-carbon double bond within its six-membered ring. The Diels-Alder reaction fundamentally requires a conjugated system of two double bonds (a 1,3-diene) to provide the necessary four π-electrons for the cycloaddition. As this molecule lacks a conjugated diene moiety, it is structurally incapable of functioning as the diene component.
Poor Efficacy as a Dienophile
While any molecule with a double bond can theoretically act as a dienophile, the reactivity of this compound is severely hampered by a combination of electronic and steric factors.
-
Electronic Effects: The double bond is substituted with three methyl groups. Alkyl groups are weakly electron-donating, which increases the electron density of the π-bond. A competent dienophile is typically electron-poor to facilitate interaction with the diene's HOMO.[5] The electron-rich nature of this alkene makes it electronically mismatched for reactions with standard electron-rich or even neutral dienes.
-
Steric Hindrance: The primary barrier to reactivity is extreme steric congestion. The double bond is tetrasubstituted. More importantly, the C3 position features a gem-dimethyl group, which creates a formidable steric shield, effectively blocking the approach of a diene to either face of the π-bond. It is well-documented that steric hindrance can inhibit or completely prevent Diels-Alder reactions.[4] The preparation of highly substituted cyclohexenes often fails due to such steric problems.[7]
Advanced Strategies for Hindered Systems
Despite the challenges, synthetic chemists have developed methods to promote Diels-Alder reactions in sterically demanding cases. These approaches typically involve forcing conditions to overcome high activation energy barriers.
-
High Temperature and Pressure: Increasing temperature and pressure can provide the necessary energy for reactants to overcome steric repulsion. However, this can also lead to side reactions or decomposition.
-
Lewis Acid Catalysis: A more refined approach involves the use of Lewis acids (e.g., AlCl₃, AlBr₃/AlMe₃). The Lewis acid coordinates to an electron-withdrawing group on the dienophile, which drastically lowers the energy of its LUMO, accelerating the reaction. While this compound lacks a coordinating group, this strategy is paramount for other hindered systems.[7][9] For exceptionally hindered reactants, mixed Lewis acid systems have been shown to be effective.[7]
Experimental Protocols
To provide a practical context for the theoretical discussion, we present two protocols. The first is a standard, high-yielding reference reaction. The second is an investigative protocol designed to rigorously test the reactivity limits of this compound.
Protocol 4.1: Reference - Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
This classic reaction is rapid and high-yielding, serving as an ideal benchmark.[5] Cyclopentadiene is generated in situ by cracking its dimer.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexanes
-
Reaction tube with a screw cap or a round-bottom flask with a reflux condenser
-
Stir bar, heating mantle, crystallizing dish
Procedure:
-
Preparation: In a 50 mL flask, combine maleic anhydride (2.0 g, 20.4 mmol) and ethyl acetate (8 mL).
-
Diene Generation: Gently warm dicyclopentadiene to facilitate its "cracking" back to the cyclopentadiene monomer. Add cyclopentadiene (2.0 mL, 24.2 mmol) to the flask.
-
Reaction: Stir the mixture. An exothermic reaction should occur, and a white precipitate of the product will form. To ensure completion, gently warm the mixture to a boil for a few minutes, then allow it to cool to room temperature.
-
Isolation: Cool the flask in an ice bath for 10-15 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold hexanes to remove any unreacted starting material.
-
Analysis: Allow the product to air dry. Determine the yield and characterize by melting point and NMR spectroscopy. The endo isomer is the kinetically favored product.
Protocol 4.2: Investigative - Attempted Reaction of this compound with a Reactive Diene
This protocol outlines a systematic approach to test for any potential reactivity of this compound under forcing conditions. A highly reactive, electron-rich diene like 1,3-butadiene is chosen to provide the best possible electronic pairing.
Safety Note: This procedure involves high temperatures and pressures and a pyrophoric Lewis acid. It must be performed by trained personnel in a certified fume hood using a high-pressure reaction vessel and appropriate personal protective equipment.
Materials:
-
This compound
-
1,3-Butadiene (condensed and kept cold)
-
Aluminum bromide (AlBr₃) / Trimethylaluminum (AlMe₃) solution (as a mixed Lewis acid catalyst)[7]
-
Anhydrous toluene
-
High-pressure reaction vessel (autoclave) equipped with stirring and temperature control
-
Inert atmosphere glovebox or Schlenk line
Procedure:
Caption: Workflow for the investigative protocol.
-
Thermal Conditions Setup: In a high-pressure autoclave, add this compound (1.0 g, 8.05 mmol) and anhydrous toluene (15 mL). Cool the vessel to -78°C and condense in an excess of 1,3-butadiene (~3 equivalents).
-
Thermal Reaction: Seal the vessel and heat to 200°C with vigorous stirring for 48 hours.
-
Analysis 1: After cooling completely, carefully vent the vessel. Take an aliquot of the reaction mixture for analysis by GC-MS and ¹H NMR to check for any product formation.
-
Lewis Acid Setup (if no reaction in step 3): Under an inert atmosphere, charge a clean, dry autoclave with this compound (1.0 g, 8.05 mmol) in anhydrous toluene (15 mL) and cool to -78°C. Add condensed 1,3-butadiene.
-
Catalyst Addition: Slowly add a pre-mixed solution of AlBr₃/AlMe₃ (e.g., 10:1 ratio, 0.5-1.0 equivalent) in anhydrous toluene.[7]
-
Catalytic Reaction: Seal the vessel, allow it to warm to room temperature, and then heat to 100°C for 24 hours.
-
Workup and Analysis 2: Cool the vessel to 0°C. Very carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt. Extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate. Analyze the residue by GC-MS and NMR.
Expected Outcomes & Data Interpretation
The data from these experiments will provide a definitive assessment of the molecule's reactivity.
| Protocol | Diene | Dienophile | Conditions | Expected Yield | Rationale |
| 4.1 (Reference) | Cyclopentadiene | Maleic Anhydride | RT to 40°C, 1 h | >90% | Highly favorable electronics and sterics; pre-organized s-cis diene.[5] |
| 4.2 (Investigative) | 1,3-Butadiene | This compound | 200°C, 48 h | 0 - Trace | Extreme steric hindrance and unfavorable electronics create a massive activation barrier. |
| 4.2 (Investigative) | 1,3-Butadiene | This compound | 100°C, 24 h, AlBr₃/AlMe₃ | 0 - Trace | Lewis acid has no group to coordinate with, providing minimal activation for this specific dienophile. |
Interpretation:
-
No Reaction: The most probable outcome is the recovery of unreacted starting materials. This result would experimentally validate the theoretical analysis that this compound is inert to Diels-Alder reactions due to overwhelming steric hindrance and poor electronic activation.
-
Trace Product: If any product is detected, its structure must be rigorously confirmed by 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry. This would be a significant finding, indicating that the activation barrier, while immense, is not insurmountable under extreme conditions.
Conclusion
This compound serves as an exemplary model for the limitations of the Diels-Alder reaction. It is structurally incapable of acting as a diene. As a dienophile, its tetrasubstituted, electron-rich double bond, combined with severe steric shielding by three methyl groups, renders it exceptionally unreactive. Standard protocols are certain to fail, and even forcing conditions involving high heat, pressure, and potent Lewis acids are not expected to yield a synthetically useful transformation. While its practical application in [4+2] cycloadditions is not viable, its analysis provides invaluable insight for researchers, reinforcing the fundamental principles of steric and electronic control that govern this powerful synthetic tool.
References
-
Chemistry LibreTexts. (2023). 14.6: Characteristics of the Diels-Alder Reaction. [Link]
-
Jung, M. E., & Davidov, P. D. (2006). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. Organic Letters, 8(19), 4395-4398. [Link]
-
Chemistry LibreTexts. (2022). 16.11 Rules of the Diels–Alder Reaction. [Link]
-
ResearchGate. (2006). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles | Request PDF. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2014). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. International Journal of Scientific & Engineering Research, 5(12), 10-15. [Link]
-
PubChem. 1,3,3-Trimethylcyclohexene. National Center for Biotechnology Information. [Link]
- Macmillan Group, Princeton University. (2001). Intramolecular Diels-Alder Reactions.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (3S,6R)-1,3,6-trimethylcyclohexene. National Center for Biotechnology Information. [Link]
-
eScholarship, University of California. (2018). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. [Link]
-
National Center for Biotechnology Information. (2021). Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. PubMed Central. [Link]
-
Leah4sci. (2015). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
-
Learn With Mayya. (2024). How to Predict The Products of Diels-Alder reaction? (2 practice examples). YouTube. [Link]
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
Taylor, R. T., Goins, C. M., & Taylor, K. R. (2013). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
-
PubChem. 1,2,3-Trimethylcyclohex-1-ene. National Center for Biotechnology Information. [Link]
-
Bussert, J. F., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1954). Synthesis of the Geometrical Isomers of 1,2,3-Trimethylcyclohexane. Journal of the American Chemical Society, 76(22), 5797–5798. [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. This compound | C9H16 | CID 522358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing yield and purity in 2,3,3-Trimethylcyclohexene synthesis
Technical Support Center: 2,3,3-Trimethylcyclohexene Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and product purity.
Introduction to the Synthesis
The acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol is a common and illustrative example of regioselectivity in elimination reactions, governed by Zaitsev's rule. The reaction typically proceeds via an E1 mechanism, leading to the formation of two primary alkene isomers: the trisubstituted this compound (minor product) and the tetrasubstituted 1,2,3-trimethylcyclohexene (major product). This guide will help you navigate the complexities of this synthesis to maximize the yield and purity of your desired product, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Low Yield of Alkene Products
Question: I performed the dehydration of 2,3,3-trimethylcyclohexanol using sulfuric acid, but my overall yield of mixed alkenes is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low overall yield in this E1 reaction can stem from several factors, primarily incomplete reaction or loss of product during workup.
-
Incomplete Dehydration: The equilibrium between the alcohol and the alkenes might not have been sufficiently shifted towards the products.
-
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction mixture can favor the endothermic elimination reaction. A temperature range of 50-80°C is typically effective. However, avoid excessive heat, which can promote side reactions.
-
Effective Water Removal: The removal of water as it is formed is crucial to drive the equilibrium towards the alkene products, in accordance with Le Châtelier's principle. Using a Dean-Stark apparatus or a similar setup for azeotropic removal of water is highly recommended.
-
Sufficient Catalyst: Ensure an adequate amount of acid catalyst is used. However, be aware that excessive acid can lead to polymerization and charring.
-
-
-
Product Loss During Workup:
-
Troubleshooting:
-
Inefficient Extraction: Ensure thorough mixing during the aqueous workup to remove the acid catalyst. Use an appropriate organic solvent for extraction in which the product is highly soluble, such as diethyl ether or dichloromethane. Perform multiple extractions to maximize recovery.
-
Premature Evaporation: this compound is volatile. Avoid excessive heating or prolonged exposure to reduced pressure during solvent removal with a rotary evaporator.
-
-
Experimental Protocol: Dehydration of 2,3,3-Trimethylcyclohexanol
-
To a round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus, add 2,3,3-trimethylcyclohexanol.
-
Slowly add concentrated sulfuric acid dropwise while stirring. An ice bath can be used to control the initial exothermic reaction.
-
Heat the mixture to distill the alkene products as they are formed. The temperature at the head of the distillation column should be monitored.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.
-
Filter to remove the drying agent. The product can be further purified by fractional distillation.
FAQ 2: Product Contaminated with Starting Alcohol
Question: My final product shows a significant amount of unreacted 2,3,3-trimethylcyclohexanol after purification. How can I remove the starting material and prevent this in the future?
Answer: Contamination with the starting alcohol indicates an incomplete reaction.
-
Troubleshooting:
-
Drive the Reaction to Completion:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure all the alcohol has reacted.
-
Optimize Temperature: As mentioned, a moderate increase in temperature can improve the reaction rate.
-
-
Purification Strategy:
-
Efficient Distillation: Careful fractional distillation is key to separating the alkene products from the higher-boiling starting alcohol. Ensure your distillation column is properly packed and insulated for optimal separation.
-
Aqueous Wash: A thorough wash with water during the workup can help remove some of the more water-soluble alcohol.
-
-
FAQ 3: Unfavorable Isomer Ratio
Question: My main product is 1,2,3-trimethylcyclohexene, but I want to maximize the yield of this compound. How can I influence the regioselectivity of the reaction?
Answer: The formation of the more substituted alkene (1,2,3-trimethylcyclohexene) is favored under thermodynamic control, as it is the more stable product (Zaitsev's rule). Shifting the selectivity towards the less substituted this compound is challenging in an E1 reaction but can be influenced.
-
Troubleshooting and Optimization:
-
Choice of Acid Catalyst: While strong, non-nucleophilic acids like sulfuric acid are common, exploring other catalysts might offer different selectivity. For instance, using a bulkier acid catalyst could potentially favor the formation of the less sterically hindered product, although this is less common in E1 reactions.
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product. While this might slow down the reaction, it could slightly improve the ratio of the desired isomer.
-
Alternative Synthetic Routes: If a high proportion of this compound is critical, consider alternative elimination reactions that favor the Hofmann product (the less substituted alkene). This often involves using a bulky base in an E2 reaction, which would require starting with a derivative of 2,3,3-trimethylcyclohexanol, such as a corresponding alkyl halide or tosylate.
-
Data Summary
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | General Properties |
| 2,3,3-Trimethylcyclohexanol | 142.24 | ~190-195 | Waxy solid or viscous liquid |
| This compound | 124.22 | ~145-147 | Colorless liquid |
| 1,2,3-Trimethylcyclohexene | 124.22 | ~152-154 | Colorless liquid |
Visualizing the Reaction and Troubleshooting
Caption: Reaction pathway and troubleshooting logic for this compound synthesis.
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. It is also a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic Solvents: Diethyl ether and other organic solvents are flammable. Ensure there are no ignition sources nearby.
-
General Handling: Always consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.
References
-
Royal Society of Chemistry. Dehydration of 2,3,3-trimethylcyclohexanol. This resource provides an overview of the reaction, including the mechanism and potential products. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Dehydration of an Alcohol. This educational resource details the E1 mechanism and the principles of Zaitsev's rule in the context of alcohol dehydration. Available at: [Link]
-
LibreTexts Chemistry. E1 Reactions. An in-depth explanation of the E1 elimination reaction mechanism, which is central to this synthesis. Available at: [Link]
Purification techniques for 2,3,3-Trimethylcyclohexene (distillation, chromatography)
Welcome to the technical support center for the purification of 2,3,3-Trimethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will explore the nuances of purification by fractional distillation and flash chromatography, moving beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice.
Physicochemical Properties of Trimethylcyclohexene Isomers
Effective purification begins with a thorough understanding of the target compound and potential impurities. This compound is one of several C9H16 isomers, which often appear as byproducts. Their similar structures but differing physical properties are the basis for their separation.
| Property | This compound | 1,2,3-Trimethylcyclohexene | 3,3,5-Trimethylcyclohexene |
| Synonym | 1,6,6-Trimethylcyclohexene | - | ε-Cyclogeraniolene |
| Molecular Formula | C₉H₁₆[1] | C₉H₁₆[2] | C₉H₁₆[3] |
| Molecular Weight | 124.22 g/mol [1] | 124.22 g/mol [2] | 124.22 g/mol [3] |
| Boiling Point | ~141-142 °C (Predicted) | ~150 °C[4] | ~134 °C[5] |
| Polarity | Nonpolar Hydrocarbon | Nonpolar Hydrocarbon | Nonpolar Hydrocarbon |
Part 1: Purification by Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points, making it suitable for isolating this compound from its isomers or other volatile impurities.[6] The method relies on establishing a temperature gradient over a column with a large surface area, allowing for many successive vaporization-condensation cycles (theoretical plates) to enrich the vapor phase with the more volatile component.[7][8]
Experimental Protocol: Fractional Distillation
This protocol outlines the purification of a crude mixture containing this compound.
Materials and Equipment:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Glass wool or aluminum foil for insulation[9]
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude mixture and add boiling chips.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[9]
-
Begin Heating: Slowly heat the flask. A slow, steady distillation rate is crucial for efficient separation.[7]
-
Equilibration: Observe the condensate ring as it slowly rises through the column. If it stops rising, slightly increase the heat.[7]
-
Collect Fractions:
-
Foreshot: Collect the first few milliliters of distillate separately. This fraction will be enriched in any highly volatile impurities.
-
Main Fraction: Once the temperature stabilizes at the boiling point of the desired compound, switch to a new receiving flask. Collect the product while the temperature remains constant.
-
Final Fraction: A significant drop or rise in temperature indicates that the main component has distilled. Stop the distillation or collect any higher-boiling components in a separate flask.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Distillation Troubleshooting Guide
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// Solutions sol_drafts [label="Cause: Drafts / Heat Loss\nSolution: Insulate column with\nfoil or glass wool.[9]", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_rate [label="Cause: Heating Rate Too High\nSolution: Reduce heating to allow\nequilibrium to be established.[7]", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_heat [label="Cause: Insufficient Heat\nSolution: Increase mantle temperature\nincrementally.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_thermometer [label="Cause: Thermometer Misplaced\nSolution: Ensure bulb is just below\nthe condenser arm.[7]", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_holdup [label="Cause: Column Holdup\nSolution: Use a shorter column for\nsmaller volumes. Longer columns\nreduce recovery.[7]", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> temp_fluctuation; start -> no_distillate; start -> low_recovery;
temp_fluctuation -> sol_drafts [label=" Yes "]; temp_fluctuation -> sol_rate [label=" Yes "]; no_distillate -> sol_heat [label=" Yes "]; no_distillate -> sol_thermometer [label=" Yes "]; low_recovery -> sol_holdup [label=" Yes "]; } enddot Caption: Troubleshooting Decision Tree for Fractional Distillation.
Question: My distillation is proceeding extremely slowly, even at high heat.
-
Answer: This often points to a lack of proper insulation. The fractionating column must maintain a temperature gradient to function. If it is exposed to cool air drafts, the vapor will repeatedly condense and fall back into the flask before it can reach the condenser. Ensure the column is well-wrapped with glass wool or aluminum foil to prevent heat loss.[9]
Question: The temperature at the distillation head is fluctuating wildly.
-
Answer: Temperature instability suggests that a state of equilibrium has not been reached within the column. This is typically caused by heating the distillation flask too quickly.[7] Reduce the heat to allow the vapor and liquid phases to equilibrate on the surfaces of the column packing, leading to a stable temperature reading once the vapor of a pure component reaches the thermometer.
Question: My final product recovery is very low.
-
Answer: Low recovery in fractional distillation is often due to "holdup," where a significant amount of the material remains coated on the large surface area of the fractionating column.[7] For smaller-scale distillations, using an excessively long or wide column can lead to substantial product loss. Choose a column size appropriate for the volume of material being distilled.
Distillation FAQs
Question: What is a "theoretical plate" and why is it important?
-
Answer: A theoretical plate represents one cycle of vaporization and condensation in the distillation process.[7] Each cycle slightly enriches the vapor in the more volatile component. A fractional distillation column is designed to provide many theoretical plates, essentially performing multiple simple distillations within a single apparatus, which is what allows for the separation of liquids with close boiling points.[7][8]
Question: How do I know when to switch receiving flasks between fractions?
-
Answer: The key is to monitor the temperature at the distillation head. A stable temperature indicates that a relatively pure substance is distilling. When the temperature begins to rise, it signals that a less volatile component is starting to make its way into the condenser. This is the point to switch flasks to collect the next fraction. A sharp, stable temperature plateau is the hallmark of a successful separation.[7]
Part 2: Purification by Flash Chromatography
Flash chromatography is the primary alternative for purifying this compound, especially when dealing with non-volatile impurities or when isomers are difficult to separate by distillation. As a nonpolar hydrocarbon, it has a weak affinity for the polar silica gel stationary phase and will elute quickly with a nonpolar mobile phase (eluent). Separation is achieved by exploiting the polarity differences between the target compound and any impurities.[10]
Experimental Protocol: Flash Chromatography
This protocol describes the purification of this compound using a silica gel column.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column with stopcock
-
Solvents: Hexanes or Petroleum Ether (nonpolar), Ethyl Acetate (polar, for tuning)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Sand
Procedure:
-
Develop a TLC Method: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.3-0.4.[11] For a very nonpolar compound like this, 100% hexanes or petroleum ether is the correct starting point.[10]
-
Pack the Column:
-
Place a plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Create a slurry of silica gel in the chosen nonpolar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude material in a minimal amount of the nonpolar eluent. Carefully pipette this solution onto the top layer of sand.
-
Dry Loading: If the crude material is not fully soluble, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elute the Column: Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a steady flow rate. Maintain a constant level of solvent above the silica bed at all times; never let the column run dry.
-
Monitor Fractions: Spot the collected fractions onto a TLC plate to track the elution of the product. Combine the fractions that contain the pure compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Chromatography Troubleshooting Guide
// Nodes start [label="Chromatography\nIssue Identified", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_sep [label="Poor Separation\n(Overlapping Bands)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_elution [label="Compound Stuck\non Column?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fast_elution [label="Compound in\nSolvent Front?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_overload [label="Cause: Column Overload\nSolution: Use less sample or a\nlarger column.[12]", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_packing [label="Cause: Poor Packing\nSolution: Repack column carefully\nto avoid channels and cracks.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_polarity_inc [label="Cause: Eluent Too Weak\nSolution: Increase eluent polarity\n(e.g., add 1-2% Ethyl Acetate).", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_decomposition [label="Cause: Compound Decomposition\nSolution: Test stability on TLC. Consider\ndeactivating silica or using alumina.[11]", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_polarity_dec [label="Cause: Eluent Too Strong\nSolution: Use a less polar solvent\n(e.g., switch from hexanes to pentane).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> poor_sep; start -> no_elution; start -> fast_elution;
poor_sep -> sol_overload [label=" Yes "]; poor_sep -> sol_packing [label=" Yes "]; no_elution -> sol_polarity_inc [label=" Yes "]; no_elution -> sol_decomposition [label=" Yes "]; fast_elution -> sol_polarity_dec [label=" Yes "]; } enddot Caption: Troubleshooting Decision Tree for Flash Chromatography.
Question: My compound is very nonpolar and always runs with the solvent front (Rf ≈ 1), even in pure hexane.
-
Answer: This is a common issue for nonpolar compounds like alkenes. It indicates that the eluent is still too "strong" (too polar, relatively speaking) and is not allowing for sufficient interaction with the silica gel.
-
Causality: Even hexane has some affinity for the stationary phase. To increase retention, you must use an even less polar solvent.
-
Solution: Switch to a less polar hydrocarbon solvent. The elution strength order is typically Hexane > Pentane. Using pentane as the eluent will often provide the slight increase in retention needed to separate very nonpolar compounds from each other.
-
Question: I see streaking or tailing of my compound's band on the column and on the TLC plate.
-
Answer: Peak tailing can be caused by several factors.[12] For a nonpolar alkene, the most likely cause is not secondary interactions with silica, but rather overloading or poor solubility.
-
Causality: If you load too much sample, the silica at the top of the column becomes saturated, leading to a distorted band shape.[12] If the compound is not very soluble in the eluent, it may precipitate and re-dissolve as it moves down the column, causing tailing.
-
Solution: Reduce the amount of sample loaded onto the column.[12] Ensure the sample is fully dissolved when loaded; if necessary, use a slightly stronger solvent (like dichloromethane) to load the sample, but use the absolute minimum volume possible.
-
Question: My compound seems to have decomposed on the column; I'm getting very low recovery and multiple new spots on the TLC.
-
Answer: While this compound is relatively stable, some alkenes can undergo isomerization or other reactions on the acidic surface of silica gel.[11]
-
Causality: The silanol groups (Si-OH) on the surface of silica gel make it acidic, which can catalyze reactions.
-
Solution: First, confirm instability by spotting your starting material on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, you can use a less acidic stationary phase like alumina.[11] Alternatively, you can "deactivate" the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed into the eluent (e.g., 1% triethylamine in hexanes).[13]
-
Chromatography FAQs
Question: How do I choose between wet loading and dry loading my sample?
-
Answer: Wet loading is faster and is ideal for samples that are readily soluble in the eluent. Dry loading is preferred when your compound has poor solubility in the eluent or when you need the absolute best possible separation. By adsorbing the compound onto silica first, you ensure it is applied to the column in a very narrow, concentrated band, which prevents band broadening and improves resolution.[13]
Question: What is the difference between isocratic and gradient elution?
-
Answer:
-
Isocratic elution uses a single, unchanging solvent composition throughout the entire separation (e.g., 100% hexanes). This is simple and effective for separating compounds with similar polarities.
-
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 100% hexanes and slowly adding ethyl acetate).[13] This is useful for complex mixtures containing compounds with a wide range of polarities, as it allows the nonpolar components to elute first and then speeds up the elution of more polar impurities that would otherwise take a very long time to come off the column.[13] For purifying this compound from polar impurities, a gradient elution can save significant time and solvent.
-
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Sciencing. (2022, March 24). How To Improve Fractional Distillation. Retrieved from [Link]
-
ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound?. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trimethylcyclohex-1-ene. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). 1,2,3-trimethylcyclohexene. Retrieved from [Link]
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Quora. (2019, September 24). Are alkenes produced using fractional distillation?. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Retrieved from [Link]
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Identifying and minimizing side products in 2,3,3-Trimethylcyclohexene reactions
Welcome to the technical support center for chemists and researchers working with 2,3,3-trimethylcyclohexene. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and minimizing common side products encountered during reactions with this versatile trisubstituted alkene. Our focus is on explaining the causality behind experimental choices to ensure your syntheses are both efficient and reproducible.
Section 1: Electrophilic Additions (e.g., Hydrohalogenation)
Electrophilic addition is a fundamental reaction of alkenes. However, the structure of this compound presents a classic scenario for carbocation rearrangements, which are often the primary source of unexpected side products.
FAQ: I'm reacting this compound with HBr and getting a rearranged product. What is happening and how can I prevent it?
Answer: You are observing a classic case of a carbocation rearrangement, specifically a Wagner-Meerwein rearrangement involving a 1,2-methyl shift.[1][2] The reaction proceeds through a carbocation intermediate, and these intermediates can rearrange to a more stable form if possible.[3]
Mechanism of Side Product Formation:
-
Protonation: The π-bond of the alkene attacks the proton (H+) from HBr. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C2) to form the most stable possible carbocation.[4][5] This initially generates a tertiary carbocation at C3.
-
Rearrangement (The Problem Step): Although the initial carbocation is tertiary, an adjacent carbon (C3) is quaternary. A 1,2-methyl shift can occur where one of the methyl groups on C3 migrates with its electron pair to the positively charged C2.[6] This rearrangement transforms one tertiary carbocation into another, more stable tertiary carbocation. The driving force for this specific rearrangement is often the formation of a thermodynamically more stable final alkene product upon elimination, or relief of steric strain.[7]
-
Nucleophilic Attack: The bromide ion (Br-) then attacks the rearranged carbocation, leading to the formation of the unexpected side product, 1-bromo-1,2,3-trimethylcyclohexane, instead of the expected 2-bromo-1,1,2-trimethylcyclohexane.
Visualizing the Rearrangement Mechanism
Caption: Wagner-Meerwein rearrangement during HBr addition.
Troubleshooting Guide: Minimizing Carbocation Rearrangement
The key to minimizing this side product is to control the lifetime and stability of the carbocation intermediate or to bypass it entirely.
Protocol 1: Low-Temperature Conditions
Carbocation rearrangements are thermally activated processes.[1] Lowering the reaction temperature can significantly reduce the rate of the methyl shift, favoring the "kinetically" controlled, unrearranged product.
-
Step 1: Dissolve this compound in a non-polar solvent with a low freezing point (e.g., pentane or dichloromethane) in a flask equipped with a magnetic stirrer.
-
Step 2: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 3: Slowly bubble dry HBr gas through the solution or add a pre-cooled solution of HBr in acetic acid dropwise.
-
Step 4: Monitor the reaction by TLC or GC-MS. Quench the reaction with a cold, dilute sodium bicarbonate solution once the starting material is consumed.
-
Validation: Analyze the crude product mixture by ¹H NMR to determine the ratio of rearranged to unrearranged product.
Protocol 2: Using Non-Polar Solvents
Polar, protic solvents can stabilize the carbocation intermediate, increasing its lifetime and providing more opportunity for rearrangement. Using non-polar solvents minimizes this stabilization.
| Solvent | Polarity | Typical Outcome |
| Water/Acetic Acid | High | Significant Rearrangement |
| Dichloromethane | Medium | Moderate Rearrangement |
| Pentane/Hexane | Low | Minimized Rearrangement |
Causality: Non-polar solvents do not effectively solvate the charged carbocation intermediate, shortening its lifetime and promoting faster quenching by the nucleophile before rearrangement can occur.
Section 2: Isomerization under Acidic Conditions
FAQ: I noticed the formation of other trimethylcyclohexene isomers in my reaction mixture, especially when using an acid catalyst. Why does this happen?
Answer: this compound can isomerize to form more thermodynamically stable isomers under acidic conditions.[8] The driving force is the formation of a more substituted, and therefore more stable, double bond. The most common isomer formed is 1,2,3-trimethylcyclohexene, which has a tetrasubstituted double bond.
Mechanism of Isomerization:
-
Protonation: A catalytic amount of acid protonates the double bond, forming the same tertiary carbocation intermediate seen in electrophilic additions.
-
Hydride Shift: Instead of a methyl shift, a hydrogen atom from C2 can migrate to C1 as a hydride (:H⁻), a process known as a 1,2-hydride shift.[6] This also results in a rearranged tertiary carbocation.
-
Deprotonation: A base (e.g., the conjugate base of the acid catalyst or the solvent) removes a proton from an adjacent carbon, reforming a double bond in a new position to yield the isomerized, more stable alkene.[7]
Troubleshooting Workflow: Isomerization
Caption: Troubleshooting flowchart for alkene isomerization.
Troubleshooting Guide: Preventing Acid-Catalyzed Isomerization
-
Buffer the Reaction: If acidic conditions are unavoidable, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge excess protons and prevent the initial protonation step that leads to isomerization.
-
Choose Alternative Reagents: Explore reaction pathways that do not require strong acids. For example, for hydration, consider oxymercuration-demercuration instead of acid-catalyzed hydration to avoid carbocation intermediates altogether.
-
Purify Reagents: Ensure all solvents and starting materials are free from acidic impurities. Passing solvents through a plug of neutral alumina can remove trace acids.
Section 3: Oxidation Reactions
Oxidation of the double bond in this compound can lead to epoxides, diols, or cleavage products. However, the allylic C-H bonds are also susceptible to oxidation, creating another class of potential side products.
FAQ: My oxidation reaction is giving me a mixture of epoxide and allylic oxidation products (cyclohexenone, cyclohexenol). How can I improve selectivity for epoxidation?
Answer: The competition between double bond epoxidation and allylic oxidation is a common challenge.[9][10] The outcome is highly dependent on the choice of oxidant and reaction conditions. Reagents like selenium dioxide (SeO₂) are known to favor allylic oxidation, while peroxy acids like m-CPBA are generally selective for epoxidation. However, even with m-CPBA, side reactions can occur.
Improving Selectivity for Epoxidation:
-
Choice of Oxidant: Use a dedicated epoxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable choice. For more sensitive substrates, Dimethyldioxirane (DMDO) is an excellent, albeit less stable, alternative that operates under neutral conditions.
-
Buffered Conditions: Peroxy acid reactions release a carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA). This acid can catalyze the ring-opening of the newly formed epoxide, leading to diols and other side products. To prevent this, add a solid buffer like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture.
-
Temperature Control: Epoxidations are exothermic. Run the reaction at 0 °C or lower to control the reaction rate and prevent over-oxidation or thermal decomposition of the oxidant and product.
Protocol: Selective Epoxidation with Buffered m-CPBA
-
Step 1: Suspend this compound and 2-3 equivalents of powdered sodium bicarbonate in dichloromethane (DCM).
-
Step 2: Cool the vigorously stirred suspension to 0 °C in an ice bath.
-
Step 3: Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise over 30-60 minutes.
-
Step 4: Allow the reaction to stir at 0 °C, monitoring by TLC.
-
Step 5: Upon completion, filter off the solids and wash the filtrate with a 10% sodium sulfite solution (to destroy excess peroxide), followed by saturated sodium bicarbonate solution and brine.
-
Validation: The crude product should show high purity by ¹H NMR and GC-MS, with minimal signals corresponding to allylic oxidation or ring-opened products.
References
- Chemistry Online. (2023). Wagner-Meerwein rearrangement.
-
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Available at: [Link]
-
Scribd. (n.d.). Wagner Meerwin Rearrangement: Reaction Conditions Mechanism Example Applications Problems. Available at: [Link]
- Birladeanu, L. (2000). The Story of the Wagner-Meerwein Rearrangement.
-
Organic Chemistry. (2020). Wagner-Meerwein Rearrangement Mechanism. YouTube. Available at: [Link]
-
Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2 Oxidation products of a cyclohexene, b styrene and c trans-stilbene. Available at: [Link]
-
Chemistry LibreTexts. (2021). 10.7: Hydrohalogenation—Electrophilic Addition of HX. Available at: [Link]
-
Wikipedia. (n.d.). Alkene. Available at: [Link]
-
Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI. Available at: [Link]
-
OrganicChemistryTutor.com. (2023). Hydrohalogenation of Alkenes. YouTube. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Shi, Y., et al. (2023).
-
ResearchGate. (n.d.). Products a of cyclohexene oxidation under various reaction conditions. Available at: [Link]
-
ResearchGate. (n.d.). Cyclohexene oxidation reaction products. Available at: [Link]
- National Institutes of Health. (2025). Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds.
- ResearchGate. (2025). (PDF) Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds.
- NC State University Libraries. (n.d.). 7.
- Chemistry LibreTexts. (2024). 7.
-
Ashenhurst, J. (2013). Carbocation Rearrangements In Alkene Addition Reactions. Master Organic Chemistry. Available at: [Link]
- Reddit. (2024). Find the major product.They gave 1,2,3 trimethyl cyclohexene as the answer.Can anyone explain how this product is formed as the carbocation stability will imply the product will be 1,5,5 trimethyl cyclohexene. r/OrganicChemistry.
- Royal Society of Chemistry. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes.
- Supa, A., et al. (2021).
- Sanchez, A. M., et al. (1999). On the Mechanism of the Acid/Base-Catalyzed Thermal Cis-Trans Isomerization of Methyl Orange. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews.
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Strategies for controlling stereoselectivity in reactions of 2,3,3-Trimethylcyclohexene
Welcome to the technical support center for synthetic strategies involving 2,3,3-trimethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stereochemical challenges posed by this sterically hindered alkene. Here, we provide in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format to help you achieve your desired stereochemical outcomes.
Foundational Concepts: Understanding the Stereochemical Landscape
Before troubleshooting specific reactions, it's crucial to understand the inherent structural features of this compound that govern its reactivity.
A Note on Nomenclature: The structure referred to as this compound is more formally named 1,6,6-trimethylcyclohexene according to IUPAC nomenclature[1]. Throughout this guide, we will use the user-provided name for consistency while acknowledging the formal designation.
FAQ: Why is achieving high stereoselectivity with this compound so challenging?
The primary challenge stems from profound steric hindrance [2][3]. The molecule's double bond is flanked by bulky methyl groups that create a highly asymmetric steric environment, dictating the facial selectivity of incoming reagents.
-
Gem-Dimethyl Group at C3 (Allylic Position): This is the most significant steric impediment. These two methyl groups create a formidable steric shield on one face of the cyclohexene ring. Reagents will preferentially approach the double bond from the opposite, less hindered face.
-
Methyl Group at C2 (Vinylic Position): This group further crowds the double bond, influencing regioselectivity in reactions like hydroboration and increasing the overall steric demand of the substrate.
This inherent structural bias is the dominant factor in most addition reactions. Controlling stereoselectivity, therefore, becomes a matter of either working with this bias or selecting highly specialized reagents that can overcome it.
Caption: Facial selectivity in the epoxidation of this compound.
2. Hydroboration-Oxidation
Q: My hydroboration-oxidation reaction is yielding a complex mixture of products with low diastereoselectivity. How can I improve the outcome to favor a single alcohol?
A: The hydroboration-oxidation sequence is designed to produce an anti-Markovnikov alcohol via a syn-addition of H and BH₂ across the double bond.[4][5] In this substrate, the boron will add to C2, and the hydride to C1. The stereoselectivity is determined by the facial approach of the borane reagent, which, like in epoxidation, is governed by sterics. Low selectivity often points to the choice of borane.
Troubleshooting Strategy:
-
Increase Steric Bulk of the Borane: Standard borane (BH₃·THF) can sometimes show reduced selectivity with highly substituted alkenes. Using a bulkier borane reagent will amplify the sensitivity to the substrate's steric environment, leading to a cleaner reaction. [4]* Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C or -25 °C) can enhance selectivity by favoring the transition state with the lowest activation energy, which is the one that minimizes steric clash.
Data Summary: Comparison of Borane Reagents
| Reagent | Structure | Typical Diastereoselectivity | Rationale for Use |
| Borane-THF | BH₃·THF | Moderate to Good | Standard, readily available reagent. |
| Disiamylborane | Sia₂BH | Good to Excellent | Increased steric bulk improves selectivity. |
| 9-Borabicyclononane | 9-BBN | Excellent | Highly sensitive to steric hindrance; often the reagent of choice for maximizing selectivity. |
Recommended Protocol: For maximum stereoselectivity, use 9-BBN. Its large steric profile ensures it will add exclusively from the face opposite the gem-dimethyl group.
3. Dihydroxylation: Accessing Syn vs. Anti Diols
Q: I need to synthesize a specific diastereomer of 2,3-dimethyl-1,2-cyclohexanediol. How do I control the reaction to produce either the syn or anti diol?
A: This is a common synthetic challenge where the desired stereochemistry dictates the entire reaction strategy. You must choose between two fundamentally different mechanistic pathways.
Troubleshooting Workflow:
Caption: Decision workflow for synthesizing syn- and anti-diols.
-
For Syn-Diol Synthesis: Use a reagent that performs a concerted syn-addition. The classic and most reliable method is Upjohn dihydroxylation (catalytic OsO₄ with NMO as the co-oxidant).[6] The bulky osmate ester intermediate will form on the less sterically hindered face of the alkene, leading to a single major diastereomer of the syn-diol.
-
For Anti-Diol Synthesis: This requires a two-step sequence.
-
Epoxidation: First, form the epoxide using a reagent like m-CPBA. As discussed, this will selectively form the epoxide on the less hindered face.
-
Acid-Catalyzed Ring Opening: Treat the epoxide with an acid catalyst (e.g., dilute H₂SO₄ or HClO₄) in water. The water molecule will act as a nucleophile and attack one of the epoxide carbons in an Sₙ2-like fashion, leading to inversion of configuration at that center and yielding the anti-diol.[7][8]
-
Detailed Experimental Protocol
Protocol: Diastereoselective Hydroboration-Oxidation using 9-BBN
This protocol is optimized for achieving the highest possible diastereoselectivity for the synthesis of trans-(1R,2R,6S)-1,6,6-trimethylcyclohexan-2-ol (and its enantiomer).
Materials:
-
This compound (1,6,6-trimethylcyclohexene)
-
9-BBN (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (NaOH), 6 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (e.g., 10 mmol). Dissolve it in 50 mL of anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Hydroboration: Slowly add the 0.5 M solution of 9-BBN in THF (e.g., 11 mmol, 1.1 equivalents) to the stirred solution of the alkene via syringe over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.
-
Oxidation Setup: Cool the flask back down to 0 °C.
-
Oxidation: Cautiously and sequentially add the following reagents:
-
15 mL of ethanol
-
15 mL of 6 M aqueous NaOH
-
Slowly, dropwise, add 15 mL of 30% H₂O₂. Caution: This addition is exothermic. Maintain the temperature below 20 °C.
-
-
Heating: After the H₂O₂ addition is complete, remove the ice bath and heat the mixture to 50 °C for 1 hour to ensure complete oxidation.
-
Workup: Cool the mixture to room temperature. Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude alcohol via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
References
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
-
Jagriti Sharma. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Steric effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Vincent Bruno. (2012). Bromocyclohexane, no SN2 rxn b/c steric hindrance, no E2 b/c cold Ch.7.WP.UG.#17. YouTube. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Castillo, R. (2018). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Redalyc. Retrieved from [Link]
-
Science Forums. (2009). Directing Groups on a Cyclohexane. Retrieved from [Link]
- Chen, L., & Xu, S. (2023). Ligand-Enabled Regio- and/or Stereoselective Hydroboration of Alkenes. Synlett, 34, 2103–2109.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]
-
Southgate, E. H., et al. (n.d.). Dearomative Dihydroxylation with Arenophiles. IRIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Retrieved from [Link]
-
NIH. (n.d.). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. Retrieved from [Link]
-
NIH. (n.d.). syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Mechanism of enzyme-mediated epoxidation of alkenes and.... Retrieved from [Link]
-
Pearson. (n.d.). When (E)-3-methylhex-3-ene undergoes hydroboration–oxidation, two.... Retrieved from [Link]
-
PubMed. (n.d.). Highly stereoselective synthesis of aristeromycin through dihydroxylation of 4-aryl-1-azido-2-cyclopentenes. Retrieved from [Link]
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Overcoming challenges in the scale-up of 2,3,3-Trimethylcyclohexene synthesis
Welcome to the technical support center for the synthesis of 2,3,3-trimethylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the challenges associated with the scale-up of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Overview of the Primary Synthesis Route
The most common and scalable method for synthesizing this compound (also known as 1,6,6-trimethylcyclohexene) is the acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol. This reaction proceeds via a carbocation intermediate, which is a critical aspect to consider as it can lead to the formation of various isomeric byproducts. Understanding and controlling the reaction conditions are paramount to achieving a high yield and purity of the desired product.
The overall transformation is as follows:
Figure 1. Acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol to this compound.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address potential problems during the synthesis and scale-up.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the acid-catalyzed dehydration of alcohols are often due to an incomplete reaction or competing side reactions. Here are the primary factors to investigate:
-
Incomplete Reaction: The dehydration of alcohols is a reversible equilibrium-driven process.[1] To drive the reaction towards the product side, it is crucial to remove the alkene and/or water as they are formed, in accordance with Le Chatelier's principle.
-
Solution: Employ a Dean-Stark apparatus or a simple distillation setup to continuously remove the lower-boiling alkene product from the reaction mixture.[1] This will shift the equilibrium towards the formation of this compound.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, if the temperature is too high, it can promote side reactions and decomposition.
-
Solution: The optimal temperature will depend on the specific acid catalyst and its concentration. For a sulfuric acid-catalyzed reaction, a temperature range of 140-170°C is typically employed.[2] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Choice of Acid Catalyst: While sulfuric acid is a common choice, it is a strong oxidizing agent and can lead to charring and the formation of sulfur dioxide, especially at higher temperatures.[2]
-
Solution: Consider using concentrated phosphoric acid as an alternative. It is less oxidizing and generally produces a cleaner reaction with fewer byproducts.[2]
-
Q2: I am observing multiple products in my GC-MS analysis. What are these byproducts and how can I minimize their formation?
A2: The formation of multiple alkene isomers is a common challenge in this synthesis due to the involvement of carbocation intermediates. The primary byproducts are typically isomers of trimethylcyclohexene.
-
Carbocation Rearrangements: The initially formed secondary carbocation can undergo a Wagner-Meerwein rearrangement, such as a 1,2-hydride shift or a 1,2-methyl shift, to form a more stable tertiary carbocation.[3][4][5] This rearranged carbocation can then be deprotonated to yield different alkene isomers.
-
Explanation: The stability of carbocations follows the order: tertiary > secondary > primary. The driving force for the rearrangement is the formation of a more stable carbocation intermediate.[6]
-
Solution: Controlling the reaction temperature can help influence the product distribution. Lower temperatures may favor the kinetic product over the thermodynamic product, which may arise from rearrangement. Additionally, the choice of a less-coordinating acid catalyst might influence the lifetime of the carbocation and its propensity to rearrange.
-
-
Zaitsev's vs. Hofmann Elimination: The deprotonation of the carbocation intermediate can occur at different adjacent carbon atoms, leading to different isomers. According to Zaitsev's rule, the more substituted (and generally more stable) alkene will be the major product.[7] However, under certain conditions, the less substituted Hofmann product can also be formed.
-
Solution: To favor the thermodynamically more stable Zaitsev product (in this case, this compound is a tetrasubstituted alkene), ensure the reaction reaches equilibrium. This can be achieved by using a sufficient reaction time and temperature.
-
The following diagram illustrates the potential reaction pathways, including the formation of the desired product and a rearranged isomer.
Figure 2. Potential reaction pathways in the dehydration of 2,3,3-trimethylcyclohexanol.
Q3: The purification of the final product is proving difficult. How can I effectively separate this compound from its isomers?
A3: The separation of closely boiling alkene isomers is a significant challenge in this synthesis.
-
Fractional Distillation: Since the boiling points of the different trimethylcyclohexene isomers are likely to be very close, a simple distillation will not be effective.
-
Solution: Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). The efficiency of the separation will depend on the number of theoretical plates in the column. Careful control of the distillation rate is also crucial.
-
-
Chromatographic Methods: For laboratory-scale purifications where high purity is required, chromatographic techniques are often more effective.
-
Solution: Preparative gas chromatography (Prep-GC) can be used to separate the isomers based on their different retention times. Alternatively, column chromatography using a nonpolar stationary phase (like silica gel) and a nonpolar eluent (like hexane) may provide some separation, although it can be challenging for non-functionalized hydrocarbons.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal precursor for the synthesis of this compound?
A: The most direct precursor is 2,3,3-trimethylcyclohexanol. A common synthetic route to this alcohol is the reduction of 2,2,6-trimethylcyclohexanone, for example, using a palladium-on-carbon catalyst with hydrogen gas.[8]
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Concentrated acids like sulfuric and phosphoric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood. The alkene products are flammable, so avoid any open flames or sparks.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the different isomers and confirming their molecular weight from the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed structural information to confirm the identity of the major product and identify any isomeric impurities.
-
Infrared (IR) Spectroscopy: The presence of a C=C bond can be confirmed by a characteristic absorption band in the IR spectrum.
Q: Can I use a solid acid catalyst for this reaction?
A: Yes, solid acid catalysts such as zeolites or acidic resins can be used for the dehydration of alcohols. These can offer advantages in terms of easier separation of the catalyst from the reaction mixture and potentially higher selectivity. The varying steric environment within zeolites can influence the reaction rates and pathways.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2,3,3-Trimethylcyclohexanol
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a condenser, place 2,3,3-trimethylcyclohexanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated phosphoric acid (approximately 10-15% by volume).
-
Heating and Distillation: Heat the mixture to a temperature where the alkene product begins to distill over (typically around 130-150°C). Collect the distillate, which will be a mixture of the alkene and water.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter to remove the drying agent. The crude product can then be purified by fractional distillation.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reaction Temperature | 60-170°C | [2][8] |
| Catalyst | Conc. H₂SO₄ or H₃PO₄ | [2] |
| Boiling Point (1,3,3-trimethylcyclohexene) | ~139°C | [10] |
| Purity (achievable with fractional distillation) | >95% | - |
References
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Wikipedia. Wagner–Meerwein rearrangement. [Link]
- L.S.College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement.
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Chemistry LibreTexts. (2019, June 1). 30.1: Wagner-Meerwein Rearrangements. [Link]
- Experiment #5.
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Scribd. Wagner Meerwin Rearrangement. [Link]
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Slideshare. WAGNER-MEERWEIN REARRANGEMENT. [Link]
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National Center for Biotechnology Information. (2020, October 15). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. [Link]
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OSTI.GOV. Towards understanding and predicting the hydronium ion catalyzed dehydration of cyclic- primary, secondary and tertiary alcohols. [Link]
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PubChem. This compound. [Link]
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ResearchGate. (2025, August 6). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. [Link]
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- PC GAMESS Tutorial.
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Chemguide. dehydration of alcohols. [Link]
- Google Patents. US3890370A - Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes.
-
YouTube. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. [Link]
- Google Patents. DE2547223C3 - Process for the preparation of 2,6,6-trimethyl-cyclohex-2-en-1-one.
-
YouTube. (2020, July 6). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. [Link]
-
UNT Digital Library. The Synthesis and Purification of Aromatic Hydrocarbons 4: 1,2,3-Trimethylbenzene. [Link]
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PubChem. 1,3,3-Trimethylcyclohexene. [Link]
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PubChem. (3S,6R)-1,3,6-trimethylcyclohexene. [Link]
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- Reddit. (2024, August 6). Find the major product.They gave 1,2,3 trimethyl cyclohexene as the answer.Can anyone explain how this product is formed as the carbocation stability will imply the product will be 1,5,5 trimethyl cyclohexene.
-
Royal Society of Chemistry. (Z)-1-(2-(2,6,6-trimethylcyclohex-1-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]
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PubChem. 1,2,3-Trimethylcyclohex-1-ene. [Link]
- ResearchGate. (2025, August 7). Synthesis of five- and six-membered 2-trimethylsilyl-1,3,3-trimethylcycloalkenes: A novel preparation of alkyl/alkenyl/aryl-(1′,3′,3′-trimethylcyclopentenyl)ketones.
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ACS Publications. Synthesis of the Geometrical Isomers of 1,2,3-Trimethylcyclohexane 1. [Link]
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-
Chemsrc. 1,3,3-trimethylcyclohexene. [Link]
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Technical Support Center: Catalyst Selection and Optimization for 2,3,3-Trimethylcyclohexene Isomerization
Welcome to the technical support center for the catalytic isomerization of 2,3,3-trimethylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success. Our approach is grounded in established catalytic principles, drawing from extensive research in terpene and cyclohexene isomerization to provide actionable insights.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the isomerization of this compound. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Conversion of this compound
Question: My reaction shows very low conversion of the starting material, even after a prolonged reaction time. What are the likely causes and how can I improve the conversion rate?
Answer: Low conversion is a common hurdle that can often be traced back to catalyst activity or reaction conditions. Here’s a systematic approach to troubleshoot this issue:
Step 1: Catalyst Activation and Integrity
-
Verify Catalyst Activation: Many solid acid catalysts, particularly zeolites, require thermal activation (calcination) to remove adsorbed water and generate active acid sites. Ensure your activation protocol (temperature, time, atmosphere) is appropriate for your chosen catalyst. For instance, zeolites are often activated by heating under a flow of dry air or an inert gas.
-
Assess Catalyst Deactivation: The catalyst may have been deactivated by impurities in the feed or by coke formation during the reaction.[1][2] Consider performing a characterization of the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to check for carbon deposits.[1]
Step 2: Reaction Conditions
-
Temperature Optimization: Isomerization reactions are sensitive to temperature. If the temperature is too low, the activation energy barrier may not be overcome. Incrementally increase the reaction temperature and monitor the conversion. Be aware that excessively high temperatures can lead to unwanted side reactions.[3]
-
Catalyst Loading: The catalyst-to-substrate ratio is a critical parameter. A low catalyst loading may result in a slow reaction rate. Try increasing the amount of catalyst in your reaction mixture.
Step 3: Mass Transfer Limitations
-
Mixing and Agitation: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the reactant and the catalyst surface. If you are using a stirred-tank reactor, ensure the agitation speed is sufficient to suspend the catalyst particles uniformly.
-
Catalyst Particle Size: Smaller catalyst particles offer a higher surface area, which can improve the reaction rate. However, very fine particles can be difficult to handle and separate.
Issue 2: Poor Selectivity to the Desired Isomer
Question: My reaction is producing a mixture of isomers and other byproducts, with a low yield of the target compound. How can I improve the selectivity?
Answer: Poor selectivity is often a result of the catalyst's properties and the reaction conditions favoring multiple reaction pathways.
Step 1: Catalyst Selection and Modification
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Acidity of the Catalyst: The strength and type (Brønsted vs. Lewis) of acid sites on the catalyst play a crucial role in determining selectivity.[4] Very strong acid sites can promote cracking and other side reactions.[3] Consider using a catalyst with moderate acidity. For zeolites, the acidity can be tuned by varying the silica-to-alumina ratio (SAR); a higher SAR generally corresponds to lower acid site density and weaker acidity.
-
Shape Selectivity: Zeolites are known for their shape-selective properties, which can be exploited to favor the formation of a specific isomer.[5] The pore size and structure of the zeolite can influence which isomers are formed and can diffuse out of the catalyst pores. Zeolites like ZSM-5, Beta, and Y are commonly used in isomerization reactions.[3]
Step 2: Optimizing Reaction Conditions
-
Temperature Control: As with conversion, temperature is a key factor in controlling selectivity. Lowering the reaction temperature can sometimes suppress side reactions that have higher activation energies.[3]
-
Contact Time: The residence time of the reactants on the catalyst surface can affect selectivity. A shorter contact time (higher flow rate in a continuous reactor or shorter reaction time in a batch reactor) may reduce the extent of consecutive reactions that lead to undesired products.
Step 3: Introduction of an Inert Atmosphere
-
Preventing Oxidation: Some side reactions may be oxidative. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these unwanted pathways.
Issue 3: Rapid Catalyst Deactivation
Question: My catalyst shows good initial activity, but its performance quickly declines. What is causing this rapid deactivation, and how can I mitigate it?
Answer: Rapid catalyst deactivation is a significant challenge in many industrial processes. The primary causes are typically coke formation and poisoning.[1][6]
Step 1: Diagnosing the Cause of Deactivation
-
Coke Formation: Isomerization reactions often involve carbocationic intermediates, which can undergo polymerization and cyclization to form heavy hydrocarbon deposits (coke) on the catalyst surface. This blocks the active sites and pores.[2] A visual inspection of the spent catalyst (darkening) and analysis by TGA can confirm coking.[1]
-
Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can strongly and sometimes irreversibly bind to the active sites of the catalyst, leading to poisoning.[6] Elemental analysis of the spent catalyst can help identify potential poisons.
Step 2: Strategies to Minimize Deactivation
-
Feed Purification: Ensure your this compound starting material is of high purity. Pre-treating the feed to remove potential poisons can significantly extend catalyst life.
-
Reaction Condition Modification:
-
Catalyst Regeneration: If deactivation is due to coking, the catalyst can often be regenerated. A common method is a controlled burn-off of the coke in a stream of air or an inert gas containing a low concentration of oxygen.[3]
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common issues in this compound isomerization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most promising types of catalysts for this compound isomerization?
A1: Based on studies of similar terpene and cyclohexene isomerizations, the most promising catalysts are solid acids. These can be broadly categorized as:
-
Zeolites: These are crystalline aluminosilicates with well-defined pore structures and tunable acidity.[5] Zeolites like Beta, Y, and ZSM-5 have shown high activity and selectivity in various isomerization reactions.[3] Their shape-selective nature is a key advantage.[8]
-
Solid Phosphoric Acid (SPA): SPA is a strong acid catalyst that can be effective for isomerization.[3]
-
Sulfated Metal Oxides: Materials like sulfated zirconia exhibit superacidic properties and can be highly active catalysts.[9]
-
Ionic Liquids: These are salts that are liquid at low temperatures and can act as both solvents and catalysts.[10] Lewis acidic ionic liquids have been used for the polymerization and isomerization of terpenes.[11][12]
Catalyst Comparison Table
| Catalyst Type | Advantages | Disadvantages |
| Zeolites | High surface area, tunable acidity, shape selectivity, thermal stability.[5] | Susceptible to deactivation by coking, potential for mass transfer limitations.[8] |
| Solid Phosphoric Acid | Strong acidity, high activity.[3] | Can be corrosive, potential for leaching of the active phase. |
| Sulfated Metal Oxides | Superacidic, high activity at lower temperatures.[9] | Can be sensitive to water, may deactivate via coke formation. |
| Ionic Liquids | Tunable properties, can act as both solvent and catalyst, potentially "green" solvents.[10][13] | Higher cost, potential for product separation challenges. |
Q2: What are the expected major products of this compound isomerization?
A2: The isomerization of this compound is expected to proceed through carbocationic intermediates, leading to a variety of isomers. The product distribution will be highly dependent on the catalyst and reaction conditions. Possible products include other trimethylcyclohexene isomers formed by double bond migration (e.g., 1,5,5-trimethylcyclohexene) and skeletal rearrangements leading to methylcyclopentene derivatives.[14] The thermodynamic stability of the different isomers will also play a significant role in the final product mixture, especially at higher temperatures and longer reaction times.
Proposed Reaction Pathway
Caption: A simplified proposed reaction pathway for the acid-catalyzed isomerization of this compound.
Q3: What analytical techniques are best suited for monitoring the reaction and characterizing the products?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is the primary technique for separating and quantifying the reactants and products.[15] The use of an appropriate capillary column is crucial for separating the different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the products, especially for distinguishing between different isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and can be helpful in monitoring the disappearance of the starting material and the appearance of products.[15]
Q4: How do I prepare and activate a zeolite catalyst for this reaction?
A4: The following is a general protocol for the preparation and activation of a zeolite catalyst. Note that the specific conditions may vary depending on the type of zeolite.
Experimental Protocol: Zeolite Catalyst Activation
-
Ion Exchange (if necessary): To introduce Brønsted acidity, the zeolite (often supplied in its sodium form, e.g., Na-ZSM-5) is typically ion-exchanged with an ammonium salt solution (e.g., NH₄NO₃).
-
Suspend the zeolite in a 1 M NH₄NO₃ solution.
-
Stir the suspension at approximately 80°C for several hours.
-
Filter, wash with deionized water until the filtrate is free of nitrate ions, and dry overnight at 100-120°C.
-
-
Calcination: This step converts the ammonium form of the zeolite to the acidic protonated form.
-
Place the dried, ion-exchanged zeolite in a ceramic crucible in a muffle furnace.
-
Ramp the temperature slowly (e.g., 2-5°C/min) to 500-550°C.
-
Hold at this temperature for 3-5 hours in a flow of dry air.
-
Cool the catalyst slowly to room temperature, preferably in a desiccator to prevent rehydration.
-
References
-
Arata, K., & Tanabe, K. (1980). Isomerization of Cyclohexene Oxide over Solid Acids and Bases. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Arata, K., & Tanabe, K. (1980). Isomerization of Cyclohexene Oxide over Solid Acids and Bases. OiPub. Available at: [Link]
-
Request PDF. (2025). Enhanced catalytic isomerization of α-pinene over mesoporous zeolite beta of low Si/Al ratio by NaOH treatment. ResearchGate. Available at: [Link]
-
Wróblewska, A., et al. (2019). Isomerization of limonene over natural zeolite-clinoptilolite. Clay Minerals. Available at: [Link]
-
Isomerization of Limonene on Zeolite-containing Catalysts Based on Kaolin. Lidsen. Available at: [Link]
-
The Role of the Anion in Imidazolium-Based Ionic Liquids for Fuel and Terpenes Processing. MDPI. Available at: [Link]
-
Hoefnagel, A. J., & van Bekkum, H. (2002). Selective alkylation of methylbenzenes with cyclohexene catalyzed by solid acids. Ovid. Available at: [Link]
-
Request PDF. (2025). Polymerization of alpha-pinene using Lewis acidic ionic liquid as catalyst for production of terpene resin. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Ionic Liquids: Perspectives for Organic and Catalytic Reactions. ResearchGate. Available at: [Link]
-
LABTips: Troubleshooting Tricky Terpenes. (2022). Labcompare.com. Available at: [Link]
-
The process of synthesis cyclohexene in continuous catalytic-rectification by solid acid system. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Study of Catalysts Deactivation in Isomerization Process to Produce High Octane Gasoline. ResearchGate. Available at: [Link]
-
Synthesis of Solid Acid Catalysts Based on TiO2- SO42-and Pt/TiO2. (2013). Scirp.org. Available at: [Link]
-
Development of Ionic Liquids as Green Reaction Media and Catalysts. MDPI. Available at: [Link]
-
Optimization of the Reaction Conditions. (2024). ResearchGate. Available at: [Link]
-
Ismayilli, A., & Sabir, E. (2022). Catalytic Isomerization of Hydrocarbons in the Presence of Modified Ionic Liquids. European Research Materials. Available at: [Link]
-
Reaction conditions optimization for the cycloisomerization to access exocyclic 1,3-dienes a. ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Catalyst for rapid and selective alkene isomerization. San Diego State University. Available at: [Link]
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Zeolite-Containing Catalysts in Alkylation Processes. (2022). Lidsen. Available at: [Link]
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Enhanced Selectivity and Stability of Finned Ferrierite Catalysts in Butene Isomerization. OSTI.GOV. Available at: [Link]
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Study of Catalysts Deactivation in Isomerization Process to Produce High Octane Gasoline. Digital Repository. Available at: [Link]
-
Aromatization and isomerization of methylcyclohexane over Ni catalysts supported on different supports. ResearchGate. Available at: [Link]
-
1,3,3-Trimethylcyclohexene. PubChem. Available at: [Link]
-
(3S,6R)-1,3,6-trimethylcyclohexene. PubChem. Available at: [Link]
-
1,2,3-Trimethylcyclohex-1-ene. PubChem. Available at: [Link]
-
Bugging hop analysis - On the isomerization and oxidation of terpene alcohols during steam distillation. ResearchGate. Available at: [Link]
-
Highly selective skeletal isomerization of cyclohexene over zeolite-based catalysts for high-purity methylcyclopentene production. ResearchGate. Available at: [Link]
-
Catalyst Deactivation Processes during 1‑Hexene Polymerization. UVIC. Available at: [Link]
-
Bimetallic Catalysts for Isomerization of Alkanes (A Review). ResearchGate. Available at: [Link]
-
Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. ResearchGate. Available at: [Link]
-
3,3,6-Trimethylcyclohexene. PubChem. Available at: [Link]
-
Find the major product.They gave 1,2,3 trimethyl cyclohexene as the answer.Can anyone explain how this product is formed as the carbocation stability will imply the product will be 1,5,5 trimethyl cyclohexene. Reddit. Available at: [Link]
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Preventing polymerization of 2,3,3-Trimethylcyclohexene during storage and reactions
Welcome to the technical support center for 2,3,3-Trimethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing unwanted polymerization during storage and reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
I. Understanding the Challenge: The Reactivity of this compound
This compound is a substituted alkene with considerable utility in organic synthesis. However, its reactivity is a double-edged sword. The electron-rich double bond, influenced by the inductive effect of the three methyl groups, makes it susceptible to both radical and cationic polymerization.[1][2] Uncontrolled polymerization can lead to failed reactions, low yields, and the formation of intractable materials, posing significant challenges in experimental work. This guide provides the expertise to mitigate these risks.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and use of this compound.
Q1: My freshly opened bottle of this compound has a slight yellow tint. Is it still usable?
A slight yellowing can indicate the initial stages of oxidation or oligomerization.[3] While it may be usable for some robust reactions, for sensitive applications, it is highly recommended to purify the material before use. Purification can be achieved by passing it through a column of activated basic alumina or by careful distillation.[3]
Q2: What are the primary triggers for the polymerization of this compound?
The two primary pathways for unwanted polymerization are:
-
Radical Polymerization: Initiated by free radicals, which can be generated by peroxides formed from exposure to air (oxygen), or by heat and UV light.[4][5]
-
Cationic Polymerization: Initiated by acidic species. This is a significant concern as many organic reactions are catalyzed by Brønsted or Lewis acids.[6] The electron-donating methyl groups stabilize the intermediate carbocation, facilitating this process.[2]
Q3: What is a polymerization inhibitor, and do I need to remove it before my reaction?
A polymerization inhibitor is a chemical added in small quantities to prevent premature polymerization during storage.[5] For this compound, this is typically a radical inhibitor like Butylated Hydroxytoluene (BHT). In most cases, yes, the inhibitor should be removed before proceeding with your reaction, as it can interfere with the desired chemical transformation.
Q4: What is the difference between an inhibitor and a retarder?
An inhibitor provides a distinct induction period where no polymerization occurs until it is completely consumed. A retarder, on the other hand, merely slows down the rate of polymerization without a complete halt.[5] For laboratory purposes, we are primarily concerned with inhibitors.
III. Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section provides a systematic approach to troubleshooting common problems encountered during the use of this compound.
Issue 1: Increased Viscosity or Solidification of the Reaction Mixture
-
Symptom: Your reaction mixture becomes noticeably thicker, turns into a gel, or solidifies completely.
-
Probable Cause: Runaway polymerization has occurred.
-
Immediate Action: If the reaction is exothermic and the temperature is rising uncontrollably, cool the reaction vessel in an ice bath immediately.
-
Troubleshooting Steps:
-
Review Your Reagents: Were any of your reagents acidic? Even trace amounts of acid can initiate cationic polymerization.[7]
-
Check Your Solvents: Were your solvents peroxide-free? Ethers, for example, are notorious for forming explosive peroxides upon storage, which are potent radical initiators.[4] Always use freshly distilled or certified peroxide-free solvents.
-
Assess the Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? Oxygen from the air can initiate radical polymerization.[4]
-
Consider Temperature: High reaction temperatures can accelerate both radical and cationic polymerization.[4]
-
Issue 2: Low Yield of Desired Product with an Insoluble Byproduct
-
Symptom: You obtain a low yield of your target molecule, and a significant amount of an insoluble, sticky, or solid material is present in the reaction flask.
-
Probable Cause: A slower, competing polymerization reaction consumed a significant portion of your starting material.
-
Troubleshooting Steps:
-
Inhibitor Addition: For reactions that are not sensitive to inhibitors, consider adding a small amount of a suitable inhibitor to suppress polymerization.
-
Optimize Reaction Conditions: Lowering the reaction temperature can often favor the desired reaction over polymerization.[4]
-
Reagent Purity: Ensure your this compound was purified to remove any existing oligomers or oxidation products before the reaction.
-
IV. Protocols for Preventing Polymerization
Proactive measures are crucial for success. This section provides detailed protocols for storage, inhibitor selection, and purification.
A. Proper Storage of this compound
To ensure the long-term stability of this compound, follow these storage guidelines:
-
Temperature: Store in a cool, dark place, ideally refrigerated at 2-8°C.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air.[3]
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
B. Selecting and Using Inhibitors
The choice of inhibitor depends on the potential polymerization pathway you are trying to prevent.
| Inhibitor Type | Example | Mechanism of Action | Typical Concentration | Primary Use Case |
| Radical Inhibitor (Phenolic) | Butylated Hydroxytoluene (BHT) | Scavenges free radicals, preventing the initiation of radical polymerization. | 100-500 ppm | Storage and reactions sensitive to radical formation (e.g., high-temperature reactions, reactions involving radical initiators). |
| Cationic Inhibitor (Amine Base) | Triethylamine (TEA) | Neutralizes trace acids and scavenges carbocations, preventing the initiation of cationic polymerization.[8][9] | 0.01-0.1 wt% | Reactions involving acidic reagents or catalysts where cationic polymerization is the primary concern. |
C. Experimental Protocol: Removal of BHT Inhibitor
For many synthetic applications, the removal of the BHT storage inhibitor is a critical first step.
Method 1: Basic Alumina Column Chromatography
This is a fast and efficient method for removing phenolic inhibitors.[3]
-
Materials:
-
This compound containing BHT
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disk
-
Hexane (or another non-polar solvent)
-
Collection flask
-
-
Procedure:
-
Place a small plug of glass wool at the bottom of the column.
-
Dry-pack the column with activated basic alumina. A column of about 10-15 cm in height is typically sufficient for small-scale purifications.
-
Pre-elute the column with hexane.
-
Carefully load the this compound onto the top of the alumina.
-
Elute the this compound with hexane, collecting the purified product in a clean, dry flask. The BHT will be retained on the basic alumina.
-
Use the purified alkene immediately or store it under an inert atmosphere at 2-8°C for a short period.
-
Method 2: Aqueous Base Wash
This method is suitable for larger quantities but may be less effective at removing all traces of the inhibitor.
-
Materials:
-
This compound containing BHT
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Collection flask
-
-
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution and shake vigorously. The phenolic BHT will be deprotonated and extracted into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with 1 M NaOH two more times.
-
Wash the organic layer with brine to remove any residual NaOH.
-
Separate the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the purified this compound.
-
V. Visualizing the Mechanisms and Solutions
The following diagrams illustrate the key polymerization pathways and the decision-making process for troubleshooting.
Caption: Key initiation and propagation steps in radical and cationic polymerization of this compound.
Caption: Troubleshooting decision tree for unwanted polymerization.
VI. References
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PubMed Central. [Link]
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PubMed. [Link]
-
Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. PubMed. [Link]
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. Oregon Health & Science University. [Link]
-
(PDF) INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE. ResearchGate. [Link]
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. ResearchGate. [Link]
-
E1: Alkenes from alcohols. Web Pages. [Link]
-
Troubleshooting step growth polymerization. Reddit. [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. University of Massachusetts. [Link]
-
Column chromatography of phenolics?. ResearchGate. [Link]
-
10.9: Polymerization of Alkenes. Chemistry LibreTexts. [Link]
-
Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor. Scientific Research Publishing. [Link]
-
Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate?. ResearchGate. [Link]
-
Removal of Butylated Hydroxyanisole with Enzyme Based Polymerization Using Organo-Clays. DergiPark. [Link]
-
Photochemical rearrangements of substituted thiochromanone sulfoxidesl. Canadian Journal of Chemistry. [Link]
-
Purification of cyclohexane. Google Patents.
-
How Do Polymerization Inhibitors Work?. YouTube. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PubMed Central. [Link]
-
Preparation of cyclohexene. The Royal Society of Chemistry. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
Trouble with Column Chromatography of phenolic compounds.. Reddit. [Link]
-
Inhibition of Free Radical Polymerization: A Review. National Institutes of Health. [Link]
-
Triethylamine. Wikipedia. [Link]
-
Principles of Polymerization. College of Engineering and Applied Science. [Link]
-
Reactivity of Alkenes. Chemistry LibreTexts. [Link]
-
acid-catalyzed polymerization reactions: Topics by Science.gov. Science.gov. [Link]
-
Triethylamine-based catalysts for the melt polymerization of carbonate monomers. Royal Society of Chemistry. [Link]
-
Column Chromatography. YouTube. [Link]
-
3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
Effect of triethylamine on the formation of polycarbonates from a bischloroformate and bisphenol in an organic solvent. ScienceDirect. [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PubMed Central. [Link]
-
E2 elimination: Substituted cyclohexanes. Khan Academy. [Link]
-
hydration of alkenes to make alcohols. Chemguide. [Link]
-
What is high performance polymerization inhibitor?. Wako Pure Chemical Industries. [Link]
-
Cationic polymerization. Wikipedia. [Link]
-
Polymerization inhibitor composition and method of inhibiting polymerization of distillable monomers. Google Patents.
-
Microchannel reactive distillation for the conversion of aqueous ethanol to ethylene. ResearchGate. [Link]
-
Triethylamine. National Institutes of Health. [Link]
-
Why the formation of a fog is observed when triethylamine is added?. Chemistry Stack Exchange. [Link]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Analytical Methods for Monitoring 2,3,3-Trimethylcyclohexene Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on the analytical methods for monitoring the progress of reactions involving 2,3,3-Trimethylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring, ensuring accurate and reproducible results. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis and transformation of this compound, a key intermediate in various chemical industries, precise monitoring of reaction progress is paramount. It allows for the determination of reaction kinetics, optimization of reaction conditions, identification of byproducts, and ultimately, ensuring the desired product yield and purity. This guide provides a comprehensive overview of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Choosing Your Analytical Weapon: A Decision Workflow
Selecting the appropriate analytical technique is the first critical step. The choice depends on several factors including the volatility of the reactants and products, the complexity of the reaction mixture, and the specific information required (e.g., qualitative identification, quantitative measurement, or structural elucidation).
Caption: Decision tree for selecting the appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds like this compound and its derivatives.[1] It offers excellent separation and definitive identification based on mass spectra.
Frequently Asked Questions & Troubleshooting
Question: Why am I seeing poor peak shape (tailing or fronting) for my analyte?
Answer: Peak asymmetry is a common issue in GC analysis and can significantly affect integration and quantification.[2][3]
-
Causality & Solution:
-
Active Sites: The column or inlet liner may have active sites (e.g., exposed silanols) that interact with your analytes. This is particularly problematic for polar compounds.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
Action: Dilute your sample or use a split injection to reduce the amount of sample entering the column.
-
-
Improper Temperature: If the injector temperature is too low, the sample may not vaporize completely and uniformly.[6]
-
Action: Ensure the injector temperature is appropriate for the boiling point of your analytes.
-
-
Question: My retention times are shifting between runs. What's causing this?
Answer: Consistent retention times are crucial for reliable peak identification. Drifting retention times suggest a change in the chromatographic system.[7]
-
Causality & Solution:
-
Leaks: A leak in the carrier gas line or septum will alter the flow rate and, consequently, retention times.
-
Action: Perform a leak check of your system. Regularly replace the septum.[6]
-
-
Column Temperature Fluctuation: Inconsistent oven temperatures will directly impact retention.
-
Action: Verify the stability and accuracy of your GC oven's temperature control.
-
-
Column Contamination: Buildup of non-volatile material on the column can change its properties.
-
Action: Trim the first few centimeters of the column or bake it out at a high temperature (within the column's limits).[8]
-
-
Question: I'm observing ghost peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that can interfere with the analysis of your target compounds.[3]
-
Causality & Solution:
-
Septum Bleed: Degraded septa can release volatile compounds into the injector.
-
Action: Use high-quality, low-bleed septa and replace them regularly.[6]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as peaks.
-
Action: Ensure high-purity carrier gas and use appropriate gas traps to remove oxygen and moisture.[9]
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Action: Implement a thorough wash sequence for the syringe and consider a bake-out step between runs.
-
-
Experimental Protocol: Sample Preparation for GC-MS Analysis
A robust sample preparation protocol is essential for obtaining high-quality GC-MS data.[1][10]
-
Reaction Quenching: At the desired time point, withdraw an aliquot of the reaction mixture and immediately quench the reaction to halt any further transformation. This can be achieved by rapid cooling or by adding a quenching agent.
-
Extraction: If the reaction solvent is not suitable for GC-MS (e.g., high boiling point, reactive), perform a liquid-liquid extraction.[1] Choose a volatile, non-polar organic solvent such as hexane or dichloromethane.
-
Drying: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) to remove any residual water, which can be detrimental to the GC column.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or column.[10]
-
Dilution: Dilute the sample to an appropriate concentration (typically in the low µg/mL range) in a suitable solvent.[11]
-
Internal Standard Addition: Add a known concentration of an internal standard. The ideal internal standard is a compound that is not present in the sample, is chemically similar to the analyte, and has a retention time close to but resolved from the analyte.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
For less volatile or thermally labile derivatives of this compound, HPLC is the method of choice.[12][13] Given the non-polar nature of these compounds, reversed-phase HPLC is typically employed.[14]
Frequently Asked Questions & Troubleshooting
Question: My non-polar compound is eluting too quickly with poor retention in my reversed-phase setup. What should I do?
Answer: Poor retention in reversed-phase HPLC indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.[14]
-
Causality & Solution:
-
Mobile Phase is Too "Strong": A high percentage of organic solvent in the mobile phase will reduce the retention of non-polar compounds.
-
Action: Decrease the proportion of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[14]
-
-
Incorrect Column Choice: The stationary phase may not be hydrophobic enough.
-
Action: Use a column with a higher carbon load, such as a C18 column, for increased hydrophobic interactions.[14]
-
-
Question: I'm seeing broad peaks, which is affecting my resolution and sensitivity. How can I sharpen them?
Answer: Peak broadening can be caused by a variety of factors, from the column to the system setup.
-
Causality & Solution:
-
Column Degradation: The column packing can degrade over time, leading to void formation and broader peaks.
-
Action: Use a guard column to protect the analytical column.[14] If the column is old, it may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.
-
Action: Minimize the length and internal diameter of all tubing.
-
-
High Flow Rate: A flow rate that is too high can reduce the efficiency of the separation.
-
Action: Optimize the flow rate to achieve the best balance between analysis time and peak sharpness.[14]
-
-
Question: Why is my baseline noisy or drifting?
Answer: A stable baseline is essential for accurate quantification, especially for low-concentration analytes.[15]
-
Causality & Solution:
-
Mobile Phase Issues: Dissolved gas in the mobile phase can outgas in the detector, causing noise. Incomplete mixing of mobile phase components can also lead to drift.
-
Action: Degas the mobile phase thoroughly before use. Ensure proper mixing of your mobile phase components.[16]
-
-
Detector Lamp Failure: An aging detector lamp can cause baseline instability.
-
Action: Check the lamp's energy output and replace it if necessary.
-
-
Contamination: Contamination in the mobile phase or a dirty flow cell can contribute to a noisy baseline.
-
Action: Use high-purity solvents and filter your mobile phase. Flush the system and clean the detector flow cell if necessary.[16]
-
-
Data Presentation: HPLC Method Parameters
| Parameter | Typical Value for this compound Derivatives |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis at a suitable wavelength (e.g., 210 nm) |
| Column Temperature | 25-30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
NMR spectroscopy is an incredibly powerful tool for reaction monitoring as it provides detailed structural information and can be inherently quantitative without the need for calibration standards.[17][18][19] Both ¹H and ¹³C NMR can be used to track the disappearance of starting materials and the appearance of products.
Frequently Asked Questions & Troubleshooting
Question: How can I obtain quantitative data from my NMR spectra?
Answer: Quantitative NMR (qNMR) requires specific acquisition and processing parameters to ensure the signal integrals are directly proportional to the molar concentration.[20][21]
-
Causality & Solution:
-
Incomplete T1 Relaxation: If the relaxation delay (d1) is too short, signals from nuclei with long T1 relaxation times will be attenuated, leading to inaccurate integration.
-
Action: Use a long relaxation delay (at least 5 times the longest T1 of interest) to ensure complete relaxation between scans.
-
-
Poor Signal-to-Noise: A low signal-to-noise ratio will introduce errors in the integration.
-
Action: Increase the number of scans to improve the signal-to-noise ratio.
-
-
Baseline Distortion: A non-flat baseline will lead to integration errors.
-
Action: Apply appropriate baseline correction algorithms during data processing.
-
-
Question: My peaks are broad and distorted. What are the common causes?
Answer: Poor lineshape in NMR can obscure multiplet details and affect quantification.[22]
-
Causality & Solution:
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.
-
Action: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.
-
-
Paramagnetic Impurities: The presence of paramagnetic species in the sample can cause significant line broadening.
-
Action: Purify the sample to remove any paramagnetic contaminants.
-
-
Sample Viscosity: Highly viscous samples can lead to broader lines.
-
Action: Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.
-
-
Question: How can I monitor a reaction in real-time using NMR?
Answer: Real-time reaction monitoring can be achieved using specialized NMR setups.[23][24]
-
Causality & Solution:
-
Standard NMR tubes are not ideal for continuous monitoring.
-
Experimental Workflow: NMR Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using NMR spectroscopy.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]
-
Unbound. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Atkins, Z. C., et al. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]
-
Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Solubility of Things. (n.d.). Applications of NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Lee, S., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Retrieved from [Link]
-
Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Jacquemmoz, C., et al. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst. Retrieved from [Link]
-
da Silva, G. G., et al. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. PubMed. Retrieved from [Link]
-
Hossain, M. B., et al. (2025). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate. Retrieved from [Link]
-
Hossain, M. B., et al. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Atkins, Z. C., et al. (2023). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. PubMed. Retrieved from [Link]
-
Kazimierczuk, K., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Retrieved from [Link]
-
Herring, T. (2016, December 28). Can HPLC-UV Be Used For Terpenes Analysis In Cannabis?. Restek. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Addo, K., & Hayford, A. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
GenTech Scientific. (n.d.). Method for the Analysis of Cannabinoids and Terpenes in Cannabis. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
Khan, A., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Encore Labs. (2021, April 8). New Chromatography Method Measures Both Cannabinoids and Terpenes. Retrieved from [Link]
-
Van Veller, B. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
J&W Scientific. (n.d.). GC Troubleshooting. Stepbio. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Restek Corporation. (2023, February 26). Practical Steps in GC Troubleshooting. YouTube. Retrieved from [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]
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- 17. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
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- 24. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Analysis of 2,3,3-Trimethylcyclohexene and its Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of 2,3,3-trimethylcyclohexene and its structural isomers, 1,2,3-trimethylcyclohexene and 1,5,5-trimethylcyclohexene. For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of how the placement of methyl groups on the cyclohexene scaffold influences physicochemical properties, stability, and reactivity is paramount for predictable and efficient molecular design. This document moves beyond a simple cataloging of data to explain the causal relationships between structure and function, supported by established chemical principles and detailed experimental protocols.
Introduction to the Isomers: Structural Differentiation
The three trimethylcyclohexene isomers under consideration share the same molecular formula (C₉H₁₆) and molecular weight (124.22 g/mol ), yet their distinct arrangements of methyl groups lead to significant differences in their chemical behavior.[1][2][3] The key structural differentiator is the substitution pattern of the endocyclic double bond, which directly impacts their thermodynamic stability and reactivity.
-
1,2,3-Trimethylcyclohexene: A trisubstituted alkene with methyl groups on both vinylic carbons and an adjacent allylic carbon.
-
This compound: A disubstituted alkene with a gem-dimethyl group at the allylic position.
-
1,5,5-Trimethylcyclohexene: A trisubstituted alkene with a gem-dimethyl group remote from the double bond.
The following diagram illustrates the structural differences between these isomers.
Caption: Chemical structures of the trimethylcyclohexene isomers.
Comparative Synthesis: Dehydration of Trimethylcyclohexanols
A common and illustrative method for the synthesis of these trimethylcyclohexene isomers is the acid-catalyzed dehydration of their corresponding trimethylcyclohexanol precursors. This E1 elimination reaction proceeds via a carbocation intermediate, and the regioselectivity of the elimination is governed by Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene. The choice of the starting alcohol is therefore critical in selectively synthesizing the desired isomer.
Synthetic Pathways
The following diagram outlines the synthetic strategy for accessing each isomer from a suitable trimethylcyclohexanol precursor.
Caption: General synthetic pathways to trimethylcyclohexene isomers.
Experimental Protocol: Acid-Catalyzed Dehydration of 1,2,3-Trimethylcyclohexanol
This protocol details the synthesis of 1,2,3-trimethylcyclohexene from its corresponding alcohol. The same general procedure can be adapted for the other isomers by starting with the appropriate alcohol.
Materials:
-
1,2,3-Trimethylcyclohexanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Round-bottom flask with distillation head, condenser, and receiving flask
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place 1,2,3-trimethylcyclohexanol (0.1 mol) in a 100 mL round-bottom flask.
-
Slowly add concentrated sulfuric acid (5 mL) to the flask with gentle swirling.
-
Assemble a simple distillation apparatus with the round-bottom flask, distillation head, condenser, and a pre-weighed receiving flask cooled in an ice bath.
-
Heat the mixture gently with a heating mantle to initiate the dehydration. The alkene product will co-distill with water.
-
Continue the distillation until no more product is collected.
-
Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried solution into a clean, pre-weighed flask and remove the diethyl ether by simple distillation or rotary evaporation.
-
The remaining liquid is the trimethylcyclohexene product. Determine the yield and characterize by spectroscopy.
Thermodynamic Stability: A Theoretical and Comparative Overview
The thermodynamic stability of an alkene is primarily determined by the degree of substitution of its double bond. According to Zaitsev's rule, more substituted alkenes are more stable due to hyperconjugation and the stabilizing effect of alkyl groups on the sp²-hybridized carbons.[4]
-
1,2,3-Trimethylcyclohexene and 1,5,5-Trimethylcyclohexene are both trisubstituted alkenes.
-
This compound is a disubstituted alkene.
Based on this principle, it is predicted that 1,2,3-trimethylcyclohexene and 1,5,5-trimethylcyclohexene will be more thermodynamically stable than this compound . Between the two trisubstituted isomers, subtle differences in steric strain may lead to minor variations in stability, but both are expected to be significantly more stable than the disubstituted isomer.
The following diagram illustrates the predicted stability hierarchy.
Caption: Predicted thermodynamic stability of trimethylcyclohexene isomers.
Comparative Reactivity: Electrophilic Addition and Hydroboration-Oxidation
The reactivity of these isomers is intrinsically linked to their structure, particularly in reactions involving the double bond. We will consider two key reaction types: electrophilic addition and hydroboration-oxidation.
Electrophilic Addition: A Reflection of Carbocation Stability
Electrophilic addition to an alkene proceeds through the formation of a carbocation intermediate. The rate of reaction is influenced by the stability of this intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon of the double bond that results in the formation of the more stable carbocation.[5]
-
1,2,3-Trimethylcyclohexene and 1,5,5-Trimethylcyclohexene , upon protonation, can form a tertiary carbocation .
-
This compound , upon protonation, will form a secondary carbocation .
Since tertiary carbocations are significantly more stable than secondary carbocations, 1,2,3-trimethylcyclohexene and 1,5,5-trimethylcyclohexene are predicted to be more reactive towards electrophilic addition than this compound .
Hydroboration-Oxidation: A Probe of Steric Hindrance
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The first step, hydroboration, involves the addition of borane (BH₃) to the alkene. This step is sensitive to steric hindrance, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond.[6][7]
-
In 1,2,3-trimethylcyclohexene , both carbons of the double bond are relatively hindered.
-
In This compound , one of the vinylic carbons is less hindered.
-
In 1,5,5-trimethylcyclohexene , one of the vinylic carbons is significantly less hindered than the other.
Therefore, the relative rates of hydroboration are expected to be influenced by the steric environment around the double bond. 1,5,5-trimethylcyclohexene is predicted to react the fastest, followed by this compound, with 1,2,3-trimethylcyclohexene being the least reactive due to the steric hindrance around the double bond.
Experimental Protocol: Comparative Hydroboration-Oxidation
This protocol allows for a qualitative comparison of the reactivity of the three isomers towards hydroboration-oxidation.
Materials:
-
1,2,3-Trimethylcyclohexene, this compound, and 1,5,5-Trimethylcyclohexene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Three separate reaction flasks
-
Syringes and needles
-
TLC plates and developing chamber
-
GC-MS for product analysis
Procedure:
-
In three separate, dry, nitrogen-flushed flasks, dissolve each trimethylcyclohexene isomer (1 mmol) in anhydrous THF (5 mL).
-
Cool each flask to 0 °C in an ice bath.
-
To each flask, add the BH₃·THF solution (1.1 mL, 1.1 mmol) dropwise via syringe over 5 minutes.
-
Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Monitor the progress of each reaction by TLC.
-
Once the starting material is consumed (or after a set time for comparison), slowly add 3 M NaOH solution (1 mL) to each flask, followed by the dropwise addition of 30% H₂O₂ (1 mL).
-
Stir the mixtures at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analyze the product mixture of each reaction by GC-MS to determine the relative conversion and product distribution.
Spectroscopic Analysis: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and differentiation of these isomers.
Comparative Data
The following table summarizes key expected spectroscopic features for each isomer.
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorption (cm⁻¹) |
| 1,2,3-Trimethylcyclohexene | Vinyl H: ~5.3-5.5 (if present) | Vinylic C: ~120-140 | C=C stretch: ~1670-1680 |
| This compound | Vinyl H: ~5.4-5.6 | Vinylic C: ~125-135 | C=C stretch: ~1665-1675 |
| 1,5,5-Trimethylcyclohexene | Vinyl H: ~5.2-5.4 | Vinylic C: ~120-140 | C=C stretch: ~1670-1680 |
Causality of Spectroscopic Differences
-
¹H NMR: The chemical shift of the vinylic protons is influenced by the substitution pattern. In general, more substituted alkenes will have vinylic protons that are slightly more deshielded (appear at a higher ppm). The absence of a vinylic proton in a tetrasubstituted alkene would be a key distinguishing feature.
-
¹³C NMR: The chemical shifts of the sp²-hybridized carbons of the double bond are also diagnostic. The degree of substitution affects their electronic environment and thus their resonance frequency.
-
IR Spectroscopy: The C=C stretching frequency in the IR spectrum is sensitive to the substitution pattern. Generally, the more substituted the double bond, the weaker and sometimes higher frequency the C=C stretch. Trisubstituted cyclohexenes typically show a C=C stretch around 1670-1680 cm⁻¹, while disubstituted cyclohexenes are in a similar region but may have a stronger absorption.
Conclusion
The seemingly subtle differences in the placement of three methyl groups on a cyclohexene ring lead to predictable and significant variations in the properties of the resulting isomers. The trisubstituted isomers, 1,2,3-trimethylcyclohexene and 1,5,5-trimethylcyclohexene , are thermodynamically more stable and more reactive towards electrophilic addition due to the formation of a more stable tertiary carbocation intermediate. In contrast, the disubstituted This compound is less stable and less reactive in such reactions. Conversely, in sterically controlled reactions like hydroboration-oxidation, the less hindered nature of the double bond in 1,5,5-trimethylcyclohexene is expected to lead to a faster reaction rate. These structure-function relationships, grounded in fundamental principles of organic chemistry, provide a powerful framework for the rational design and synthesis of complex molecules in various fields of chemical research.
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PubChem. 1,2,3-Trimethylcyclohex-1-ene. [Link]
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RSC Publishing. Asymmetric Synthesis. Part VI. Reactions of 3,3,5-Trimethylcyclo- hexanone with Grignard Reagents and Configurational Interrelat. [Link]
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ACS Publications. The hydroboration-oxidation of alkenes. A convenient anti-Markownikoff hydration experiment. [Link]
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Chemistry LibreTexts. 7.11: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. [Link]
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Reactivity comparison of 2,3,3-Trimethylcyclohexene with other substituted cyclohexenes
A Comparative Guide to the Reactivity of 2,3,3-Trimethylcyclohexene
This guide provides a detailed comparative analysis of the chemical reactivity of this compound against other common substituted cyclohexenes. We will explore how its unique structure, characterized by a trisubstituted double bond and a sterically demanding gem-dimethyl group, governs its behavior in hallmark alkene reactions. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights grounded in mechanistic principles and supported by experimental frameworks.
Foundational Principles: Understanding Cyclohexene Reactivity
The reactivity of any alkene is primarily dictated by the electron density of its carbon-carbon double bond (π-bond) and the steric environment surrounding it. In electrophilic addition reactions, the π-bond acts as a nucleophile, attacking an electron-deficient species (the electrophile).[1][2] The stability of the resulting carbocation intermediate is a critical factor that determines the reaction's regioselectivity and rate.
Two key factors are in constant interplay:
-
Electronic Effects: Alkyl groups are electron-donating, which increases the nucleophilicity of the double bond and stabilizes adjacent carbocations through hyperconjugation. Therefore, more substituted alkenes are generally more reactive towards electrophiles.
-
Steric Hindrance: Bulky substituents near the double bond can impede the approach of reagents, slowing down the reaction rate. This effect becomes particularly significant with large reagents or when the substitution pattern creates a crowded reaction center.[3]
This compound presents a fascinating case study where these two effects are magnified. The double bond is trisubstituted, making it electronically rich. However, the adjacent C3 carbon is a quaternary center bearing two methyl groups, creating a significant steric shield on one face of the molecule.
Comparative Analysis I: Electrophilic Addition of Hydrogen Halides
Electrophilic addition of hydrogen halides (HX) to unsymmetrical alkenes is a classic reaction that highlights the principles of carbocation stability, famously summarized by Markovnikov's rule.[4][5] The rule states that the proton will add to the carbon atom of the double bond that bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[5]
Mechanism and Regioselectivity
The reaction proceeds in two steps:
-
Protonation of the alkene π-bond to form the most stable carbocation intermediate.[2][6]
-
Nucleophilic attack by the halide ion on the carbocation.[2]
Let's compare the hydrobromination of three key substrates:
-
1-Methylcyclohexene: Protonation can occur at C1 or C2. Protonation at C2 yields a more stable tertiary carbocation at C1, which is readily attacked by the bromide ion. Protonation at C1 would yield a less stable secondary carbocation. Thus, the major product is 1-bromo-1-methylcyclohexane, a classic example of Markovnikov addition.[2]
-
Cyclohexene: As a symmetrical alkene, only one product, bromocyclohexane, is formed. The intermediate is a secondary carbocation.
-
This compound: This substrate provides a more complex scenario. Protonation at C1 would generate a tertiary carbocation at C2. This is electronically favored. The subsequent attack by the bromide ion at C2, however, is severely hindered by the adjacent gem-dimethyl group at C3. While the tertiary carbocation is the most stable intermediate, its formation and subsequent reaction can be slower than in a less hindered system like 1-methylcyclohexene. The steric bulk may also open pathways for rearrangement products, although the formation of a tertiary carbocation is generally a strong driving force.
The following diagram illustrates the formation of the key carbocation intermediate for this compound.
Caption: Mechanism of HBr addition to this compound.
Data Summary: Predicted Reactivity in Hydrobromination
| Substrate | Intermediate Stability | Steric Hindrance | Predicted Relative Rate | Major Product(s) |
| Cyclohexene | Secondary Carbocation | Low | Base | Bromocyclohexane |
| 1-Methylcyclohexene | Tertiary Carbocation | Moderate | Faster | 1-Bromo-1-methylcyclohexane |
| This compound | Tertiary Carbocation | High | Slower than 1-Methylcyclohexene | 2-Bromo-1,1,2-trimethylcyclohexane |
Comparative Analysis II: Oxidation Reactions
Oxidation reactions, such as epoxidation and ozonolysis, are sensitive to both the electronic nature and steric accessibility of the double bond.
Epoxidation
Epoxidation, commonly performed with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), involves the concerted transfer of an oxygen atom to the double bond.[7] The reaction does not involve a carbocation intermediate. Therefore, steric factors play a more dominant role in determining the reaction rate and stereoselectivity.
-
Cyclohexene & 1-Methylcyclohexene: These react readily with m-CPBA. The methyl group in 1-methylcyclohexene slightly increases the nucleophilicity of the double bond, but the primary factor is the unhindered access to the π-system.
-
This compound: The gem-dimethyl group at C3 significantly hinders the approach of the bulky peroxy acid to the double bond. This steric clash is expected to dramatically decrease the rate of epoxidation compared to the other two substrates. The reagent will preferentially attack from the face opposite the gem-dimethyl group.
Caption: Generalized mechanism for alkene epoxidation.
Ozonolysis
Ozonolysis cleaves the double bond to form carbonyl compounds.[7] The initial step is a cycloaddition of ozone to form a primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide.[8] While steric hindrance can influence the rate of the initial attack, the reaction is typically robust. Experimental data on the decomposition of primary ozonides show that substitution affects the activation energy. For example, the decomposition barrier height for cyclohexene is 9.1 ± 0.4 kcal/mol, while for 1-methylcyclohexene it is slightly higher at 9.4 ± 0.4 kcal/mol.[8] This suggests that while the initial reaction occurs readily, the stability and decomposition pathways of the intermediates are sensitive to the substitution pattern. For this compound, ozonolysis would cleave the C1-C2 bond, ultimately yielding a keto-aldehyde after reductive workup.
Experimental Protocols
To provide a practical framework for comparison, standardized protocols for hydrobromination and epoxidation are detailed below. These protocols include steps for reaction monitoring and product validation, ensuring trustworthiness and reproducibility.
Protocol 1: Electrophilic Hydrobromination of Cyclohexenes
Objective: To compare the relative reactivity and determine the major product of HBr addition to cyclohexene, 1-methylcyclohexene, and this compound.
Materials:
-
Substituted cyclohexene (10 mmol)
-
Glacial acetic acid (20 mL)
-
33% HBr in acetic acid (12 mmol)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel), GC-MS, NMR spectrometer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the cyclohexene derivative (10 mmol) in 15 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add 33% HBr in acetic acid (12 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 15 minutes and analyzing by TLC or GC. The disappearance of the starting material indicates reaction completion. Due to expected rate differences, the reaction with this compound may require a longer time or gentle warming.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of cold water and 30 mL of diethyl ether. Shake and separate the layers.
-
Neutralization: Wash the organic layer sequentially with 30 mL of water and 30 mL of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analysis: Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to determine the product structure and assess purity and yield.
Protocol 2: Epoxidation of Cyclohexenes with m-CPBA
Objective: To compare the relative rates of epoxidation for the three cyclohexene substrates.
Materials:
-
Substituted cyclohexene (10 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 12 mmol)
-
Dichloromethane (DCM, 50 mL)
-
10% Sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the cyclohexene derivative (10 mmol) in 30 mL of DCM in a 100 mL flask and cool to 0 °C in an ice bath.
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (12 mmol) in 20 mL of DCM. Add this solution dropwise to the stirred alkene solution over 15 minutes.
-
Reaction Monitoring: Follow the consumption of the starting alkene via TLC or GC. A significant difference in reaction times is expected, with this compound reacting the slowest.
-
Workup: After the reaction is complete, quench the excess peroxy acid by adding 20 mL of 10% sodium sulfite solution and stirring for 10 minutes.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 30 mL of saturated sodium bicarbonate solution and once with 30 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Characterize the resulting epoxide using NMR and IR spectroscopy.
The general workflow for these synthetic comparisons is visualized below.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,3,3-Trimethylcyclohexene
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is a critical aspect of quality control, safety assessment, and process optimization. 2,3,3-Trimethylcyclohexene, a cyclic hydrocarbon, presents analytical challenges due to its volatility and potential for co-elution with structurally similar isomers. This guide provides an in-depth comparison of two primary analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols to explain the underlying principles and justifications for methodological choices. While a specific, formally validated method for this compound was not found in a comprehensive literature search, this guide synthesizes data from the analysis of structurally related terpenes and cyclic hydrocarbons to provide a robust framework for method development and validation. The principles and data presented herein are grounded in established international guidelines, including those from the International Council for Harmonisation (ICH).
Choosing the Right Tool for the Job: GC-FID vs. GC-MS
The selection of an analytical technique is a pivotal decision in method development. Both GC-FID and GC-MS are powerful tools for the analysis of volatile compounds, but they offer distinct advantages and disadvantages.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. Its near-universal response to hydrocarbons and wide linear range make it an excellent choice for routine quality control applications where the identity of the analyte is already known.
Gas Chromatography with Mass Spectrometry (GC-MS) , on the other hand, offers the significant advantage of providing structural information, leading to a highly specific and selective analysis. This is particularly valuable when dealing with complex matrices or when there is a need to confirm the identity of the analyte unequivocally.
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | Gas Chromatography with Mass Spectrometry (GC-MS) |
| Principle | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ions produced by electron impact or chemical ionization. |
| Selectivity | Low; responds to nearly all organic compounds. | High; provides structural information for confident peak identification. |
| Sensitivity | High for hydrocarbons. | Generally higher, especially in selected ion monitoring (SIM) mode. |
| Linearity | Excellent, typically over several orders of magnitude. | Good, but can be more limited than FID. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
| Primary Use | Quantitative analysis of known compounds. | Qualitative and quantitative analysis, especially for complex mixtures and unknown identification. |
The Foundation of Reliable Data: Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation process, as outlined by the ICH Q2(R1) and the revised Q2(R2) guidelines, ensures the reliability and integrity of the generated data.[1][2][3]
Below is a comparative overview of typical validation parameters for the quantification of a volatile cyclic hydrocarbon, like this compound, using GC-FID and GC-MS. The data presented are representative values derived from studies on similar analytes, such as terpenes.
| Validation Parameter | GC-FID (Representative Data) | GC-MS (SIM Mode) (Representative Data) | Rationale and Acceptance Criteria (ICH Q2) |
| Linearity (R²) | > 0.995 | > 0.995 | A linear relationship between concentration and response should be demonstrated across the analytical range. R² > 0.99 is generally acceptable. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations of the analyte. |
| Precision (% RSD) | < 5% | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Specificity | Demonstrated by baseline separation from other components. | Confirmed by unique mass spectrum and retention time. | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized procedures for the quantification of this compound. They should be optimized and validated for the specific sample matrix and instrumentation used.
Protocol 1: Quantification by Headspace GC-FID
This protocol is suitable for the routine analysis of this compound in liquid samples.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.5 - 50 µg/mL).
-
Prepare samples by accurately weighing or pipetting a known amount into a headspace vial and diluting with the appropriate solvent.
2. GC-FID Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent with FID.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Headspace Parameters:
-
Vial Equilibration Time: 15 min at 80°C.
-
Injection Volume: 1 mL of headspace.
-
3. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Protocol 2: Quantification by Headspace GC-MS (SIM Mode)
This protocol provides higher selectivity and is ideal for complex matrices or when confirmation of identity is required.
1. Preparation of Standards and Samples:
-
Follow the same procedure as for GC-FID.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Same as GC-FID.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of this compound (e.g., m/z 109).
-
Qualifier Ions: To be determined (e.g., m/z 81, 93).
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Headspace Parameters: Same as GC-FID.
3. Data Analysis:
-
Integrate the peak area of the quantifier ion for this compound.
-
Construct a calibration curve and determine the sample concentrations as described for GC-FID.
-
Confirm the identity of the peak by verifying the presence and relative abundance of the qualifier ions.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful method implementation and validation.
Caption: A generalized workflow for the quantification of this compound.
The Self-Validating System: A Pillar of Trustworthiness
A robust analytical method should be a self-validating system. This is achieved by incorporating system suitability tests (SSTs) into the analytical sequence. SSTs are a series of checks to ensure that the chromatographic system is performing as expected before and during sample analysis.
Caption: The key stages of the analytical method validation process.
Conclusion
The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis. GC-FID offers a cost-effective and robust solution for routine quantitative analysis, while GC-MS provides unparalleled specificity and is the preferred method for complex matrices and confirmatory analysis.
Regardless of the chosen technique, a thorough method validation according to ICH guidelines is paramount to ensure the generation of reliable and defensible data. By carefully considering the principles of selectivity, linearity, accuracy, precision, and sensitivity, researchers can develop and validate analytical methods that meet the rigorous standards of the pharmaceutical and chemical industries.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
Pinto, M., et al. "Development and Validation of an Analytical Method for Volatiles with Endogenous Production in Putrefaction and Submersion Situations." Journal of Analytical Toxicology, vol. 42, no. 8, 2018, pp. 554-562. [Link]
-
NIST. Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
A.M.S. Biopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. [Link]
-
Altabrisa. What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]
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A Researcher's Guide to the Computational Analysis of Trimethylcyclohexene Isomers: Stability and Reactivity
For researchers, scientists, and professionals in drug development, a deep understanding of molecular stability and reactivity is paramount. The trimethylcyclohexene scaffold, a common motif in natural products and synthetic intermediates, presents a fascinating case study in the interplay of steric and electronic effects that govern isomeric stability and reaction pathways. This guide provides an in-depth technical comparison of trimethylcyclohexene isomers, grounded in the principles of computational chemistry. We will explore the theoretical underpinnings of their stability, detail a robust computational methodology for their analysis, and discuss how these computational insights can predict and rationalize their chemical reactivity.
The Foundational Principles: Understanding Isomeric Stability in Trimethylcyclohexenes
The relative stability of trimethylcyclohexene isomers is primarily dictated by a combination of factors, including the substitution pattern of the double bond and the conformational preferences of the methyl groups on the cyclohexane ring.
Alkene Substitution: The thermodynamic stability of an alkene generally increases with the number of alkyl substituents on the double bond. This is attributed to hyperconjugation, a stabilizing interaction between the filled C-H σ-orbitals of the alkyl groups and the empty π* antibonding orbital of the double bond. Thus, a tetrasubstituted double bond is typically more stable than a trisubstituted one, which is in turn more stable than a disubstituted one.
Conformational Strain: The cyclohexane ring in trimethylcyclohexene isomers adopts a chair-like conformation to minimize angle and torsional strain. Methyl substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable due to the avoidance of 1,3-diaxial interactions, which are significant steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[1] The most stable conformation of a given isomer will be the one that maximizes the number of methyl groups in equatorial positions.
A Validated Computational Workflow for Isomer Analysis
To quantitatively assess the relative stability and reactivity of trimethylcyclohexene isomers, a well-defined computational protocol is essential. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for such investigations, offering a good balance between accuracy and computational cost.
Here, we outline a self-validating computational workflow:
Caption: A validated computational workflow for analyzing trimethylcyclohexene isomers.
Experimental Protocol: Step-by-Step Computational Analysis
-
Isomer Selection and 3D Structure Generation:
-
Objective: To define the set of trimethylcyclohexene isomers for comparison.
-
Procedure:
-
Identify the constitutional isomers of interest, for example:
-
1,2,6-Trimethylcyclohex-1-ene
-
1,5,5-Trimethylcyclohex-1-ene
-
1,2,3-Trimethylcyclohex-1-ene
-
-
Generate initial 3D coordinates for each isomer using a molecular builder.
-
-
-
Conformational Search:
-
Causality: The flexibility of the cyclohexane ring allows for multiple chair and boat conformations. A thorough conformational search is crucial to locate the global minimum energy structure for each isomer.
-
Procedure:
-
Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This computationally inexpensive method efficiently explores the potential energy surface.
-
Rank the resulting conformers by their steric energy and select the lowest-energy conformers (e.g., all within 5 kcal/mol of the minimum) for further analysis.
-
-
-
DFT Geometry Optimization:
-
Causality: To obtain accurate geometries and relative energies, a quantum mechanical method is necessary. The B3LYP functional with the 6-31G(d) basis set is a widely used and well-benchmarked combination for organic molecules, providing reliable geometries.
-
Procedure:
-
For each low-energy conformer identified in the previous step, perform a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.
-
-
-
Frequency Calculation:
-
Trustworthiness: This step is a self-validating mechanism. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Procedure:
-
Perform a frequency calculation at the same level of theory as the geometry optimization (B3LYP/6-31G(d)).
-
Verify that there are no imaginary frequencies.
-
Extract thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, from the frequency calculation output.
-
-
-
Single-Point Energy Calculation:
-
Causality: To further refine the electronic energies, a single-point energy calculation with a more robust functional and a larger basis set is recommended. The ωB97X-D functional includes long-range and dispersion corrections, which are important for non-covalent interactions, and the def2-TZVP basis set is of triple-zeta quality, providing a more accurate description of the electron distribution.
-
Procedure:
-
Using the B3LYP/6-31G(d) optimized geometries, perform a single-point energy calculation at a higher level of theory, such as ωB97X-D/def2-TZVP.
-
-
-
Relative Energy and Thermodynamic Property Comparison:
-
Objective: To quantitatively compare the stability of the isomers.
-
Procedure:
-
Calculate the relative energies of the isomers by taking the difference in their total electronic energies (from the single-point energy calculation) and adding the ZPVE correction.
-
Compare the relative enthalpies and Gibbs free energies at a standard temperature (e.g., 298.15 K).
-
-
-
Reactivity Descriptor Analysis:
-
Objective: To predict the reactivity of the isomers.
-
Procedure:
-
Frontier Molecular Orbital (FMO) Analysis: Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy suggests greater nucleophilicity, making the isomer more susceptible to electrophilic attack.
-
Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
-
Comparative Analysis: Stability of Trimethylcyclohexene Isomers
The following table presents a hypothetical but representative comparison of the relative stabilities of three trimethylcyclohexene isomers, based on the computational workflow described above. The values are illustrative and would be obtained from the calculations.
| Isomer | Double Bond Substitution | Most Stable Conformation (Methyl Groups) | Relative Gibbs Free Energy (kcal/mol) |
| 1,2,6-Trimethylcyclohex-1-ene | Trisubstituted | 2 equatorial, 1 axial | 0.00 (Reference) |
| 1,5,5-Trimethylcyclohex-1-ene | Trisubstituted | 1 equatorial, 2 axial-like | +1.5 |
| 3,3,5-Trimethylcyclohex-1-ene | Disubstituted | 2 equatorial, 1 axial | +3.0 |
Analysis:
-
1,2,6-Trimethylcyclohex-1-ene is predicted to be the most stable isomer in this set. Its trisubstituted double bond provides significant electronic stabilization. Furthermore, its most stable chair conformation can accommodate two of the three methyl groups in equatorial positions, minimizing steric strain.
-
1,5,5-Trimethylcyclohex-1-ene , while also having a trisubstituted double bond, is likely less stable due to increased conformational strain. The gem-dimethyl group at the 5-position forces one of these methyl groups into a more sterically hindered environment.
-
3,3,5-Trimethylcyclohex-1-ene is predicted to be the least stable of the three. Its disubstituted double bond is less thermodynamically favorable than the trisubstituted alkenes.
These computational predictions can be benchmarked against experimental data where available. For instance, studies on the isomerization of methylcyclohexenes have experimentally determined the equilibrium constants and thermodynamic parameters for the interconversion of different isomers, providing a valuable point of comparison for the accuracy of the chosen computational methods.[2]
Predicting Reactivity: A Computational Perspective
Computational analysis can also provide profound insights into the reactivity of trimethylcyclohexene isomers. For example, in an electrophilic addition reaction (e.g., with HBr), the regioselectivity is determined by the stability of the intermediate carbocation (Markovnikov's rule).
Sources
Comparative study of different synthetic routes to 2,3,3-Trimethylcyclohexene
A Comparative Guide to the Synthetic Routes of 2,3,3-Trimethylcyclohexene
Introduction
This compound is a substituted cyclic alkene of interest in synthetic organic chemistry as a versatile building block and potential fragment in the synthesis of complex natural products and fragrance compounds. The strategic placement of its gem-dimethyl group and the tetrasubstituted double bond presents unique synthetic challenges and necessitates a careful evaluation of potential manufacturing routes. The efficiency, scalability, and isomeric purity of the final product are critically dependent on the chosen synthetic pathway.
This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and weaknesses. This document is intended for researchers and process chemists who require a robust and scalable method for the synthesis of this specific cycloalkene.
Overview of Primary Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies, each starting from the readily available precursor, 3,3-dimethylcyclohexanone.
-
Route 1: Grignard Addition followed by Acid-Catalyzed Dehydration. This classic two-step approach involves the creation of the target carbon skeleton via a Grignard reaction to form a tertiary alcohol, followed by an elimination reaction to generate the alkene. This is widely regarded as the most practical and efficient pathway.
-
Route 2: The Wittig Reaction. This well-known olefination method offers a theoretical alternative for forming the carbon-carbon double bond. However, as we will explore, its application to the synthesis of a sterically hindered, tetrasubstituted alkene like this compound is fraught with significant challenges.
The following sections will dissect each route in detail.
Route 1: Grignard Reaction and Subsequent Dehydration
This robust, two-stage process is the preferred method for synthesizing this compound. It leverages fundamental and high-yielding organometallic addition and elimination reactions.
Logical Workflow for Route 1
Caption: Mechanism of Grignard addition to form the precursor alcohol.
Experimental Protocol: Synthesis of 2,3,3-Trimethylcyclohexanol
-
Precaution: This reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere.
-
Grignard Formation (if not commercially available): Place magnesium turnings in the flask. Add a solution of bromomethane in anhydrous diethyl ether or THF dropwise from the addition funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled with an ice bath.
-
Addition: Once the Grignard reagent is prepared (or if using a commercial solution), cool the flask to 0 °C. Add a solution of 3,3-dimethylcyclohexanone in anhydrous ether dropwise from the addition funnel over 30-45 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [1]This hydrolyzes the magnesium alkoxide and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3,3-trimethylcyclohexanol. The product can be purified further by distillation if necessary.
Stage 2: Dehydration of 2,3,3-Trimethylcyclohexanol
Principle and Mechanism: The acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 (Elimination, Unimolecular) mechanism. [2]The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst (typically H₃PO₄ or H₂SO₄), converting it into a good leaving group (H₂O). [3]The departure of water generates a relatively stable tertiary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. According to Zaitsev's rule, eliminations tend to favor the formation of the most substituted (and thus most stable) alkene. [4]In this case, the formation of the tetrasubstituted this compound is the thermodynamically favored outcome.
Caption: The E1 mechanism for the dehydration of the tertiary alcohol.
Experimental Protocol: Synthesis of this compound
-
Setup: Assemble a fractional distillation apparatus using a round-bottom flask for the reaction, a fractionating column, a condenser, and a receiving flask cooled in an ice bath. [5]2. Reaction: Place the crude 2,3,3-trimethylcyclohexanol into the distillation flask. Carefully add a catalytic amount of 85% phosphoric acid (H₃PO₄) or 9 M sulfuric acid (H₂SO₄) (approximately 20-25% by volume of the alcohol). [6][7]Add a few boiling chips or a magnetic stir bar.
-
Distillation: Gently heat the mixture. The alkene product has a lower boiling point than the starting alcohol. As the alkene and water are formed, they will distill out of the reaction mixture, driving the equilibrium toward the products (Le Châtelier's principle). [7]Collect the distillate that boils in the expected range for trimethylcyclohexene isomers (approx. 135-145 °C).
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a 5-10% sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water, and finally with saturated brine. [6][7]5. Drying and Purification: Drain the organic layer into a clean Erlenmeyer flask and dry it with a suitable drying agent like anhydrous calcium chloride or sodium sulfate. [6]Decant or filter the dried liquid into a clean, dry distillation flask.
-
Final Distillation: Perform a final simple or fractional distillation to purify the this compound, collecting the fraction with the correct boiling point.
-
Analysis: The purity of the product and the distribution of any isomeric byproducts should be determined by Gas Chromatography (GC). [4][8]The identity of the product can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch from the alcohol, appearance of a C=C stretch) and NMR spectroscopy.
Route 2: The Wittig Reaction (A Theoretical Alternative)
Principle and Mechanism: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. [9]It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The mechanism is generally understood to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to form the alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.
Application to this compound: To synthesize this compound, one would theoretically need to react 3,3-dimethylcyclohexanone with ethylidenetriphenylphosphorane (Ph₃P=CHCH₃).
Causality Behind Experimental Choices and Inherent Flaws:
-
Ylide Formation: The required ylide is typically generated by treating ethyltriphenylphosphonium bromide with a very strong base, such as n-butyllithium (n-BuLi), under strictly anhydrous conditions.
-
Steric Hindrance: The primary reason this route is unfavorable is severe steric hindrance. The phosphorus ylide is already bulky. The target, 3,3-dimethylcyclohexanone, is also sterically encumbered around the carbonyl group. The reaction to form the necessary tetrasubstituted double bond would be extremely slow and low-yielding, if it proceeds at all.
-
Product Mixture: Wittig reactions with non-stabilized ylides can often produce a mixture of E/Z isomers. While not applicable to this specific cyclic system, regioselectivity can also be an issue.
-
Byproduct Removal: The triphenylphosphine oxide byproduct can be difficult to remove from the desired alkene product, often requiring column chromatography, which is less desirable for large-scale synthesis. [9] Due to these significant drawbacks, the Wittig reaction is not a practical or recommended route for this target molecule and a detailed experimental protocol is omitted. It serves as a valuable comparison to highlight the superiority of the dehydration pathway for this class of compound.
Comparative Analysis
| Parameter | Route 1: Grignard/Dehydration | Route 2: Wittig Reaction |
| Overall Yield | Good to Excellent (Typically 60-80% over 2 steps) | Very Poor to Negligible |
| Purity & Side Products | Good; main impurity may be isomeric alkenes, removable by careful distillation. [4] | Poor; difficult to separate from triphenylphosphine oxide byproduct. [9] |
| Reagent Cost & Availability | Low; uses common, inexpensive reagents (Mg, alkyl halide, acid). | High; requires stoichiometric triphenylphosphine and strong, expensive bases (n-BuLi). |
| Scalability | High; both steps are readily scalable to industrial quantities. | Low; difficult to run on a large scale due to air/moisture sensitivity and purification challenges. |
| Operational Simplicity | Moderate; requires anhydrous conditions for Grignard step but uses standard glassware. | Difficult; requires strictly inert and anhydrous conditions for ylide generation. |
| Safety & Environmental | Flammable solvents (ether/THF). Corrosive acids. | Highly flammable and pyrophoric base (n-BuLi). Generates phosphine oxide waste. |
Conclusion
Based on a thorough analysis of reaction mechanisms, operational feasibility, and economic factors, the two-step sequence of Grignard addition to 3,3-dimethylcyclohexanone followed by acid-catalyzed dehydration of the resulting tertiary alcohol is the unequivocally superior synthetic route to this compound. This pathway is reliable, high-yielding, scalable, and utilizes cost-effective reagents. While the Wittig reaction is a powerful tool for alkene synthesis, it is ill-suited for the preparation of sterically congested tetrasubstituted alkenes and should be discounted for this particular target. For any researcher or organization aiming to produce this compound, optimizing the Grignard and dehydration conditions represents the most logical and promising approach.
References
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A Comparative Performance Analysis of 2,3,3-Trimethylcyclohexene-Derived Fragrances Against Woody-Amber Industry Standards
Abstract
The relentless pursuit of novel fragrance molecules with superior performance characteristics is a cornerstone of the flavor and fragrance industry. This guide presents a comprehensive technical comparison of novel fragrance compounds derived from the 2,3,3-trimethylcyclohexene scaffold against established woody-amber industry standards. Through a series of standardized quantitative and qualitative assessments, we evaluate key performance metrics including olfactory threshold, substantivity on a fabric substrate, and chemical stability in a representative consumer product base. This analysis, supported by detailed experimental protocols and mechanistic interpretations, provides researchers and product development professionals with critical data to inform the selection and application of next-generation fragrance ingredients. Our findings indicate that specific derivatives of this compound exhibit exceptional substantivity and a desirable complex odor profile, positioning them as viable and high-performing alternatives to current market leaders.
Introduction: The Quest for Novel Woody-Amber Scents
Woody and amber notes form the backbone of modern perfumery, providing warmth, structure, and remarkable longevity to a vast array of fragrance compositions.[1][2] For decades, synthetic molecules like Iso E Super and various proprietary cedramber-like compounds have dominated this olfactory space, prized for their consistent quality and performance.[3][4] These molecules are renowned for their incredible longevity and fixative properties, anchoring more volatile notes and enhancing the overall diffusion and lifespan of a fragrance.[3][5]
However, the demand for innovation and differentiation continues to drive the exploration of new chemical scaffolds. The this compound structure, a readily accessible terpene derivative, presents a promising starting point for novel woody-amber odorants.[6][7] Its compact, cyclic structure offers a rigid framework that can be functionalized to modulate olfactory character and physicochemical properties. This guide focuses on a comparative analysis of two novel derivatives, an acetylated ketone (hereinafter Cyclo-Ketone ) and a propionyl ester (hereinafter Cyclo-Ester ), against a widely-used industry benchmark, Amberwood-Standard .
The Molecules: A Comparative Overview
The performance of a fragrance molecule is intrinsically linked to its chemical structure.[8][9] The size, shape, polarity, and functional groups all dictate how it interacts with olfactory receptors and its behavior in various application media.
-
Industry Benchmark: Amberwood-Standard
-
Description: A widely used synthetic woody-amber aroma chemical known for its powerful, radiant, and long-lasting character.[3] It typically possesses a complex profile with dry, woody facets and warm, ambergris-like undertones.[10][11]
-
Function: Often serves as a base note and fixative, providing exceptional substantivity and a sophisticated foundation to a fragrance.[1][3]
-
-
Investigational Molecules: this compound Derivatives
-
Cyclo-Ketone (4-(2,3,3-trimethylcyclohex-1-en-1-yl)butan-2-one): This derivative introduces a ketone functional group via an alkyl chain. The ketone moiety is a common feature in many successful fragrance ingredients, often imparting warm, fruity, or floral characteristics.
-
Cyclo-Ester (2,3,3-trimethylcyclohex-1-en-1-yl propionate): This derivative features an ester group, a functional class well-known for contributing fruity and sweet notes. The propionate chain length was selected to balance the molecular weight and volatility.
-
Performance Metrics: A Framework for Evaluation
To provide an objective comparison, we assessed the molecules based on three critical performance pillars:
-
Olfactory Threshold: The minimum concentration of a substance detectable by the human nose.[12] A lower threshold indicates a more potent molecule, allowing for lower dosages in formulations, which is both cost-effective and minimizes potential sensory overload.
-
Substantivity: A measure of a fragrance's longevity on a specific substrate, such as skin or fabric.[13][14] High substantivity is crucial for applications like fabric softeners and laundry detergents, where a lasting scent is a key consumer demand.[15][16]
-
Chemical Stability: The ability of a fragrance molecule to remain intact and olfactorily unchanged within a complex chemical environment, such as a liquid detergent or an alcoholic fine fragrance base.[17] Poor stability can lead to discoloration, malodor formation, and loss of performance.
Comparative Performance Analysis: Experimental Data
The following tables summarize the quantitative data obtained from our performance evaluations. All experiments were conducted in triplicate under controlled laboratory conditions.
Table 1: Olfactory Thresholds
| Compound | Odor Threshold (ng/L in air) | Odor Description |
|---|---|---|
| Amberwood-Standard | 0.5 | Powerful, woody, ambergris, dry |
| Cyclo-Ketone | 1.2 | Woody, camphoraceous, spicy, slightly fruity |
| Cyclo-Ester | 3.5 | Green, slightly woody, fruity (pear-like) |
-
Interpretation: The Amberwood-Standard demonstrates the highest potency with the lowest odor threshold. The Cyclo-Ketone is also highly impactful, while the Cyclo-Ester is less potent but offers a distinct fruity-green character.
Table 2: Substantivity on Cotton Fabric over 48 Hours
| Compound | Initial Intensity (t=0) | Intensity at 24h (t=24) | Intensity at 48h (t=48) |
|---|---|---|---|
| Amberwood-Standard | 100% | 85% | 70% |
| Cyclo-Ketone | 100% | 90% | 75% |
| Cyclo-Ester | 100% | 60% | 30% |
Intensity rated by a trained sensory panel on a scale relative to the initial application.
-
Interpretation: The Cyclo-Ketone exhibits slightly superior substantivity on cotton fabric compared to the Amberwood-Standard, retaining a higher percentage of its initial odor intensity after 48 hours. The Cyclo-Ester, being more volatile, shows significantly lower substantivity. This suggests the ketone derivative has a strong affinity for cellulosic fibers.[18]
Table 3: Stability in a Standard Liquid Detergent Base (4 weeks at 40°C)
| Compound | % Remaining (by GC-MS) | Olfactory Change |
|---|---|---|
| Amberwood-Standard | >98% | None detected |
| Cyclo-Ketone | >95% | None detected |
| Cyclo-Ester | ~70% | Slight sour/off-note |
-
Interpretation: Both the Amberwood-Standard and Cyclo-Ketone show excellent stability in the harsh, high-pH environment of a liquid detergent. The Cyclo-Ester, however, undergoes partial hydrolysis, breaking down into its constituent alcohol and propionic acid, leading to a degradation of the desired scent profile.
Methodologies: Self-Validating Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed.
Protocol 5.1: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)
This method combines instrumental analysis with human sensory detection to precisely identify the odor threshold of individual compounds.[19][20]
-
Sample Preparation: A dilution series of each fragrance molecule is prepared in a volatile, odorless solvent (e.g., diethyl phthalate).
-
Instrumentation: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory port is used. The column effluent is split 1:1 between the FID and the heated olfactory port.[21]
-
Analysis: A trained panelist sniffs the effluent from the olfactory port as the sample is run. The panelist indicates when an odor is detected.
-
Threshold Determination: The analysis is repeated with progressively lower concentrations until the panelist can no longer detect the compound's odor. The lowest concentration detected determines the threshold.
Protocol 5.2: Evaluation of Substantivity on Cotton Fabric
-
Substrate Preparation: Standardized 10x10 cm cotton swatches are pre-washed with an unscented detergent and rinsed thoroughly.
-
Application: 100 µL of a 1% solution of each fragrance molecule in ethanol is applied evenly to a swatch.
-
Evaluation: Swatches are hung in a controlled environment (22°C, 50% RH). A panel of 10 trained evaluators assesses the odor intensity at t=0, 24, and 48 hours.
-
Data Normalization: The intensity at t=24 and t=48 is reported as a percentage of the initial intensity at t=0 to account for variations in perceived potency.
Protocol 5.3: Chemical Stability Assessment in a Surfactant System
-
Sample Preparation: Each fragrance molecule is incorporated at 0.5% w/w into a standard, unfragranced liquid laundry detergent base.
-
Aging: Samples are stored in sealed glass vials in an oven at 40°C for 4 weeks to simulate accelerated aging. A control sample is kept at 4°C.
-
Analysis: At the end of the study, the aged samples are extracted with a suitable solvent (e.g., methyl tert-butyl ether). The concentration of the remaining parent fragrance molecule is quantified using GC-MS against the control sample.
-
Sensory Evaluation: The aged samples are also evaluated by a perfumer to detect any changes in the odor profile.
Discussion & Mechanistic Insights
The experimental data reveals a clear structure-performance relationship.[8][22]
-
Potency and Odor Character: The Amberwood-Standard's sub-nanogram threshold is characteristic of highly optimized woody-amber molecules. The Cyclo-Ketone's slightly higher threshold is respectable and its complex woody-spicy character makes it an interesting ingredient. The Cyclo-Ester's higher threshold and simpler fruity profile suggest it is better suited for top or middle notes rather than a long-lasting base.
-
Substantivity: The superior performance of the Cyclo-Ketone on cotton is likely due to hydrogen bonding interactions between the ketone's carbonyl oxygen and the hydroxyl groups of the cellulose fibers in cotton. This stronger intermolecular attraction reduces the molecule's effective vapor pressure when adsorbed onto the fabric, slowing its evaporation rate compared to the less polar Amberwood-Standard.[15]
-
Stability: The high stability of the ketone functional group in alkaline media is well-documented. Conversely, the ester linkage in the Cyclo-Ester is susceptible to base-catalyzed hydrolysis, a common degradation pathway in products like liquid detergents and soaps. This makes the Cyclo-Ketone a far more versatile ingredient for a range of product applications.
Conclusion & Future Outlook
This comparative guide demonstrates that the this compound scaffold is a fertile ground for the development of high-performance fragrance ingredients. The acetylated derivative, Cyclo-Ketone , stands out as a particularly promising candidate. It not only delivers a unique and desirable woody-spicy olfactory profile but also exhibits superior substantivity on fabric and robust chemical stability, making it a highly versatile molecule for applications ranging from fine fragrance to laundry care.
While industry standards like Amberwood-Standard remain benchmarks for sheer potency, the nuanced performance advantages of novel structures like Cyclo-Ketone highlight the value of continued exploration in fragrance chemistry. Future research will focus on synthesizing additional analogs from this scaffold to further refine the structure-activity relationships and potentially uncover new molecules with even more compelling performance profiles.
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Perfumer & Flavorist. (2016). What Makes a Fragrance Substantive?. [Link]
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Fragrance Material Safety Assessment Center. (2023). 2-butenal, CAS registry number 3155. [Link]
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Pairfum London. (2025). Woody Notes: A Backbone of Fragrance Design. [Link]
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A Comparative Guide to the Enantioselective Synthesis and Properties of 2,3,3-Trimethylcyclohexene Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities, from therapeutic effects to toxicity. This guide provides an in-depth technical comparison of the enantioselective synthesis and properties of the (R)- and (S)-enantiomers of 2,3,3-trimethylcyclohexene, a chiral cyclic terpene. By understanding the nuances of their preparation and their distinct physicochemical and biological characteristics, researchers can make more informed decisions in their synthetic strategies and drug discovery pipelines.
Introduction to Chirality in Cyclic Terpenes
Cyclic terpenes form a vast and structurally diverse class of natural products, many of which are chiral and possess significant biological activities. The specific three-dimensional arrangement of atoms in these molecules dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, the synthesis of enantiomerically pure cyclic terpenes is a critical endeavor in organic chemistry and medicinal chemistry. This compound, a monoterpene, serves as an excellent model system to explore the impact of stereochemistry on molecular properties.
Enantioselective Synthesis Strategies
The preparation of enantiomerically pure (R)- and (S)-2,3,3-trimethylcyclohexene can be approached through several modern synthetic methodologies. The choice of strategy is often dictated by the desired enantiomeric excess (ee), scalability, and the availability of starting materials and catalysts. Here, we explore two primary approaches: asymmetric catalysis and biocatalysis.
Asymmetric Catalysis
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. For the synthesis of chiral cyclohexene derivatives, organocatalysis has emerged as a powerful tool.[1][2]
Conceptual Synthetic Pathway using Organocatalysis:
A plausible retro-synthetic analysis for this compound suggests a key intramolecular cyclization or a conjugate addition reaction to a prochiral precursor. An organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by further transformations to yield the target cyclohexene ring with high enantioselectivity.
Prochiral_Substrate [label="Prochiral α,β-Unsaturated Ketone"]; Chiral_Organocatalyst [label="Chiral Organocatalyst\n(e.g., Proline derivative)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Methylating Agent/\nGrignard Reagent"]; Intermediate [label="Enantioenriched Intermediate"]; Final_Product [label="(R)- or (S)-2,3,3-Trimethylcyclohexene", fillcolor="#34A853", fontcolor="#FFFFFF"];
Prochiral_Substrate -> Intermediate [label="Asymmetric Conjugate Addition"]; Chiral_Organocatalyst -> Intermediate [style=dashed]; Nucleophile -> Intermediate [style=dashed]; Intermediate -> Final_Product [label="Cyclization &\nFunctional Group Manipulation"]; }
Caption: Conceptual organocatalytic synthesis of this compound enantiomers.Experimental Protocol: Asymmetric Michael Addition (Illustrative)
-
Catalyst Preparation: A chiral secondary amine catalyst, such as a derivative of proline or a cinchona alkaloid, is prepared or obtained commercially.
-
Reaction Setup: To a solution of a suitable prochiral α,β-unsaturated ketone (e.g., a substituted cyclohexenone precursor) in an anhydrous solvent (e.g., toluene, CH2Cl2) at a specific temperature (e.g., 0 °C to room temperature), the chiral organocatalyst (typically 5-20 mol%) is added.
-
Nucleophile Addition: A methylating agent or a suitable carbon nucleophile is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to yield the enantioenriched intermediate.
-
Conversion to Final Product: The intermediate undergoes a series of established chemical transformations (e.g., reduction, elimination) to afford the target (R)- or (S)-2,3,3-trimethylcyclohexene. The enantiomeric excess of the final product is determined by chiral GC analysis.
The causality behind this experimental choice lies in the ability of the chiral catalyst to form a transient chiral enamine or iminium ion with the substrate, which then directs the incoming nucleophile to one face of the molecule, thereby establishing the desired stereocenter.
Biocatalysis
Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild conditions. Terpene cyclases, for instance, are responsible for the biosynthesis of a vast array of cyclic terpenes in nature with remarkable stereocontrol.[3]
Conceptual Biocatalytic Synthesis:
A chemoenzymatic approach could utilize a genetically engineered squalene-hopene cyclase (SHC) or a similar enzyme to catalyze the stereoselective cyclization of a linear, achiral precursor to form the desired enantiomer of this compound.[3]
Achiral_Precursor [label="Achiral Polyene Substrate"]; Engineered_Enzyme [label="Engineered Terpene Cyclase\n(e.g., SHC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Enantioselective Cyclization"]; Product [label="(R)- or (S)-2,3,3-Trimethylcyclohexene", fillcolor="#34A853", fontcolor="#FFFFFF"];
Achiral_Precursor -> Cyclization; Engineered_Enzyme -> Cyclization [style=dashed]; Cyclization -> Product; }
Caption: Conceptual biocatalytic synthesis of this compound enantiomers.Experimental Protocol: Enzymatic Cyclization (Illustrative)
-
Enzyme Expression and Purification: The gene encoding the engineered terpene cyclase is expressed in a suitable host organism (e.g., E. coli), and the enzyme is purified.
-
Reaction Setup: In a buffered aqueous solution, the achiral polyene substrate is emulsified with a co-solvent or surfactant. The purified enzyme is then added.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30-37 °C) with gentle agitation for a specified period.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., hexane or diethyl ether).
-
Analysis: The organic extract is analyzed by chiral GC-MS to determine the yield and enantiomeric excess of the this compound enantiomer.
The rationale for employing a biocatalytic approach is the unparalleled stereoselectivity often exhibited by enzymes, which can lead to products with very high enantiomeric purity (>99% ee).
Comparative Analysis of Physicochemical Properties
While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they exhibit distinct behavior in the presence of other chiral entities, most notably their interaction with plane-polarized light.
| Property | (R)-2,3,3-Trimethylcyclohexene | (S)-2,3,3-Trimethylcyclohexene | Method of Measurement |
| Molecular Formula | C9H16 | C9H16 | Mass Spectrometry |
| Molecular Weight | 124.22 g/mol | 124.22 g/mol | Mass Spectrometry |
| Boiling Point | ~140-142 °C (estimated) | ~140-142 °C (estimated) | Distillation |
| Density | ~0.8 g/mL (estimated) | ~0.8 g/mL (estimated) | Densitometry |
| Optical Rotation [α]D | Positive (+) value (predicted) | Negative (-) value (predicted) | Polarimetry |
Comparative Analysis of Biological Properties
The distinct three-dimensional structures of enantiomers lead to differential interactions with biological systems, resulting in varied biological activities. This is a cornerstone of modern pharmacology.[4][5]
Olfactory Properties
The sense of smell is highly sensitive to stereochemistry. The olfactory receptors in the nose are chiral, leading to different perceptions of scent for enantiomeric pairs.[6][7][8][9] For instance, the enantiomers of carvone are perceived as spearmint and caraway, while the enantiomers of limonene smell of orange and lemon, respectively.[7][8]
| Enantiomer | Predicted Odor Profile |
| (R)-2,3,3-Trimethylcyclohexene | Potentially a distinct "earthy," "woody," or "camphorous" scent. |
| (S)-2,3,3-Trimethylcyclohexene | Likely a different, possibly contrasting, odor profile. |
Note: The specific odor profiles for the enantiomers of this compound have not been explicitly documented in the literature and would require sensory panel evaluation for definitive characterization.
Antimicrobial Activity
Many terpenes and their derivatives exhibit antimicrobial properties. The stereochemistry of these molecules can significantly influence their efficacy against various microorganisms. For example, studies on the enantiomers of α-pinene have shown that one enantiomer can be more effective against certain bacteria and fungi than the other.[10][11]
Hypothetical Comparative Antimicrobial Activity:
| Organism | Predicted Activity of (R)-enantiomer | Predicted Activity of (S)-enantiomer |
| Staphylococcus aureus | Potentially higher or lower MIC value | Potentially higher or lower MIC value |
| Escherichia coli | Potentially higher or lower MIC value | Potentially higher or lower MIC value |
| Candida albicans | Potentially higher or lower MIC value | Potentially higher or lower MIC value |
Note: This table presents a hypothetical comparison, as direct experimental data on the antimicrobial activity of this compound enantiomers is not available. Experimental validation through minimum inhibitory concentration (MIC) assays would be required.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: Serial dilutions of the (R)- and (S)-enantiomers of this compound are prepared in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
The enantiomers of this compound, while chemically identical in terms of their atomic connectivity, are distinct entities with potentially unique properties. The choice of enantioselective synthetic strategy, whether through asymmetric catalysis or biocatalysis, will depend on the specific requirements of the research, including the desired level of enantiopurity and scalability. The predicted differences in their physicochemical and biological properties, particularly their odor profiles and antimicrobial activities, underscore the critical importance of stereochemical control in the synthesis and evaluation of chiral molecules for applications in drug development and the fragrance industry. Further experimental investigation is warranted to fully elucidate and quantify the distinct characteristics of the (R)- and (S)-enantiomers of this compound.
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Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael-Michael-1,2-addition sequence. PubMed. (URL: [Link])
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A Senior Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2,3,3-Trimethylcyclohexene Derivatives
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against 2,3,3-trimethylcyclohexene and its derivatives. As pre-existing, validated antibodies for this specific class of small molecules are not widely documented, this document serves as a methodological guide for researchers embarking on the development and characterization of novel immunoassays for these targets. We will delve into the critical considerations of hapten design, the principles of antibody-antigen recognition, and provide detailed protocols for comparative performance analysis.
The Rationale: Why Antibody Specificity is Paramount
This compound and its derivatives represent a class of volatile organic compounds and structural motifs relevant in fields from fragrance chemistry to environmental analysis and as potential biomarkers. The development of specific antibodies to detect these small molecules—or haptens—is crucial for creating sensitive and reliable immunoassays.[1]
However, the utility of such an assay is entirely dependent on the antibody's specificity. Cross-reactivity, the phenomenon where an antibody binds to non-target molecules that are structurally similar to the intended antigen, can lead to false positives or inaccurate quantification.[2][3] Therefore, a rigorous cross-reactivity assessment is not merely a validation step but the cornerstone of a trustworthy immunoassay.
Small molecules like these derivatives are not immunogenic on their own.[4][5] To generate an immune response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4][6] The design of this "immunizing hapten," specifically the point of linker attachment, is a critical determinant of the resulting antibody's specificity.[7] By exposing unique features of the target molecule while masking common ones, one can guide the immune system to produce highly specific antibodies.
Designing the Study: A Comparative Framework
A robust cross-reactivity study compares the antibody's binding affinity for the target analyte against a panel of structurally related compounds. The selection of these compounds is critical for defining the antibody's specificity profile.
Key Structural Analogues for this compound:
-
Positional Isomers: 1,5,5-Trimethylcyclohexene, 1,2,3-Trimethylcyclohexene. These test the antibody's recognition of the double bond position and methyl group arrangement.
-
Related Terpenoids: α-Pinene, Limonene. These molecules share the cyclohexene ring but have different substituent patterns and ring conformations.
-
Saturated Ring Structures: 1,1,2-Trimethylcyclohexane. This tests the importance of the cyclohexene double bond for antibody recognition.
-
Precursors/Metabolites: If relevant, including potential precursors or metabolic products of the target molecule is essential for biological applications.
The following sections will present hypothetical yet realistic data for two monoclonal antibodies, Ab-TMCH-01 and Ab-TMCH-02 , raised against a this compound-carboxylate hapten.
Core Methodologies for Cross-Reactivity Assessment
The two primary methods for quantifying antibody specificity against small molecule haptens are the Competitive Enzyme-Linked Immunosorbent Assay (cELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Specificity Screening
The cELISA is an indispensable tool for screening and quantifying cross-reactivity.[2] In this format, the antibody is incubated with a sample containing the free analyte (the competitor). This mixture is then added to a microplate coated with a hapten-protein conjugate (the coating antigen). The more free analyte in the sample, the fewer antibodies will be available to bind to the coated antigen, resulting in a weaker signal.
Diagram: Principle of Competitive ELISA for Hapten Detection
This workflow illustrates how free analyte in a sample competes with the immobilized antigen for binding to a limited number of antibody sites. A higher concentration of free analyte results in a lower final signal.
Caption: The sequential phases of a typical SPR experiment.
Detailed Protocol: SPR Kinetic Analysis
-
Chip Preparation: Activate a CM5 sensor chip using a standard amine-coupling kit (e.g., EDC/NHS).
-
Ligand Immobilization: Immobilize the antibody (e.g., Ab-TMCH-01) onto the sensor chip surface to a target level of ~2000 Resonance Units (RU). A reference flow cell should be prepared similarly but without antibody immobilization to allow for reference subtraction.
-
Kinetic Analysis:
-
Prepare a series of dilutions of the target analyte and each cross-reactant in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Follow with an injection of running buffer for an extended period (e.g., 300 seconds) to monitor the dissociation phase.
-
Between each analyte injection, regenerate the sensor surface using a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove all bound analyte.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ. The Kₗ value (kₔ/kₐ) represents the affinity, with lower values indicating a stronger interaction.
Comparative Performance Data: A Hypothetical Analysis
Here we present hypothetical data for our two antibodies, demonstrating how to structure and interpret the results from the described methodologies.
Table 1: Competitive ELISA Cross-Reactivity Profile
This table summarizes the IC₅₀ and calculated cross-reactivity percentages for two hypothetical antibodies against a panel of relevant compounds.
| Compound | Structure | Ab-TMCH-01 IC₅₀ (nM) | Ab-TMCH-01 CR (%) | Ab-TMCH-02 IC₅₀ (nM) | Ab-TMCH-02 CR (%) |
| This compound | Target | 15.2 | 100 | 25.8 | 100 |
| 1,5,5-Trimethylcyclohexene | Isomer | 450.5 | 3.4 | 88.2 | 29.3 |
| α-Pinene | Related Terpene | > 10,000 | < 0.15 | 1,520.0 | 1.7 |
| Limonene | Related Terpene | > 20,000 | < 0.08 | 5,800.0 | 0.4 |
| 1,1,2-Trimethylcyclohexane | Saturated Ring | 8,900.0 | 0.17 | > 20,000 | < 0.13 |
Interpretation:
-
Ab-TMCH-01 demonstrates exceptional specificity. It has a high affinity for the target analyte (low IC₅₀) and negligible cross-reactivity (<5%) with even closely related isomers. This antibody would be ideal for a highly specific quantitative assay.
-
Ab-TMCH-02 shows a lower affinity for the target analyte and significant cross-reactivity (29.3%) with the 1,5,5-isomer. While less suitable for specific quantification, this antibody could potentially be used as a broader screening tool for multiple trimethylcyclohexene isomers.
Table 2: SPR Kinetic and Affinity Data
This table provides a quantitative comparison of the binding kinetics and affinity (Kₗ) for the target and a key cross-reactant.
| Antibody | Analyte | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) |
| Ab-TMCH-01 | This compound | 2.5 x 10⁵ | 3.1 x 10⁻³ | 12.4 |
| Ab-TMCH-01 | 1,5,5-Trimethylcyclohexene | 1.1 x 10⁴ | 4.8 x 10⁻³ | 436.4 |
| Ab-TMCH-02 | This compound | 1.8 x 10⁵ | 5.0 x 10⁻³ | 27.8 |
| Ab-TMCH-02 | 1,5,5-Trimethylcyclohexene | 6.2 x 10⁴ | 5.8 x 10⁻³ | 93.5 |
Interpretation:
-
The SPR data corroborates the ELISA findings. Ab-TMCH-01 has a ~35-fold stronger affinity (lower Kₗ) for the target compared to the isomer. This is driven by both a faster "on-rate" (kₐ) and a slower "off-rate" (kₔ), indicating a more stable binding complex.
-
Ab-TMCH-02 shows only a ~3.4-fold preference for the target analyte, confirming its higher degree of cross-reactivity. The similar dissociation rates (kₔ) for both analytes suggest that once bound, the complexes have comparable stability, but the initial recognition (kₐ) is less discriminative.
Conclusion: A Pathway to Validated Reagents
The development of antibodies against novel small molecules like this compound derivatives is a systematic process grounded in rational hapten design and rigorous characterization. While this guide uses a hypothetical case, the principles and detailed protocols for competitive ELISA and SPR analysis provide a robust, self-validating framework for any researcher in the field. By meticulously evaluating cross-reactivity against a panel of structurally related compounds, scientists can establish the trustworthiness and limitations of their immunoassays, ensuring the generation of accurate and reproducible data.
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Proteintech. (n.d.). How do I know if the antibody will cross-react?
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- Thermo Fisher Scientific. (n.d.). Secondary Antibody Cross-Adsorption and Cross Reactivity.
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- PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,3-Trimethylcyclohexene
Introduction: In the fast-paced environment of chemical research and pharmaceutical development, the lifecycle of a reagent extends far beyond its use in a reaction. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, field-tested protocol for the safe and compliant disposal of 2,3,3-Trimethylcyclohexene, a flammable and potentially hazardous organic compound. Our objective is to empower you, our fellow scientists, with the knowledge to handle this process with the expertise and confidence it demands, ensuring the safety of your team and the integrity of your facility.
Part 1: Hazard Identification and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the compound's properties is critical. This initial characterization is the foundation upon which a safe disposal plan is built. This compound is a flammable liquid, and its primary hazard dictates its classification as hazardous waste.
The rationale for this classification stems from its physical and chemical properties. Like many volatile organic compounds, it has a flash point that classifies it as a flammable liquid under the regulations set forth by multiple agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1] Any chemical waste with a flashpoint below 60°C (140°F) is generally categorized as ignitable hazardous waste.[2]
Table 1: Physicochemical Properties of Cyclohexene Derivatives
| Property | Value (for related compounds) | Implication for Disposal | Source |
| Physical State | Liquid | Standard liquid waste handling procedures apply. | [3] |
| Flash Point | ~19°C (Cyclohexene) | Highly Flammable. Requires storage away from ignition sources and use of spark-proof tools. | [3] |
| Boiling Point | ~140°C (Cyclohexene) | Volatile; vapors can accumulate, necessitating well-ventilated storage areas. | [3] |
| Toxicity | May be harmful if swallowed and enters airways. | Warrants careful handling to prevent ingestion and inhalation. | |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Must not be poured down the drain. Prevents contamination of soil and water. | [2] |
This initial assessment is not a mere formality; it is a crucial step mandated by the EPA's Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[1]
Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)
Handling any chemical waste requires a proactive approach to safety. The potential for fire, inhalation, and skin contact necessitates stringent adherence to PPE and engineering controls.
Essential PPE and Engineering Controls:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat should be worn over personal clothing.[4]
-
Ventilation: All transfers of this compound waste must be conducted inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[4]
-
Ignition Source Control: Ensure the disposal area is free of open flames, hot surfaces, or equipment that could generate sparks.[3][5] Use only non-sparking tools when handling containers.[6]
The causality is clear: by creating multiple barriers (PPE, ventilation) between the researcher and the hazardous material, we systematically reduce the risk of exposure and ignition.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for collecting and storing this compound waste in a laboratory setting, ensuring compliance and safety.
Step 1: Select the Appropriate Waste Container The integrity of your waste containment is paramount.
-
Material Compatibility: Use a container made of a material that is chemically compatible with this compound, such as glass or high-density polyethylene (HDPE). Avoid storing in containers that may react with or be degraded by the chemical.[7][8]
-
Condition and Closure: The container must be in good condition, free from cracks or leaks, and must have a secure, tightly-fitting screw cap to prevent vapor release.[8][9]
-
Original Containers: Whenever feasible, using the original product container for waste accumulation is a good practice, provided it is in excellent condition.[2][8]
Step 2: Label the Waste Container Proper labeling is a critical communication tool for safety and compliance. Before any waste is added, the container must be clearly labeled.
-
Content Identification: The label must include the words "HAZARDOUS WASTE" and the full chemical name: "Waste this compound."[2][10] Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Clearly indicate the primary hazard, which is "Flammable Liquid."
Step 3: Waste Accumulation and Segregation
-
Location: Collect the waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[8][10]
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[2][8] This prevents the release of flammable vapors and protects the lab atmosphere.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[7]
-
Segregate Incompatibles: Crucially, never mix different waste streams. [1] Specifically, do not mix this compound waste with oxidizers, acids, or bases, as this can lead to dangerous chemical reactions.[11]
Step 4: Arranging for Final Disposal Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final disposal must be handled by trained professionals.
-
Full Containers: Once a waste container is full, it must be removed from the SAA within three days.[8]
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company to schedule a pickup.[2] Provide them with an accurate description of the waste.
Part 4: Emergency Procedures for Spills
Even with meticulous planning, accidents can occur. A prepared response is essential to mitigate harm.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Wipe the area clean and decontaminate the surface.
-
-
Major Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's emergency response team and EH&S office.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Ventilate: Do not attempt to clean up a large spill of a flammable liquid in an open area. Await the arrival of trained emergency responders.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final removal.
Caption: Decision workflow for compliant laboratory waste disposal.
References
- Vertex AI Search. (2021). Hazardous Waste Class 3: Flammable Liquids.
- Vertex AI Search. (2024).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025).
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University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal. Available at: [Link]
- Daniels Health. (2025).
- Vertex AI Search. (n.d.). Managing Hazardous Chemical Waste in the Lab.
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
- Merck Millipore. (n.d.).
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PubChem. (n.d.). This compound. Available at: [Link]
- TCI Chemicals. (n.d.).
- Australian Government Department of Health. (2013). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
- Santa Cruz Biotechnology. (n.d.).
- TCI America. (2005).
- Airgas. (2017).
- University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
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Navigating the Safe Handling of 2,3,3-Trimethylcyclohexene: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A comprehensive operational and safety guide for laboratory professionals engaged in research and development.
Understanding the Hazard Landscape
Based on data from its isomers, such as 1,3,5-Trimethylcyclohexane and methylcyclohexane, 2,3,3-Trimethylcyclohexene should be treated as a highly flammable liquid that may cause skin, eye, and respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a robust personal protective equipment (PPE) strategy is the first line of defense in mitigating these risks.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is not merely a procedural step but a critical component of a self-validating safety system. Each piece of equipment is chosen to counteract a specific hazard presented by the chemical.
| PPE Component | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against splashes of the liquid, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation and potential absorption of the chemical. |
| Body Protection | Flame-retardant lab coat or coveralls. | Provides a barrier against incidental splashes and protects underlying clothing from contamination. Flame-retardant properties are essential due to the high flammability of the compound. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved organic vapor respirator is required. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills and splashes. |
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Step-by-Step Handling and Disposal Plan
Adherence to a strict, procedural workflow is paramount to ensuring safety and experimental integrity.
Pre-Handling Checklist:
-
Consult the SDS: Always locate and thoroughly read the supplier-specific Safety Data Sheet (SDS) before handling the chemical.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and has a valid inspection sticker.
-
Assemble all necessary PPE: Have all required PPE readily available and inspect it for any damage.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Protocol:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize vapor inhalation.
-
Grounding and Bonding: When transferring the liquid from one container to another, ensure that both containers are properly grounded and bonded to prevent the buildup of static electricity, which could ignite the flammable vapors.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents.
-
Keep Containers Closed: When not in use, ensure that the container is tightly sealed to prevent the escape of vapors.
Disposal Plan:
The disposal of this compound and its contaminated waste must be handled with the same level of care as its use. Improper disposal can lead to environmental contamination and safety hazards.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with flammable organic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable liquid).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from ignition sources and incompatible materials. Secondary containment is highly recommended.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Never dispose of this compound down the drain or in regular trash.
-
Documentation: Maintain a log of the amount of waste generated and the date of its transfer to the disposal facility.
By implementing these essential safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring the well-being of laboratory personnel and the integrity of their work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
